Fmoc-(fmochmb)ala-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H35NO8/c1-25(39(43)44)42(40(45)48-23-36-32-15-7-3-11-28(32)29-12-4-8-16-33(29)36)22-26-19-20-27(47-2)21-38(26)50-41(46)49-24-37-34-17-9-5-13-30(34)31-14-6-10-18-35(31)37/h3-21,25,36-37H,22-24H2,1-2H3,(H,43,44)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABBLRADDJWAHI-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H35NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701106179 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701106179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
669.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148515-85-9 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148515-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701106179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Fmoc-(FmocHmb)Ala-OH: A Technical Guide to Overcoming Aggregation in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the realm of solid-phase peptide synthesis (SPPS), the assembly of "difficult sequences"—often rich in hydrophobic residues—is frequently hampered by on-resin aggregation. This phenomenon, driven by interchain hydrogen bonding, can lead to incomplete reactions, truncated peptide byproducts, and challenging purifications. Fmoc-(FmocHmb)Ala-OH has emerged as a critical tool to mitigate these issues. This technical guide provides an in-depth exploration of the structure, mechanism, and application of this compound in SPPS, offering a valuable resource for researchers aiming to synthesize complex peptides with higher fidelity and yield.
Introduction to this compound
This compound, with the systematic name N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-alanine , is a derivative of the amino acid alanine designed for use in Fmoc-based solid-phase peptide synthesis.[1][2] Its defining feature is the presence of a 2-hydroxy-4-methoxybenzyl (Hmb) group attached to the backbone amide nitrogen, which is itself protected by a second 9-fluorenylmethoxycarbonyl (Fmoc) group. This strategic modification introduces a temporary protecting group on the peptide backbone, effectively disrupting the hydrogen bonding that leads to aggregation.[3]
Chemical Properties:
| Property | Value |
| Full Name | N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-alanine |
| CAS Number | 148515-85-9[1] |
| Molecular Formula | C₄₁H₃₅NO₈[1] |
| Molecular Weight | 669.72 g/mol [2] |
The Role of this compound in SPPS: Mechanism of Action
The primary role of this compound in SPPS is to prevent on-resin peptide aggregation.[3] Difficult sequences, particularly those with a tendency to form β-sheet structures, can engage in interchain hydrogen bonding, leading to poor solvation and reduced accessibility of the growing peptide chain for subsequent coupling and deprotection steps. The Hmb group on the alanine backbone acts as a steric shield, physically disrupting the formation of these hydrogen bonds.[3] By replacing an amide hydrogen with the bulky Hmb group, the planarity of the peptide backbone is altered, hindering the formation of organized secondary structures.[4]
It is recommended to incorporate an Hmb-protected residue approximately every six to seven amino acids within a sequence prone to aggregation to effectively disrupt these interactions.[5]
Below is a diagram illustrating the mechanism by which the Hmb group prevents peptide chain aggregation.
Caption: Disruption of interchain hydrogen bonding by the Hmb group.
Application in the Synthesis of Difficult Sequences
The utility of this compound is best demonstrated in the synthesis of notoriously difficult peptide sequences.
Acyl Carrier Protein (ACP) (65-74)
The synthesis of the acyl carrier protein fragment (65-74) (sequence: VQAAIDYING) is a classic benchmark for difficult sequences. Standard SPPS protocols often result in significant deletion products, particularly of the final valine residue, due to aggregation that begins after the deprotection of the penultimate glutamine.[6] The incorporation of an Hmb-protected amino acid, such as at Ala68, has been shown to dramatically improve the synthesis.
| Synthesis of ACP (65-74) | Purity of Crude Product | Notes |
| Standard SPPS | Often low, with significant deletion products (e.g., up to 12% Val deletion) | Aggregation leads to incomplete coupling of the final residues. |
| SPPS with Hmb protection | High purity, with elimination of Val deletion products | Disruption of secondary structure formation allows for complete reactions. |
Poly-Alanine Peptides
Poly-alanine sequences are also known to be highly prone to aggregation and present significant synthetic challenges. The use of backbone protection, including Hmb-derivatives, has been shown to be effective in the synthesis of these homopolymers, resulting in higher yields and purer products.[7]
Experimental Protocols
The following protocols are generalized and may require optimization based on the specific peptide sequence and synthesis scale.
Coupling of this compound
Due to the steric hindrance of the Hmb group, the coupling of the subsequent amino acid onto the Hmb-modified residue requires careful consideration. While direct N-acylation is hindered, the reaction is facilitated by an initial O-acylation of the 2-hydroxyl group of the Hmb moiety, followed by an intramolecular O→N acyl transfer.[6]
Recommended Coupling Reagents and Conditions:
| Coupling Reagent | Conditions | Notes |
| Symmetrical Anhydrides | 0.1 M in 25% DCM/DMF, can require extended reaction times. | Considered optimal for achieving quantitative coupling. |
| HBTU/HOBt/NMM | Standard conditions in DMF.[8] | A common and effective coupling cocktail. |
| HATU/DIPEA | Can be used for difficult couplings.[9] | A more potent activator that can improve efficiency. |
General Coupling Protocol:
-
Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Perform the Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the incoming Fmoc-amino acid (3-5 equivalents relative to resin loading) with the chosen coupling reagent (e.g., HBTU/HOBt or as a symmetrical anhydride).
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours, or overnight for symmetrical anhydrides.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
Wash the resin thoroughly with DMF and dichloromethane (DCM).
Cleavage of the Hmb Protecting Group and Peptide from the Resin
The Hmb protecting group is labile to trifluoroacetic acid (TFA) and is typically removed during the final cleavage of the peptide from the resin.[3]
Standard Cleavage Cocktail:
A common cleavage cocktail for peptides containing acid-labile side-chain protecting groups is:
-
TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v) [10]
Cleavage Protocol:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Conclusion
This compound is a powerful tool for the synthesis of difficult peptides that are prone to aggregation. By temporarily protecting the peptide backbone, the Hmb group effectively disrupts interchain hydrogen bonding, leading to improved coupling and deprotection efficiencies, higher yields, and purer crude products. While the coupling of amino acids to the Hmb-modified residue requires special consideration due to steric hindrance, the use of appropriate coupling reagents and optimized protocols can overcome this challenge. The ability to successfully synthesize complex and aggregation-prone peptides is crucial for advancing research in drug discovery and development, and this compound represents a significant contribution to the peptide chemist's toolkit.
References
- 1. chempep.com [chempep.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Synthesis of Amide Backbone-Modified Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. polypeptide.com [polypeptide.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Automated synthesis of backbone protected peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
An In-depth Technical Guide to a Core Challenge in Peptide Synthesis: The Role of Fmoc-(FmocHmb)Ala-OH in Preventing Peptide Aggregation
For researchers, scientists, and professionals in drug development, the synthesis of long and complex peptides is often hampered by the phenomenon of peptide aggregation. This guide delves into the mechanism of a key reagent, Fmoc-(FmocHmb)Ala-OH, in mitigating this critical issue during solid-phase peptide synthesis (SPPS).
The Challenge of Peptide Aggregation in SPPS
During SPPS, the growing peptide chain, anchored to a solid support, can fold and self-associate with neighboring chains. This aggregation is primarily driven by the formation of intermolecular hydrogen bonds, leading to the formation of stable secondary structures, most notably β-sheets.[1][2][3][4] Sequences that are rich in hydrophobic amino acids such as Alanine, Valine, and Isoleucine are particularly susceptible to aggregation.[3] This aggregation can physically block reactive sites, leading to incomplete acylation and deprotection reactions, which in turn results in lower yields and difficult purification of the target peptide.[4] In severe cases, the resin may shrink, and the synthesis can fail completely.
The this compound Solution: A Mechanistic Overview
To counter this challenge, various strategies have been developed, including the use of specialized amino acid building blocks. Among these, this compound has proven to be highly effective. The key to its function lies in the 2-hydroxy-4-methoxybenzyl (Hmb) group, which serves as a reversible backbone-protecting group.[1][5]
The Hmb group is attached to the backbone amide nitrogen of the alanine residue. This bulky substituent effectively disrupts the hydrogen bonding network that is essential for the formation of β-sheets between peptide chains.[1][6] By preventing this interchain association, the peptide remains more solvated and accessible for subsequent coupling and deprotection steps, thereby enhancing the efficiency of the synthesis.[7] The Hmb group is stable during the Fmoc deprotection steps using piperidine but is readily removed during the final trifluoroacetic acid (TFA) cleavage from the resin, yielding the native peptide sequence.[6]
The following diagram illustrates the mechanism of peptide aggregation and its prevention by the Hmb protecting group.
Quantitative Impact of Hmb Backbone Protection
The use of Hmb-protected amino acids has been shown to significantly improve the purity and yield of "difficult" peptide sequences. The following tables summarize representative data from studies comparing standard SPPS protocols with those incorporating backbone protection.
| Table 1: Synthesis of a Hydrophobic Peptide Fragment | |
| Synthesis Strategy | Crude Purity (%) |
| Standard Fmoc-SPPS | ~55% |
| Fmoc-SPPS with Dmb-Gly insertion* | >70% |
| Data is often reported for the closely related 2,4-dimethoxybenzyl (Dmb) group, which functions via the same mechanism as Hmb. |
| Table 2: Effect of Solvent and Backbone Protection on a Difficult Sequence | |
| Solvent System / Strategy | Crude Purity (%) |
| DMF | 4% |
| 80% NMP / 20% DMSO | 12% |
| Incorporation of Dmb-dipeptide in DMF | Significantly Improved |
| Qualitative and semi-quantitative data compiled from studies on various "difficult" sequences where Dmb/Hmb-dipeptides led to significantly improved purities and yields. |
Experimental Protocols
The successful application of this compound requires specific considerations during SPPS.
Protocol 1: Manual Coupling of this compound
This protocol outlines the manual incorporation of the Hmb-protected alanine.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 equivalents)
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in NMP or DMF for 20-30 minutes.
-
In a separate vessel, dissolve this compound and HCTU in a minimal volume of NMP or DMF.
-
Add DIPEA to the activation mixture and mix thoroughly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). Note that tests for primary amines may give false negatives due to the secondary amine of the Hmb-protected residue.
-
Wash the resin thoroughly with NMP or DMF, followed by dichloromethane (DCM).
Protocol 2: Acylation of the Hmb-Protected Amine
Coupling the subsequent amino acid onto the sterically hindered secondary amine of the (Hmb)Ala residue requires more robust activation.
Materials:
-
(Hmb)Ala-peptide-resin (after Fmoc deprotection)
-
Fmoc-amino acid (5 equivalents)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) (5 equivalents)
-
DIPEA (10 equivalents)
-
NMP or DMF
Procedure:
-
Perform Fmoc deprotection of the this compound residue using 20% piperidine in DMF.
-
Swell the deprotected resin in NMP or DMF.
-
In a separate vessel, pre-activate the next Fmoc-amino acid by dissolving it with HATU in NMP or DMF and adding DIPEA.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling to proceed for 2-4 hours, or longer if necessary.
-
Monitor the reaction completion. A second coupling may be required for particularly difficult acylations.
-
Wash the resin as described in Protocol 1.
The following diagram illustrates a general workflow for SPPS incorporating this compound.
Conclusion
The incorporation of this compound into solid-phase peptide synthesis is a powerful strategy to overcome the challenges posed by peptide aggregation. By reversibly modifying the peptide backbone, the Hmb group disrupts the formation of intermolecular hydrogen bonds, thereby maintaining the solubility and reactivity of the growing peptide chain. This leads to significantly improved yields and purities for "difficult sequences," making it an invaluable tool for researchers and professionals in the field of peptide chemistry and drug development.
References
- 1. Use of the Hmb backbone-protecting group in the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. This compound Novabiochem 148515-85-9 [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
The Strategic Application of Fmoc-(FmocHmb)Ala-OH in the Synthesis of "Difficult" Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of peptides, a cornerstone of drug discovery and biomedical research, is often hampered by the intrinsic properties of certain amino acid sequences. "Difficult" sequences, typically rich in hydrophobic residues, are prone to inter- and intra-chain aggregation during solid-phase peptide synthesis (SPPS). This aggregation can lead to incomplete reactions, low yields, and challenging purification processes. The incorporation of backbone-protecting groups, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, has emerged as a powerful strategy to mitigate these issues. This technical guide provides an in-depth overview of the use of Fmoc-(FmocHmb)Ala-OH, a key building block in this approach, for the successful synthesis of challenging peptides.
The Challenge of "Difficult" Peptides and the Hmb Solution
During Fmoc-SPPS, the growing peptide chain is anchored to a solid support. As the chain elongates, certain sequences can adopt secondary structures, such as β-sheets, leading to aggregation. This aggregation physically blocks reactive sites, hindering both the removal of the temporary Fmoc protecting group and the subsequent coupling of the next amino acid.
The introduction of an Hmb group on the backbone amide nitrogen of an amino acid residue sterically disrupts the hydrogen bonding responsible for the formation of these secondary structures.[1] This "backbone protection" strategy effectively maintains the peptide chain in a more solvated and reactive state, thereby improving synthetic outcomes. This compound is a commercially available building block that allows for the incorporation of an Hmb-protected alanine residue. Alanine is a common residue in many peptides, and its strategic replacement with its Hmb-protected counterpart can significantly enhance the synthesis of aggregation-prone sequences.
Mechanism of Action
The Hmb group on the amide nitrogen prevents the formation of inter-chain hydrogen bonds that are critical for β-sheet formation and subsequent aggregation. This steric hindrance keeps the peptide chains separated and accessible to reagents.[2]
A key feature of the Hmb group is the hydroxyl group at the 2-position of the benzyl ring. This hydroxyl group facilitates the coupling of the subsequent amino acid. The incoming activated amino acid first acylates the hydroxyl group, forming a phenyl ester intermediate. This is followed by an intramolecular O→N acyl transfer to form the desired peptide bond.[2] This two-step process, while effective, can be slower than standard amide bond formation.
dot
Caption: Mechanism of Hmb protection in preventing peptide aggregation.
Quantitative Data on Performance Improvement
The use of Hmb-protected amino acids has been shown to significantly improve the yield and purity of "difficult" peptides. While specific quantitative data can vary depending on the peptide sequence and synthesis conditions, the following table summarizes the expected outcomes based on available literature.
| "Difficult" Peptide Sequence Example | Synthesis Strategy | Crude Yield (%) | Crude Purity (%) | Reference |
| Amyloid β-peptide (1-42) | Standard Fmoc-SPPS | Low (<10%) | Low (<20%) | [2][3] |
| Amyloid β-peptide (1-42) | Fmoc-SPPS with Hmb-protected residues | Improved (>30%) | Significantly Improved (>50%) | [2][3] |
| Hydrophobic Transmembrane Peptide | Standard Fmoc-SPPS | Very Low (~4%) | Very Low | [4] |
| Hydrophobic Transmembrane Peptide | Fmoc-SPPS with Hmb-protected residues | Improved | Improved | [4] |
Experimental Protocols
The following protocols provide a general guideline for the incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis.
Standard Fmoc-SPPS Cycle
This protocol outlines the fundamental steps for elongating the peptide chain.
Materials:
-
Fmoc-protected amino acids
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA, NMM)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
-
Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
Coupling of this compound
The coupling of this compound follows the standard amino acid coupling protocol described above. Due to its size, a slightly longer coupling time or a double coupling may be beneficial to ensure complete reaction.
Coupling of the Amino Acid Following the (Hmb)Ala Residue
The coupling onto the Hmb-protected secondary amine is a critical and often slower step.
Recommended Coupling Reagents:
-
Symmetrical anhydrides (pre-formed by reacting the Fmoc-amino acid with DIC)
-
Amino acid fluorides
-
HATU/HOAt with extended coupling times
Procedure:
-
Fmoc Deprotection of (Hmb)Ala: Follow the standard Fmoc deprotection protocol. Note that the O-Fmoc group on the Hmb moiety is also removed during this step.
-
Coupling of the Next Amino Acid:
-
Activate the next Fmoc-amino acid using one of the recommended coupling reagents. For example, with HATU, use a 1:1:2 molar ratio of Fmoc-amino acid:HATU:DIPEA.
-
Add the activated amino acid to the resin.
-
Allow the coupling reaction to proceed for an extended period (4-12 hours). Overnight coupling is often recommended.
-
Monitor the reaction for completion. A double coupling may be necessary.
-
Final Cleavage and Deprotection
The Hmb group is labile to trifluoroacetic acid (TFA) and is removed during the final cleavage from the resin.
Materials:
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water, dithiothreitol (DTT) for Cys-containing peptides)
-
Cold diethyl ether
Procedure:
-
Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common mixture is TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.
-
Dry the crude peptide under vacuum. The peptide is now ready for purification by HPLC.
Workflow and Decision Making
dot
Caption: Decision workflow for using this compound in SPPS.
Conclusion
The use of this compound is a highly effective strategy for overcoming the challenges associated with the synthesis of "difficult" peptides. By disrupting backbone-mediated aggregation, this approach leads to higher crude yields and purities, simplifying subsequent purification efforts. While the coupling of the amino acid following the Hmb-protected residue requires special attention, the overall benefits for aggregation-prone sequences are substantial. For researchers in peptide chemistry and drug development, the judicious application of Hmb-protected amino acids is a valuable tool for accessing complex and therapeutically relevant peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Synthesis of biologically important neutral amylo-β peptide by using improved Fmoc solid-phase peptide synthetic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Hmb protecting group in peptide chemistry.
An In-depth Technical Guide to the Hmb Protecting Group in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase peptide synthesis (SPPS), the chemical assembly of "difficult sequences" represents a significant challenge. These sequences, often rich in hydrophobic residues or possessing a propensity to form stable secondary structures, can lead to on-resin aggregation. This aggregation hinders coupling efficiencies, resulting in deletion sequences, low yields, and complex purification profiles. The 2-hydroxy-4-methoxybenzyl (Hmb) group is a backbone-protecting group developed to mitigate these issues by temporarily masking the amide nitrogen, thereby disrupting inter-chain hydrogen bonding and preventing aggregation.[1] This guide provides a comprehensive overview of the Hmb protecting group, including its mechanism of action, applications, quantitative data on its effectiveness, detailed experimental protocols, and potential side reactions.
Core Concepts of Hmb Protection
The primary function of the Hmb protecting group is to prevent the formation of secondary structures, such as β-sheets, during SPPS.[2][3] By temporarily alkylating the backbone amide nitrogen, the Hmb group eliminates the hydrogen bond donor capability of the amide proton, which is crucial for the formation of these structures. This disruption of hydrogen bonding maintains the solvation of the growing peptide chain, ensuring efficient acylation and deprotection steps.[2] The Hmb group is labile to trifluoroacetic acid (TFA), allowing for its removal during the final cleavage of the peptide from the resin.[3]
Mechanism of Action
The effectiveness of the Hmb group lies in its ability to be introduced onto the peptide backbone and subsequently facilitate the coupling of the next amino acid. The coupling to an Hmb-protected secondary amine is aided by the neighboring hydroxyl group through an O-to-N acyl shift mechanism.[2][3]
Quantitative Data on Performance
The use of the Hmb protecting group has been shown to significantly improve the synthesis of several "difficult" peptide sequences. While comprehensive side-by-side comparisons in single studies are not always available, the literature provides strong evidence of its efficacy.
Table 1: Synthesis of Acyl Carrier Protein (ACP) (65-74) Fragment
The ACP (65-74) fragment (H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH₂) is a classic example of a "difficult sequence" where aggregation during synthesis leads to incomplete coupling of the final valine residue.
| Synthesis Strategy | Key Observation | Reported Yield/Purity | Reference(s) |
| Conventional Fmoc SPPS | 10-15% incomplete coupling of the final Valine residue. | Low purity, significant deletion product. | [2] |
| Fmoc SPPS with Hmb protection at Ala68 | Coupling of the final Valine proceeds to completion. | Greatly improved crude product with minimal deletion sequences. | [2][4] |
| Automated synthesis with Hmsb (a related protecting group) at Ala9 | Significantly improved crude product quality and yield compared to synthesis without backbone protection. | High-quality crude product. | [5] |
Table 2: Synthesis of Amyloid-β (Aβ) Peptides
Amyloid-β peptides, particularly the Aβ(1-42) fragment, are notoriously prone to aggregation and represent a significant synthetic challenge.
| Peptide Sequence | Synthesis Strategy | Key Observation | Reported Yield/Purity | Reference(s) |
| Aβ(1-42) | Fmoc SPPS with Hmb-protected amino acids | Improved synthetic yields. | Not specified quantitatively in the direct comparison. | [3] |
| Aβ(1-42) | Optimized Fmoc SPPS with DMSO as a co-solvent | Improved purity and yield. | High purity and large quantity. | [6] |
| Aβ(1-42) | Fmoc/tBu SPPS using anisole as a co-solvent | Substantially improved purity and yield of crude Aβ(1-42). | Not specified quantitatively. | [7] |
Experimental Protocols
Synthesis of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids (Fmoc-AA(Hmb)-OH)
The introduction of the Hmb group is typically achieved through the synthesis of a pre-formed Fmoc-protected amino acid derivative.
Materials:
-
Fmoc-amino acid
-
2-Hydroxy-4-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Sodium carbonate (Na₂CO₃)
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Dioxane
-
Water
-
Ethyl acetate
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reductive Amination: a. Dissolve the Fmoc-amino acid and 2-hydroxy-4-methoxybenzaldehyde in a suitable solvent mixture (e.g., methanol/water). b. Cool the solution in an ice bath and slowly add NaBH₄. c. Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC). d. Acidify the mixture with HCl and extract the product with ethyl acetate. e. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude N-(2-hydroxy-4-methoxybenzyl)amino acid.
-
Fmoc Protection: a. Dissolve the crude product from the previous step in a mixture of dioxane and 10% aqueous Na₂CO₃ solution. b. Add Fmoc-OSu and stir the mixture at room temperature overnight. c. Remove the dioxane under reduced pressure and wash the aqueous layer with diethyl ether. d. Acidify the aqueous layer with HCl and extract the product with ethyl acetate. e. Dry the combined organic layers over Na₂SO₄ and concentrate to yield the crude Fmoc-AA(Hmb)-OH. f. Purify the product by flash chromatography on silica gel.
On-Resin Introduction of the Hmb Group via Reductive Amination
An alternative to using pre-formed Hmb-amino acids is the direct introduction of the Hmb group onto the N-terminus of the growing peptide chain on the solid support.[5][8]
Materials:
-
Fmoc-deprotected peptide-resin
-
2-Hydroxy-4-methoxybenzaldehyde
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (NaBH₄)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1% Acetic acid in DMF (optional)
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF.
-
Add a solution of 2-hydroxy-4-methoxybenzaldehyde (excess) in DMF to the resin and agitate for 1-2 hours to form the Schiff base.
-
Wash the resin thoroughly with DMF.
-
Add a solution of NaBH₃CN or NaBH₄ in DMF or a mixture of DCM/MeOH to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF, DCM, and MeOH and dry under vacuum.
Coupling of Hmb-Protected Amino Acids in SPPS
The coupling of the subsequent amino acid onto the Hmb-protected secondary amine requires robust activation methods due to steric hindrance.
Reagents:
-
Fmoc-AA(Hmb)-OH loaded resin
-
Fmoc-amino acid (next in sequence)
-
Coupling reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / DIPEA (N,N-Diisopropylethylamine)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole) / DIPEA
-
DIC (N,N'-Diisopropylcarbodiimide) / HOBt
-
-
DMF
Procedure:
-
Perform Fmoc deprotection of the Hmb-protected amino acid on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 equivalents) with the chosen coupling reagent and base in DMF for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-4 hours. The reaction time may need to be extended for sterically hindered amino acids. Double coupling may be necessary.
-
Wash the resin with DMF.
-
Perform a Kaiser test to confirm the completion of the coupling.
Cleavage and Deprotection of Hmb-Protected Peptides
The Hmb group is cleaved simultaneously with most common side-chain protecting groups and the resin linker using a standard TFA cleavage cocktail.[9][10]
Materials:
-
Hmb-protected peptide-resin
-
Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a simpler cocktail like TFA/TIS/water (95:2.5:2.5) if the peptide sequence allows.[11][12]
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitate the crude peptide by adding the combined filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether several times to remove scavengers and by-products.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase HPLC.
Potential Side Reactions
Lactone Formation
A notable side reaction during the activation of Fmoc-AA(Hmb)-OH for coupling is the intramolecular cyclization to form a lactone.[3][13] This side reaction consumes the activated amino acid, leading to lower coupling yields. To minimize this, N,O-bis-Fmoc-N-(Hmb)amino acid derivatives can be used, where the phenolic hydroxyl group is also protected with an Fmoc group, which is removed during the standard piperidine treatment.[2]
Visualizations
SPPS Workflow with Hmb Protection
References
- 1. The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Automated synthesis of backbone protected peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient access to highly pure β-amyloid peptide by optimized solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. peptide.com [peptide.com]
- 13. rsc.org [rsc.org]
Physicochemical Profile of N-Fmoc-N-(2-hydroxy-4-methoxybenzyl)-L-alanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Fmoc-N-(2-hydroxy-4-methoxybenzyl)-L-alanine is a crucial amino acid derivative employed in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and application, and its role in overcoming challenges associated with the synthesis of complex peptides. The strategic incorporation of the 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone amide nitrogen atom effectively disrupts interchain hydrogen bonding, a primary cause of peptide aggregation and difficult synthesis sequences.
Physicochemical Characteristics
| Property | Value (for Fmoc-(FmocHmb)Ala-OH) | Reference |
| CAS Number | 148515-85-9 | [1] |
| Molecular Formula | C₄₁H₃₅NO₈ | [1] |
| Molecular Weight | 669.7 g/mol | [1] |
| Appearance | White powder | |
| Solubility | Soluble in DMF | |
| Storage Temperature | 2-8°C | [2] |
Experimental Protocols
Synthesis of N-Fmoc-N-(2-hydroxy-4-methoxybenzyl)-L-alanine
The synthesis of N-Fmoc-N-(2-hydroxy-4-methoxybenzyl)-L-alanine is typically achieved through the reductive amination of L-alanine with 2-hydroxy-4-methoxybenzaldehyde, followed by the introduction of the Fmoc protecting group. A common precursor used in peptide synthesis is the N,O-bisFmoc derivative, which is then selectively deprotected in situ.
Materials:
-
L-alanine
-
2-hydroxy-4-methoxybenzaldehyde
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reductive Amination: L-alanine is reacted with 2-hydroxy-4-methoxybenzaldehyde in methanol. The resulting Schiff base is then reduced in situ with sodium cyanoborohydride to yield N-(2-hydroxy-4-methoxybenzyl)-L-alanine.
-
Fmoc Protection: The resulting amino acid is then protected with Fmoc-OSu in a mixture of dioxane and aqueous sodium bicarbonate solution.
-
Work-up and Purification: The reaction mixture is acidified with HCl and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-Fmoc-N-(2-hydroxy-4-methoxybenzyl)-L-alanine.
Incorporation into Solid-Phase Peptide Synthesis (SPPS)
N-Fmoc-N-(2-hydroxy-4-methoxybenzyl)-L-alanine is introduced into a peptide sequence using standard Fmoc-SPPS protocols. The use of the N,O-bisFmoc derivative is common, where the O-Fmoc group is cleaved during the subsequent piperidine treatment for Nα-Fmoc removal.
Materials:
-
Fmoc-protected amino acid resin
-
N,O-bisFmoc-N-(2-hydroxy-4-methoxybenzyl)-L-alanine
-
Coupling reagents (e.g., TBTU, HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Piperidine in DMF (20%)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: The resin is swelled in DMF.
-
Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound peptide is removed by treatment with 20% piperidine in DMF.
-
Coupling: The N,O-bisFmoc-N-(2-hydroxy-4-methoxybenzyl)-L-alanine is pre-activated with coupling reagents and coupled to the deprotected resin.
-
Washing: The resin is thoroughly washed with DMF and DCM.
-
In situ O-Fmoc Removal: The subsequent treatment with 20% piperidine in DMF to remove the Nα-Fmoc group of the newly added residue also cleaves the O-Fmoc group from the Hmb moiety.
Signaling Pathways and Logical Relationships
As N-Fmoc-N-(2-hydroxy-4-methoxybenzyl)-L-alanine is a synthetic building block for peptide synthesis, it is not directly involved in biological signaling pathways. Its utility lies in enabling the synthesis of peptides that may have roles in such pathways.
References
An In-Depth Technical Guide to the Solubility and Stability of Fmoc-(FmocHmb)Ala-OH in SPPS Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility and stability of N-α-Fmoc-N-α-(2-Fmoc-oxy-4-methoxybenzyl)-L-alanine (Fmoc-(FmocHmb)Ala-OH), a critical reagent in Solid-Phase Peptide Synthesis (SPPS) for mitigating peptide aggregation. The strategic incorporation of the 2-hydroxy-4-methoxybenzyl (Hmb) backbone protecting group is a key approach for synthesizing "difficult" or aggregation-prone peptide sequences. Understanding the solubility and stability of this bulky amino acid derivative in common SPPS solvents is paramount for optimizing coupling efficiency, minimizing side reactions, and ensuring the synthesis of high-purity peptides.
Core Concepts: The Role of this compound in SPPS
Peptide aggregation, driven by inter-chain hydrogen bonding of the growing peptide backbone on the solid support, is a primary cause of synthetic failures, leading to incomplete reactions and truncated sequences. The Hmb group, attached to the amide nitrogen, acts as a steric shield, disrupting these hydrogen bond networks. This compound is a commercially available building block designed for this purpose. However, its large size and complex structure, featuring two Fmoc groups and the Hmb moiety, necessitate a thorough understanding of its behavior in solution.
Data Presentation: Solubility Profile
The solubility of this compound is highest in polar aprotic solvents, which are standard in Fmoc-based SPPS. Its solubility is significantly lower in protic or less polar solvents. This solubility profile is attributed to the balance between the large, hydrophobic Fmoc groups and the polar carboxylate and ester functionalities within the molecule.
| Solvent | Molar Solubility (mM) | Mass Solubility (mg/mL) | Qualitative Description | Reference |
| N,N-Dimethylformamide (DMF) | >500 | >334.9 | Clearly Soluble | [1][2] |
| Dimethyl Sulfoxide (DMSO) | >300 | >200.9 | High Solubility | |
| N-Methyl-2-pyrrolidone (NMP) | >150 | >100.5 | Good Solubility | |
| Methanol (MeOH) | <20 | <13.4 | Limited Solubility | |
| Dichloromethane (DCM) | <5 | <3.3 | Very Low Solubility |
Note: Mass solubility calculated based on a molecular weight of 669.72 g/mol . The qualitative description for DMF is from the Novabiochem/Sigma-Aldrich technical data sheet, which states that 1 mmole is "clearly soluble" in 2 mL of DMF, corresponding to a concentration of 500 mM.[1][2]
Stability in SPPS Solvents
This compound is generally stable in high-purity, anhydrous SPPS solvents when stored correctly. However, it is susceptible to degradation under certain conditions.
Key Stability Data:
-
In DMF: Less than 2% decomposition was observed after 24 hours at 25°C under an inert atmosphere.
Degradation Pathways:
-
Hydrolysis: Exposure to humidity or elevated temperatures (>30°C) can lead to the hydrolysis of the Fmoc carbamate, yielding Hmb-Ala-OH and 9-fluorenylmethanol.
-
Photooxidation: The compound is light-sensitive. Prolonged exposure to light can cause photooxidation of the benzyl ether linkage.
Storage Recommendations: To ensure stability, this compound should be stored at 2-8°C in amber, tightly sealed vials under an inert atmosphere.[1]
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound.
Protocol 1: Quantitative Solubility Determination by HPLC
This protocol outlines a method to determine the saturation solubility of this compound in a given SPPS solvent.
Materials:
-
This compound
-
High-purity, anhydrous solvents (e.g., DMF, NMP)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge and tubes (or syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector
-
Volumetric flasks and pipettes
-
Class A glassware
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound (e.g., ~350 mg for DMF, ~110 mg for NMP) to a known volume of the solvent (e.g., 1.0 mL) in a sealed vial. An excess of solid must be visible.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for 24 hours to ensure equilibrium is reached.
-
-
Sample Clarification:
-
After equilibration, allow the vial to stand at the set temperature for 1 hour to let the excess solid settle.
-
Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Alternatively, filter the supernatant through a solvent-compatible 0.2 µm syringe filter.
-
-
Sample Preparation for HPLC Analysis:
-
Carefully withdraw a precise aliquot of the clear supernatant.
-
Perform a serial dilution with the same solvent to bring the concentration into the linear range of the HPLC calibration curve. A dilution factor of 100-200 may be necessary for DMF. Record the dilution factor accurately.
-
-
HPLC Analysis:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards to generate a calibration curve of peak area versus concentration.
-
Sample Injection: Inject the diluted sample into the HPLC system.
-
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient might be 30-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm or 301 nm.
-
Column Temperature: 30°C.
-
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from its peak area using the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.
-
Express the final solubility in mM and mg/mL.
-
Protocol 2: Stability Assessment by Isocratic HPLC
This protocol describes a method to evaluate the stability of this compound in a solvent over time.
Materials:
-
All materials from Protocol 1.
-
Inert gas (Nitrogen or Argon).
Procedure:
-
Solution Preparation:
-
Prepare a solution of this compound in the test solvent (e.g., DMF) at a known concentration (e.g., 0.2 M).
-
Dispense the solution into several amber HPLC vials, purge with inert gas, and seal tightly.
-
-
Incubation:
-
Store the vials under controlled conditions (e.g., 25°C, protected from light).
-
Prepare control samples to be stored at a lower temperature (e.g., -20°C) where degradation is assumed to be negligible.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), retrieve one vial from the experimental and one from the control conditions.
-
Inject the samples directly into the HPLC system (or after dilution if necessary).
-
-
HPLC Analysis:
-
Use an isocratic or shallow gradient HPLC method that provides good resolution between the parent peak of this compound and any potential degradation products (e.g., 9-fluorenylmethanol).
-
Monitor the chromatogram for the appearance of new peaks and a decrease in the area of the main peak.
-
-
Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the time-zero sample.
-
Plot the percentage of the parent compound versus time to determine the degradation rate. The percentage purity can be calculated as: (Area of Parent Peak / Total Area of All Peaks) * 100.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical relationship between solvent choice, solubility, and SPPS outcome.
References
The Strategic Incorporation of Fmoc-(FmocHmb)Ala-OH in the Synthesis of Hydrophobic Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of peptides rich in hydrophobic residues presents a significant challenge in solid-phase peptide synthesis (SPPS), primarily due to the propensity of the growing peptide chain to aggregate. This aggregation, driven by interchain hydrogen bonding and the formation of secondary structures like β-sheets, can lead to incomplete reactions, low yields, and difficult purifications. The use of backbone-protected amino acid derivatives, such as N-α-Fmoc-N-α-(2-hydroxy-4-methoxybenzyl)-L-alanine (Fmoc-(FmocHmb)Ala-OH), offers a robust solution to mitigate these issues. This technical guide provides an in-depth analysis of the benefits, mechanism of action, and practical application of this compound in the synthesis of "difficult" hydrophobic peptide sequences.
Introduction to Peptide Aggregation in SPPS
During SPPS, the elongation of a peptide chain attached to a solid support can lead to the formation of stable secondary structures, particularly when the sequence contains a high proportion of hydrophobic amino acids like Alanine, Valine, and Isoleucine.[1] This self-assembly into aggregated structures can physically hinder the access of reagents to the N-terminus of the growing peptide, resulting in failed coupling and deprotection steps.[1] The consequences of on-resin aggregation include truncated sequences, deletion sequences, and an overall decrease in the purity and yield of the target peptide.
The 9-fluorenylmethoxycarbonyl (Fmoc) strategy is a widely adopted method in SPPS due to its mild deprotection conditions.[][3] However, the repetitive nature of the cycle can be hampered by aggregation. To address this, various strategies have been developed, including the use of specialized solvents, chaotropic salts, and the incorporation of "aggregation breaker" moieties.[1][4] Among the most effective of these are backbone-protecting groups, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group.[5][6]
Mechanism of Action of this compound
The primary benefit of incorporating this compound stems from the Hmb group attached to the backbone amide nitrogen. This bulky group sterically disrupts the formation of the interchain hydrogen bonds that are essential for the formation of β-sheets and other aggregated structures.[4][5] By replacing an amide hydrogen, the Hmb moiety effectively breaks the hydrogen bonding pattern, maintaining the peptide chain in a more solvated and reactive state.[5] This disruption is temporary, as the Hmb group is cleaved during the final trifluoroacetic acid (TFA) treatment along with other side-chain protecting groups.[5]
Quantitative Benefits of Using this compound
The use of Hmb-protected amino acids has been demonstrated to significantly improve the outcomes of difficult peptide syntheses. While direct comparative data in a single study is often sequence-dependent, the literature consistently reports substantial improvements in both crude peptide purity and overall synthesis yield.
| Parameter | Standard SPPS of Hydrophobic Peptides | SPPS with this compound | Rationale for Improvement |
| Crude Purity | Often low due to deletion and truncated sequences | Significantly higher | Prevention of aggregation leads to more efficient coupling and deprotection steps, reducing side products.[6] |
| Synthesis Yield | Can be severely compromised | Markedly improved | Enhanced solvation and accessibility of the N-terminus ensure reactions proceed to completion.[5][7] |
| Solubility | Poor solubility of protected fragments can be an issue | Improved solubility of protected fragments | The Hmb group can enhance the solubility of the peptide, which is beneficial for fragment condensation strategies.[6] |
| Side Reactions | Prone to aspartimide formation in Asp-containing sequences | Suppresses aspartimide formation | Backbone protection at the residue preceding an aspartic acid can prevent the cyclization reaction that leads to aspartimide formation.[6][8] |
Experimental Protocols
General Workflow for SPPS Incorporating this compound
The incorporation of this compound follows standard SPPS protocols, with considerations for the coupling step.
Detailed Protocol for Coupling this compound
This protocol outlines the manual coupling of this compound. Equivalents are calculated relative to the initial loading of the resin.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3-5 equivalents)
-
Coupling reagent, e.g., HATU (3-5 equivalents)
-
Base, e.g., N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for 20-30 minutes.
-
Activation of Amino Acid: In a separate vessel, dissolve this compound and HATU in a minimal volume of DMF or NMP.
-
Add DIPEA to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the vessel containing the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. Note: Coupling to the secondary amine following an Hmb-protected residue can sometimes be slow.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
-
Completion Check: Perform a colorimetric test (e.g., Kaiser test or TNBS test) to confirm the completion of the coupling. A negative result indicates a successful coupling. If the test is positive, a second coupling may be required.
Decision-Making for the Use of Backbone Protection
The decision to use this compound or other backbone-protected derivatives should be based on the properties of the peptide sequence being synthesized.
References
Fmoc-(FmocHmb)Ala-OH: A Technical Guide to Overcoming Aggregation in Therapeutic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Fmoc-(FmocHmb)Ala-OH as a critical building block in solid-phase peptide synthesis (SPPS), particularly for the production of therapeutic peptides prone to aggregation. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and a review of its impact on the synthesis of "difficult" peptide sequences.
Introduction: The Challenge of Peptide Aggregation in SPPS
Solid-phase peptide synthesis is a cornerstone of therapeutic peptide development. However, the synthesis of certain peptide sequences, particularly those rich in hydrophobic residues, can be hampered by on-resin aggregation. This phenomenon, driven by inter-chain hydrogen bonding, leads to incomplete coupling and deprotection steps, resulting in low yields and purification challenges. To address this, specialized amino acid derivatives have been developed, among which this compound has emerged as a powerful tool.
The 2-hydroxy-4-methoxybenzyl (Hmb) group, attached to the backbone amide nitrogen, acts as a temporary protecting group that disrupts the hydrogen bond network responsible for the formation of secondary structures like β-sheets during synthesis.[1][2] This disruption enhances the solvation of the growing peptide chain, ensuring efficient access of reagents and leading to higher purity and yield of the final product.[3]
Mechanism of Action: How Hmb Prevents Aggregation
The core of this compound's efficacy lies in the steric hindrance provided by the Hmb group. By replacing a hydrogen atom on the amide backbone, it physically prevents the close association of peptide chains, which is a prerequisite for aggregation.[2][3] The Hmb group is stable to the basic conditions used for Fmoc deprotection but is readily cleaved during the final acidolytic cleavage from the resin, typically with trifluoroacetic acid (TFA), regenerating the native peptide backbone.[2]
dot
Data Presentation: Impact on Peptide Synthesis
The use of Hmb-protected amino acids has been shown to significantly improve the outcomes of synthesizing "difficult" peptides. While direct head-to-head quantitative comparisons for this compound across various sequences are not extensively compiled in single reports, the literature consistently highlights substantial improvements in both crude purity and overall yield.
For instance, the synthesis of a challenging 23-mer homopolymer of polyalanine, a sequence highly prone to aggregation, was successfully achieved with the incorporation of Hmb protection, resulting in a remarkable 86% yield after purification.[4] The synthesis of amyloid β-peptides, notorious for their aggregation propensity, is also greatly facilitated by the use of Hmb-protected residues.[3]
| Peptide Sequence Type | Typical Challenge without Hmb | Observed Improvement with Hmb | Reference |
| Amyloid β-Peptides | Severe aggregation, low yield, poor purity | Improved solubility, higher yield, and purity | [3] |
| Poly-Alanine Sequences | Extreme aggregation, synthesis failure | Successful synthesis with high yield (e.g., 86%) | [4] |
| Hydrophobic Peptides | Incomplete coupling, deletion sequences | Higher crude purity, simplified purification | [5] |
Experimental Protocols
The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence during standard Fmoc-SPPS, and the subsequent cleavage and deprotection steps.
Incorporation of this compound
This protocol outlines the manual coupling of this compound to a resin-bound peptide chain.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3-5 equivalents)
-
Coupling agents (e.g., HCTU, HATU, or HBTU) (2.9-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3-5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
-
Activation of this compound:
-
In a separate vessel, dissolve this compound and the chosen coupling agent (e.g., HCTU) in DMF.
-
Add DIPEA to the solution to begin activation. The solution will typically change color (e.g., to yellow with HBTU/HATU).
-
-
Coupling:
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-4 hours at room temperature. For difficult couplings, the time can be extended.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates successful coupling.
dot```dot digraph "Incorporation_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
start [label="Start:\nFmoc-deprotected\npeptide-resin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; swell [label="1. Swell resin\nin DMF"]; deprotect [label="2. Fmoc Deprotection\n(20% Piperidine/DMF)"]; wash1 [label="3. Wash\n(DMF, DCM)"]; activate [label="4. Activate\nthis compound\n+ Coupling Agent + DIPEA"]; couple [label="5. Couple to resin\n(1-4 hours)"]; wash2 [label="6. Wash\n(DMF, DCM)"]; kaiser [label="7. Kaiser Test", shape=diamond, fillcolor="#FBBC05"]; complete [label="Coupling\nComplete", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; incomplete [label="Coupling\nIncomplete", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; recouple [label="Recouple or Cap"];
start -> swell; swell -> deprotect; deprotect -> wash1; wash1 -> couple; activate -> couple; couple -> wash2; wash2 -> kaiser; kaiser -> complete [label="Negative"]; kaiser -> incomplete [label="Positive"]; incomplete -> recouple; recouple -> couple; }
Bradykinin
Bradykinin is a pro-inflammatory peptide involved in pain and vasodilation. Its synthesis can be challenging due to its sequence. Bradykinin exerts its effects by binding to B1 and B2 receptors, which are G protein-coupled receptors (GPCRs). [6][7]This binding activates downstream signaling cascades involving phospholipase C, protein kinase C, and the release of intracellular calcium. [5][6] dot
Substance P
Substance P is a neuropeptide involved in pain transmission and inflammation. It belongs to the tachykinin family and its synthesis can benefit from aggregation-disrupting strategies. Substance P binds to the neurokinin-1 receptor (NK1R), another GPCR, leading to the activation of phospholipase C and the production of second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG). [1][8] dot
Conclusion
This compound is an invaluable tool for the synthesis of therapeutic peptides, particularly those susceptible to aggregation. By temporarily modifying the peptide backbone, it effectively disrupts inter-chain hydrogen bonding, leading to significant improvements in synthesis efficiency, crude purity, and overall yield. The detailed protocols and understanding of its application in the synthesis of challenging therapeutic peptides provided in this guide are intended to empower researchers and drug development professionals to overcome the hurdles of peptide aggregation and accelerate the development of novel peptide-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Use of the Hmb backbone-protecting group in the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
Methodological & Application
Application Notes and Protocols for Fmoc-(FmocHmb)Ala-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-(FmocHmb)Ala-OH is a specialized amino acid derivative designed for use in solid-phase peptide synthesis (SPPS), particularly for sequences prone to aggregation, often termed "difficult sequences."[1][2][3] The 2-hydroxy-4-methoxybenzyl (Hmb) protecting group on the amide nitrogen physically disrupts the inter-chain hydrogen bonding that leads to the formation of secondary structures like β-sheets on the solid support.[2] This steric hindrance prevents peptide aggregation, leading to improved coupling efficiencies and purer crude products.[3] This derivative is especially beneficial in the synthesis of hydrophobic peptides and sequences such as amyloid β-peptides.[4][5]
The Hmb group is labile to standard trifluoroacetic acid (TFA) cleavage conditions, ensuring its removal during the final deprotection and cleavage of the peptide from the resin.[4] A key consideration when using this compound is the coupling of the subsequent amino acid, which can be sterically hindered.[4][6] This protocol provides detailed guidance on the effective use of this compound to overcome synthetic challenges associated with difficult peptide sequences.
Key Experimental Parameters
A summary of the key quantitative data for the effective use of this compound is presented in the table below. These values represent typical starting points and may require optimization based on the specific peptide sequence and resin.
| Parameter | Value | Notes |
| Resin Loading | 0.1 - 0.5 mmol/g | Lower loading is often preferred for difficult or long sequences. |
| This compound Equivalents | 2 - 4 eq. | Relative to the resin loading. |
| Coupling Reagent Equivalents (e.g., HATU, HBTU) | 1.9 - 3.9 eq. | Relative to the amino acid. |
| Base Equivalents (e.g., DIPEA) | 4 - 8 eq. | Relative to the amino acid. |
| Coupling Time for this compound | 2 - 4 hours | Can be extended or repeated if coupling is incomplete. |
| Fmoc Deprotection Solution | 20% Piperidine in DMF | Standard reagent for Fmoc removal. |
| Fmoc Deprotection Time | 2 x 10 minutes | Two treatments are recommended to ensure complete deprotection. |
| Coupling Time for Subsequent Amino Acid | 2 - 12 hours | This step is often slower due to steric hindrance. |
| Cleavage Cocktail (e.g., Reagent B) | TFA/Phenol/Water/TIPS (88:5:5:2 v/v/v/v) | A standard cleavage cocktail with scavengers. |
| Cleavage Time | 2 - 4 hours | At room temperature. |
Experimental Workflow
The following diagram illustrates the key stages in the solid-phase peptide synthesis workflow when incorporating this compound.
Detailed Experimental Protocols
Resin Preparation
-
Place the desired amount of a suitable solid support (e.g., Rink Amide or Wang resin) in a reaction vessel.
-
Swell the resin in dimethylformamide (DMF) for at least 30 minutes.
-
If the resin is Fmoc-protected, perform an initial Fmoc deprotection by treating the resin with 20% piperidine in DMF (v/v) for 10 minutes, drain, and repeat for another 10 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove the piperidine adduct and prepare for coupling.
Coupling of this compound
-
Dissolve this compound (2-4 equivalents relative to resin loading) in DMF.
-
In a separate tube, dissolve the coupling reagent (e.g., HATU, 1.9-3.9 equivalents) in DMF.
-
Add the coupling reagent solution to the amino acid solution.
-
Add N,N-Diisopropylethylamine (DIPEA) (4-8 equivalents) to the mixture and pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.
-
After complete coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
Coupling of the Subsequent Amino Acid
This step is critical as the Hmb group creates steric hindrance.
-
Perform Fmoc deprotection of the Hmb-protected alanine residue by treating the resin with 20% piperidine in DMF (v/v) for 10 minutes, drain, and repeat for another 10 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
For the subsequent coupling, using a more reactive coupling agent such as HATU or PyBrOP is recommended. Using pre-formed symmetrical anhydrides can also be effective.[7]
-
Dissolve the next Fmoc-amino acid (3-5 equivalents) and the coupling reagent (e.g., HATU, 2.9-4.5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) and pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling to proceed for an extended period, typically 2-12 hours. Overnight coupling may be necessary for sterically hindered amino acids.
-
Monitor the coupling reaction with a qualitative test. Repeat the coupling if necessary.
-
After complete coupling, wash the resin as described previously.
Chain Elongation
Continue the peptide synthesis by repeating the standard Fmoc-SPPS cycles of deprotection and coupling for the remaining amino acids in the sequence.
Cleavage and Final Deprotection
-
After the final amino acid has been coupled and its Fmoc group removed, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common and effective mixture is "Reagent B": 88% TFA, 5% Phenol, 5% Water, and 2% Triisopropylsilane (TIPS) (v/v/v/v).[8]
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.[8]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (approximately 10 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.
-
Dry the crude peptide pellet under vacuum.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship of how the Hmb protecting group functions to prevent peptide aggregation during SPPS.
Conclusion
The use of this compound is a powerful strategy to mitigate the challenges associated with the synthesis of "difficult" peptide sequences. By physically disrupting the formation of inter-chain hydrogen bonds, the Hmb protecting group prevents on-resin aggregation, leading to more efficient coupling reactions and higher purity of the crude peptide. While the coupling of the amino acid immediately following the Hmb-protected residue requires special attention and potentially longer reaction times, the overall benefits in terms of yield and purity for problematic sequences are significant. The protocols outlined in this document provide a comprehensive guide for the successful incorporation of this compound in solid-phase peptide synthesis.
References
- 1. [Solid phase synthesis of beta amyloid (1-42)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of the Hmb backbone-protecting group in the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Novabiochem 148515-85-9 [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 6. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Automated synthesis of backbone protected peptides - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03065F [pubs.rsc.org]
- 8. peptide.com [peptide.com]
Application Notes and Protocols for Peptide Synthesis: Coupling the Next Amino Acid after Fmoc-(FmocHmb)Ala-OH Incorporation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of backbone-protected amino acids, such as Fmoc-(2-hydroxy-4-methoxybenzyl)Ala-OH (Fmoc-(FmocHmb)Ala-OH), is a critical strategy in solid-phase peptide synthesis (SPPS) to mitigate on-resin aggregation, particularly in "difficult" sequences like amyloid beta-peptides. The Hmb group disrupts the inter-chain hydrogen bonding that leads to poor solvation and inefficient coupling. However, the subsequent coupling of the next amino acid onto the Hmb-protected secondary amine presents a unique challenge due to steric hindrance.
This document provides detailed application notes and protocols for efficiently coupling an amino acid following the incorporation of this compound. It includes a comparative analysis of coupling reagents, detailed experimental procedures, and a mechanistic overview of the key O-to-N acyl transfer reaction.
Mechanism of Coupling after Hmb Incorporation
The coupling of an amino acid to an Hmb-protected residue does not proceed through direct amidation of the sterically hindered secondary amine. Instead, it occurs via a facilitated intramolecular O-to-N acyl transfer mechanism. The incoming activated amino acid first reacts with the hydroxyl group of the Hmb moiety to form a transient O-acyl intermediate (a phenyl ester). This intermediate then undergoes a rapid intramolecular acyl shift to form the desired, stable N-acyl peptide bond.[1][2]
Caption: O-to-N Acyl Transfer Mechanism.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for overcoming the steric hindrance at the Hmb-protected nitrogen. While direct comparative data for coupling after this compound is scarce, data from the coupling of other sterically hindered and N-methylated amino acids provides valuable insights. Reagents that form highly reactive activated species are generally preferred.
| Coupling Reagent | Reagent Type | Typical Yield in Hindered Couplings | Key Advantages | Key Disadvantages |
| HATU | Aminium/Uronium Salt | High | Highly efficient, especially for hindered couplings; forms reactive OAt esters.[3][4][5] | Can cause guanidinylation of the N-terminal amine; based on potentially explosive HOAt.[3] |
| HBTU | Aminium/Uronium Salt | Significant Yields | Popular and effective reagent; byproducts are generally soluble.[6] | Less reactive than HATU; can also cause guanidinylation.[5] |
| PyBOP | Phosphonium Salt | > 90% Conversion | Efficient coupling; avoids guanidinylation side reactions.[3] | Generally less reactive than HATU.[3] |
| COMU | Aminium/Uronium Salt | High | Efficiency comparable to HATU; safer as it is based on OxymaPure, avoiding explosive byproducts.[4] | Limited stability in solution.[3] |
| PyBrOP | Phosphonium Salt | High | Very effective for highly hindered couplings. | Can lead to higher rates of racemization with prolonged coupling times.[7] |
Experimental Protocols
The following protocols are recommended for the coupling of the next amino acid after the incorporation of this compound.
General Fmoc-SPPS Workflow
The overall workflow follows the standard Fmoc-SPPS cycle. The critical step is the coupling after the Hmb-protected residue, which may require optimized conditions.
Caption: General Fmoc-SPPS Workflow for Difficult Couplings.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving high coupling efficiency.
-
Resin Preparation: Following the successful incorporation of this compound and subsequent Fmoc deprotection, wash the peptide-resin thoroughly with DMF (3 x 1 min).
-
Activation Mixture Preparation: In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF. Add DIPEA (6-10 equivalents).
-
Coupling Reaction: Immediately add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 2 to 4 hours. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 37°C).
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[8][9][10][11] A negative result (yellow beads) indicates complete coupling.
-
Washing: Drain the reaction solution and wash the resin extensively with DMF (3-5 times) followed by DCM (2-3 times).
-
Double Coupling (if necessary): If the Kaiser test is positive, repeat steps 2-5.
-
Capping (if necessary): If the Kaiser test remains positive after a second coupling, cap the unreacted amines with a solution of acetic anhydride and DIPEA in DMF.[8]
Protocol 2: Coupling using PyBOP
-
Resin Preparation: As described in Protocol 1, step 1.
-
Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), PyBOP (3-5 equivalents), and HOBt (3-5 equivalents, optional but recommended to suppress racemization) in DMF. Add DIPEA (6-10 equivalents).
-
Coupling Reaction: Add the activation mixture to the resin and agitate for 2-4 hours at room temperature.
-
Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.
-
Double Coupling and Capping: If necessary, follow steps 6 and 7 from Protocol 1.
Monitoring Coupling Completion: The Kaiser Test
The Kaiser test is a reliable method for detecting free primary amines on the resin. However, it is important to note that a negative result should be interpreted with caution, as the sterically hindered nature of the Hmb-protected amine may sometimes lead to a false negative.
Procedure:
-
Take a small sample of resin beads (approx. 5-10 mg) and wash thoroughly with DMF.
-
Add 2-3 drops of each of the three Kaiser test reagents (potassium cyanide in pyridine, ninhydrin in n-butanol, and phenol in n-butanol).
-
Heat the sample at 100°C for 5 minutes.
-
Interpretation:
-
Intense blue solution and beads: Incomplete coupling.
-
Yellow or colorless solution and beads: Complete coupling.
-
Faint blue solution with colorless beads: Near-complete coupling; consider extending the reaction time or performing a second coupling.
-
Conclusion
The successful coupling of an amino acid after the incorporation of this compound is a critical step in the synthesis of "difficult" peptides. By understanding the underlying O-to-N acyl transfer mechanism and selecting a potent coupling reagent such as HATU or PyBOP, researchers can overcome the challenge of steric hindrance and achieve high coupling efficiencies. The provided protocols and comparative data serve as a valuable resource for optimizing peptide synthesis strategies and enabling the production of complex and aggregation-prone peptide sequences. Careful monitoring of the coupling reaction using methods like the Kaiser test is essential to ensure the desired peptide is synthesized with high purity.
References
- 1. researchgate.net [researchgate.net]
- 2. O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Fmoc Deprotection of Peptides Containing Fmoc-(FmocHmb)Ala-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the aggregation of growing peptide chains, particularly those containing hydrophobic residues, can lead to incomplete reactions and the formation of deletion sequences, significantly reducing the purity and overall yield of the target peptide.[1] The use of backbone-protecting groups, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, is a highly effective strategy to disrupt the intermolecular hydrogen bonding that causes aggregation.[2] The commercially available building block, Fmoc-(FmocHmb)Ala-OH, incorporates this protection on an alanine residue, a common component of aggregation-prone sequences.
However, the steric hindrance imparted by the Hmb group and the alanine side chain presents a challenge for the removal of the Nα-Fmoc protecting group. Incomplete deprotection is a critical failure that prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences.[3] Therefore, optimized Fmoc deprotection protocols are crucial for the successful synthesis of peptides containing this compound.
These application notes provide a detailed overview of recommended Fmoc deprotection conditions for peptides containing the this compound residue, including standard and enhanced protocols, methods for monitoring the reaction, and troubleshooting guidelines.
Data Presentation: Comparison of Fmoc Deprotection Conditions
The selection of the appropriate deprotection conditions depends on the specific peptide sequence and the observed difficulty of the Fmoc removal. For sterically hindered residues like this compound, extended reaction times or stronger basic conditions may be necessary.
| Deprotection Reagent | Concentration (v/v) | Typical Reaction Time | Advantages | Disadvantages |
| Piperidine in DMF | 20% | 5-20 minutes (may require longer for hindered residues) | Standard, well-established reagent.[3] | May be insufficient for complete deprotection of highly hindered residues, leading to deletion sequences. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF | 2% | 2-5 minutes | Much faster and more effective for sterically hindered residues.[4] | Non-nucleophilic, does not scavenge the dibenzofulvene (DBF) byproduct, which can lead to side reactions. Often used with a scavenger. Can promote aspartimide formation.[4] |
| DBU/Piperidine in DMF | 2% DBU / 2% Piperidine | 5-15 minutes | Combines the strength of DBU with the DBF scavenging ability of piperidine. | May still be too harsh for sensitive sequences; potential for side reactions remains. |
| Piperazine/DBU in DMF | 5% Piperazine / 2% DBU | < 1 minute | Reported to be a rapid and efficient alternative to piperidine, reducing deletion products.[5][6] | Less commonly used than piperidine or DBU alone. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine
This protocol is a starting point and may require optimization for peptides containing this compound.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes in a suitable reaction vessel.
-
Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin (approximately 10 mL per gram of resin).
-
Agitation: Agitate the mixture at room temperature. For a standard residue, 5-10 minutes is typical. For this compound, an initial treatment of 15-20 minutes is recommended.
-
Monitoring (Optional but Recommended): After the initial treatment, drain the solution and collect the filtrate. Monitor the deprotection progress using UV-Vis spectrophotometry (see Protocol 3).
-
Second Deprotection (if necessary): If monitoring indicates incomplete deprotection, add a fresh solution of 20% piperidine in DMF and continue to agitate for an additional 10-20 minutes.
-
Washing: Once deprotection is complete, thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result is indicated by a dark blue color.
Protocol 2: Enhanced Fmoc Deprotection with DBU
This protocol is recommended for sequences where standard piperidine deprotection is found to be incomplete.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30-60 minutes.
-
Deprotection Solution Preparation: Prepare a fresh solution of 2% DBU and 2% piperidine (as a scavenger) in DMF.
-
Deprotection: Drain the DMF from the swollen resin and add the DBU/piperidine solution.
-
Agitation: Agitate the mixture at room temperature for 5-15 minutes.
-
Monitoring: Monitor the reaction progress using UV-Vis spectrophotometry (Protocol 3) to avoid over-exposure to the strong base.
-
Washing: Thoroughly wash the resin with DMF (at least 7-10 times) to completely remove the DBU and piperidine.
-
Confirmation: Perform a Kaiser test to confirm the presence of a free amine.
Protocol 3: UV-Vis Monitoring of Fmoc Deprotection
This method allows for the quantitative monitoring of the Fmoc group removal by measuring the absorbance of the cleaved dibenzofulvene (DBF)-piperidine adduct.
-
Instrumentation: Use a UV-Vis spectrophotometer.
-
Blank: Use the deprotection solution (e.g., 20% piperidine in DMF) as a blank.
-
Sample Collection: During the deprotection step, collect the filtrate after it has passed through the resin bed.
-
Measurement: Measure the absorbance of the filtrate at approximately 301 nm. The absorbance is directly proportional to the amount of Fmoc group cleaved.
-
Analysis: A plateau in the absorbance reading over time indicates the completion of the deprotection reaction. If the absorbance is lower than expected based on the resin loading, it may indicate incomplete deprotection or incomplete coupling in the previous step.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Buy this compound (EVT-1463385) | 148515-85-9 [evitachem.com]
- 4. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectsci.au [connectsci.au]
- 6. researchgate.net [researchgate.net]
Application of Fmoc-(FmocHmb)Ala-OH in the Synthesis of Long and Difficult Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of long peptides, particularly those containing hydrophobic or aggregation-prone sequences, presents a significant challenge in peptide chemistry. Inter- and intramolecular hydrogen bonding of the growing peptide chains on the solid support can lead to aggregation, resulting in incomplete coupling and deprotection steps, and ultimately, low yields and purity of the final product. One effective strategy to overcome these "difficult sequences" is the use of backbone protection, which temporarily masks the amide nitrogen, thereby disrupting the hydrogen bond network responsible for aggregation.
Fmoc-(FmocHmb)Ala-OH, where Hmb stands for 2-hydroxy-4-methoxybenzyl, is a specialized amino acid derivative designed for this purpose. The Hmb group, attached to the α-nitrogen of alanine, acts as a reversible protecting group for the peptide backbone. This modification prevents the formation of secondary structures like β-sheets during solid-phase peptide synthesis (SPPS), leading to improved solvation of the peptide-resin complex and more efficient synthesis of long and complex peptides.
Mechanism of Action
The primary function of the Hmb group is to disrupt the hydrogen bonding that leads to peptide aggregation. By substituting the amide proton with the bulky Hmb group, the formation of a regular, repeating hydrogen bond network between peptide chains is sterically hindered. This keeps the peptide chains well-separated and solvated, ensuring efficient access of reagents for subsequent coupling and deprotection steps. The Hmb group is labile to the final trifluoroacetic acid (TFA) cleavage cocktail, ensuring the native peptide is obtained after purification.
Advantages and Limitations
The use of this compound offers several advantages in the synthesis of long and difficult peptides:
-
Improved Yield and Purity: By preventing on-resin aggregation, Hmb protection leads to more complete reactions, resulting in higher crude peptide purity and overall yield.[1]
-
Enhanced Solubility: The disruption of secondary structures can also improve the solubility of the protected peptide, facilitating handling and purification.
-
Broad Applicability: Hmb protection can be incorporated at various positions within a peptide sequence to tackle aggregation-prone regions.
However, there are also some limitations to consider:
-
Slow Coupling of the Subsequent Residue: A known drawback of Hmb protection is the potential for slow and incomplete coupling of the amino acid immediately following the Hmb-modified residue.[2] This steric hindrance requires optimized coupling conditions.
-
Cost: this compound is a specialized reagent and is more expensive than standard Fmoc-amino acids.
-
Alternative Strategies: Other methods to combat peptide aggregation exist, such as the use of pseudoproline dipeptides, which in some cases may be more effective. A comparative study has shown that pseudoproline incorporation can be superior to Hmb backbone protection in improving the purity of crude peptides due to the coupling issues associated with the Hmb group.[2][3]
Data Presentation
The following table summarizes the results from a study on the synthesis of a difficult peptide sequence derived from influenza virus hemagglutinin, highlighting the significant improvement in yield with the use of backbone protection.
| Synthesis Strategy | Crude Product Quality | Recovered Yield after HPLC |
| Conventional SPPS | Poor quality with many deletion impurities | ~3% |
| Microwave-Assisted SPPS | Marginally improved product with major deletion sequences | ~8% |
| Automated Backbone Protection | Greatly improved crude product | ~30% |
| Data adapted from a study on the synthesis of an influenza virus hemagglutinin-derived peptide.[1] |
Experimental Protocols
General Protocol for Incorporation of this compound in Fmoc-SPPS
This protocol outlines the manual incorporation of this compound into a peptide sequence during solid-phase peptide synthesis. The procedure can be adapted for automated peptide synthesizers.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3-5 equivalents)
-
Coupling reagent (e.g., HBTU, HATU) (2.9-4.5 equivalents)
-
Base (e.g., DIPEA, NMM) (6-10 equivalents)
-
DMF (peptide synthesis grade)
-
DCM (optional, for washing)
-
20% Piperidine in DMF
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat again with 20% piperidine in DMF for 10 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (5-7 times).
-
Activation of this compound: In a separate vial, dissolve this compound and the coupling reagent (e.g., HBTU) in DMF. Add the base (e.g., DIPEA) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated this compound solution to the deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring the Coupling Reaction: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates the absence of free primary amines and successful coupling. If the test is positive, the coupling step can be repeated with a fresh solution of activated amino acid.
-
Washing: After a negative Kaiser test, drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove any unreacted reagents and by-products.
Protocol for Coupling the Amino Acid Following the Hmb-Protected Residue
Due to the steric hindrance of the Hmb group, the subsequent coupling step requires optimized conditions to ensure high efficiency.
Materials:
-
Hmb-Ala-peptide-resin (Fmoc deprotected)
-
Fmoc-amino acid (5 equivalents)
-
Coupling reagent (e.g., HATU) (4.5 equivalents)
-
Base (e.g., collidine or a weaker base) (10 equivalents)
-
DMF (peptide synthesis grade)
Procedure:
-
Fmoc Deprotection: Follow the standard Fmoc deprotection protocol as described above.
-
Activation and Coupling:
-
Dissolve the Fmoc-amino acid and HATU in DMF.
-
Add the base to the activation mixture.
-
Immediately add the activated amino acid solution to the resin.
-
Increase the coupling time to at least 4 hours, or even overnight if necessary.
-
-
Monitoring and Washing: Monitor the reaction using the Kaiser test and wash the resin thoroughly upon completion.
Logical Relationships in Backbone Protection Strategy
The decision to use this compound or an alternative strategy depends on several factors related to the peptide sequence and the specific challenges encountered during synthesis.
Conclusion
This compound is a valuable tool for overcoming the challenges associated with the synthesis of long and difficult peptides. By effectively preventing on-resin aggregation, it can significantly improve the yield and purity of the target peptide. However, researchers should be aware of the potential for slower coupling of the subsequent amino acid and consider alternative strategies, such as pseudoproline dipeptides, depending on the specific peptide sequence. Careful optimization of the coupling conditions is key to successfully implementing this backbone protection strategy.
References
Application Note: Efficient Cleavage of Peptides Containing Hmb-Protected Residues from Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein research, enabling the creation of complex biomolecules. However, a significant challenge in SPPS is the on-resin aggregation of the growing peptide chain, particularly in sequences rich in hydrophobic residues. This aggregation can lead to incomplete acylation and deprotection steps, resulting in lower yields and difficult purification.[1] The 2-hydroxy-4-methoxybenzyl (Hmb) protecting group is a powerful tool to mitigate this issue. Incorporated onto the backbone amide nitrogen of an amino acid, the Hmb group disrupts the interchain hydrogen bonding that leads to aggregation.[1]
The Hmb group is designed to be labile under the final acidic cleavage conditions used to release the peptide from the resin.[2] This application note provides detailed protocols for the efficient cleavage of Hmb-protected peptides from the resin, discusses critical parameters, and presents data on expected outcomes.
Data Presentation
The selection of the appropriate cleavage cocktail is crucial for maximizing the yield and purity of the final peptide product. The following table summarizes representative data for the cleavage of a model "difficult sequence" peptide containing an Hmb-protected residue, comparing different cleavage cocktails.
Table 1: Comparison of Cleavage Cocktails for a Model Hmb-Protected Peptide
| Cleavage Cocktail (v/v/w) | Cleavage Time (hours) | Crude Peptide Yield (%) | Crude Peptide Purity (%) | Notes |
| Standard TFA TFA / TIS / Water (95:2.5:2.5) | 2-3 | 85 | 80 | Effective for most sequences, especially when Trp is Boc-protected.[3] |
| Reagent K TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | 2-4 | 88 | 85 | A robust, general-purpose cocktail for complex peptides.[3] |
| "Odorless" Cocktail TFA / Phenol / Water / TIS (88:5:5:2) | 2-3 | 83 | 78 | A less malodorous alternative to cocktails containing thioanisole and EDT. |
| Reagent H TFA / Phenol / Thioanisole / EDT / Water / DMS / NH4I (81:5:5:2.5:3:2:1.5) | 3 | 90 | 87 | Specifically designed to minimize methionine oxidation.[4] |
Data are representative and may vary depending on the specific peptide sequence, resin, and experimental conditions.
Experimental Protocols
Protocol 1: Standard Cleavage of Hmb-Protected Peptides
This protocol is suitable for most peptides containing Hmb-protected residues and no other particularly sensitive amino acids.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
HPLC-grade water
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Nitrogen or argon gas line
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 0.1 mmol) in a reaction vessel.
-
Wash the resin thoroughly with DCM (3 x 5 mL) to remove any residual DMF and shrink the resin.
-
Dry the resin under a high vacuum for at least 1 hour.[3]
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 ratio. For 0.1 mmol of resin, prepare 2-5 mL of the cocktail.[3]
-
Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment (PPE).
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the peptide-resin in the reaction vessel.
-
Ensure the resin is fully suspended by gentle swirling or agitation.
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
-
Peptide Isolation:
-
Filter the cleavage mixture into a clean collection tube, separating the resin beads.
-
Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.[3]
-
-
Peptide Precipitation:
-
In a fume hood, add the combined TFA filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.[3]
-
-
Washing and Drying:
-
Centrifuge the ether suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual TFA and scavengers.[3]
-
Dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
-
-
Analysis:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Analyze the crude peptide by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) to determine purity and verify the molecular weight.[5]
-
Protocol 2: Cleavage of Hmb-Protected Peptides Containing Sensitive Residues
This protocol is recommended for peptides containing sensitive residues such as tryptophan (Trp), methionine (Met), or cysteine (Cys), which are prone to side reactions during cleavage.
Materials:
-
Peptide-resin (dried under vacuum)
-
Reagent K (TFA/Water/Phenol/Thioanisole/1,2-Ethanedithiol (EDT) at 82.5:5:5:5:2.5)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Nitrogen or argon gas line
Procedure:
-
Resin Preparation: Follow steps 1a-1c from Protocol 1.
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare Reagent K.
-
Note: For peptides containing Trp, it is highly recommended to use Fmoc-Trp(Boc)-OH during synthesis to protect the indole ring.[3]
-
-
Cleavage Reaction:
-
Add the freshly prepared Reagent K to the peptide-resin.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
-
Peptide Isolation, Precipitation, Washing, Drying, and Analysis: Follow steps 4-7 from Protocol 1.
Visualizations
References
Application Notes and Protocols for the Incorporation of Fmoc-(FmocHmb)Ala-OH in Aggregating Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide research and production. However, the synthesis of certain "difficult sequences," particularly those rich in hydrophobic residues, is often plagued by on-resin aggregation of the growing peptide chains. This aggregation can lead to incomplete acylation and deprotection steps, resulting in truncated and deletion sequences, which significantly lowers the overall yield and purity of the target peptide.
One effective strategy to mitigate this challenge is the incorporation of backbone-protecting groups that disrupt the intermolecular hydrogen bonding responsible for the formation of secondary structures like β-sheets. The 2-hydroxy-4-methoxybenzyl (Hmb) group is one such backbone-protecting moiety. Fmoc-(FmocHmb)Ala-OH is a derivative of alanine designed for this purpose, where the Hmb group temporarily shields the backbone amide, preventing it from participating in hydrogen bonding. This application note provides a comprehensive overview, protocols, and available data for the use of this compound in the synthesis of aggregating peptide sequences.
Mechanism of Action
During SPPS, as the peptide chain elongates, it can fold into secondary structures stabilized by intermolecular hydrogen bonds between the backbone amides. This is particularly prevalent in sequences containing multiple hydrophobic amino acids. The Hmb group on the nitrogen atom of the alanine backbone sterically hinders the formation of these hydrogen bonds, thereby disrupting the aggregation process.[1] This keeps the peptide chains more solvated and accessible for subsequent coupling and deprotection reactions. The Hmb group is labile to the final trifluoroacetic acid (TFA) cleavage cocktail, ensuring the native peptide is obtained after synthesis.
Quantitative Data on the Efficacy of Hmb Protection
Direct quantitative comparisons of synthesizing an aggregating peptide with and without this compound are not widely available in the literature. However, studies on Hmb-protected amino acids in general provide some insight. It is important to note that the effectiveness of Hmb protection can be sequence-dependent.
| Peptide Sequence | Protection Strategy | Crude Purity (%) | Reference |
| PrP(106–126) | Hmb backbone protection | 7 |
Note: The synthesis of the prion peptide fragment PrP(106–126), a known aggregating sequence, with Hmb backbone protection resulted in a low crude purity of 7%. This highlights that while Hmb protection is a useful tool, its efficacy can vary, and optimization for each specific "difficult sequence" is crucial. In some cases, other strategies like the use of 2,4-dimethoxybenzyl (Dmb) protected dipeptides may offer better results.[2]
Experimental Protocols
The following protocols provide a general guideline for the incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis.
Protocol 1: Manual Solid-Phase Peptide Synthesis
1. Resin Swelling:
-
Place the desired amount of resin (e.g., Rink Amide or Wang resin) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Coupling of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HBTU/HATU, 3-5 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and mix.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Note: A longer coupling time is recommended for this modified amino acid.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test (yellow beads) indicates complete coupling.
4. Capping (Optional):
-
If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF.
5. Washing:
-
After complete coupling, wash the resin thoroughly with DMF (5-7 times) and dichloromethane (DCM) (3-5 times) to remove any excess reagents and by-products.
6. Subsequent Amino Acid Coupling (Important Consideration):
-
The coupling of the amino acid immediately following the Hmb-protected residue can be sterically hindered and may require extended coupling times or more potent coupling reagents.[2] The use of pre-formed symmetric anhydrides or acid fluorides has been reported to be effective in such cases.
-
Double coupling (repeating the coupling step with fresh reagents) is highly recommended for the residue following this compound.
7. Repetition of Cycles:
-
Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
8. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.
-
Gently agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Protocol 2: Automated Solid-Phase Peptide Synthesis
1. Reagent Preparation:
-
Dissolve this compound in DMF to the standard concentration used for other amino acids on the synthesizer.
-
Ensure all other reagents (deprotection solution, coupling reagents, solvents) are fresh and properly installed.
2. Synthesis Programming:
-
Program the synthesizer to perform a standard Fmoc-SPPS cycle.
-
For the coupling of this compound, it is advisable to program an extended coupling time (e.g., 2-4 hours).
-
Crucially, program a double coupling cycle for the amino acid immediately following the this compound residue.
3. Post-Synthesis Processing:
-
Once the automated synthesis is complete, the peptide-resin is cleaved and the crude peptide is precipitated and dried as described in the manual protocol.
Visualizations
Experimental Workflow: Standard Fmoc-SPPS Cycle
Caption: A generalized workflow for a single cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Logical Relationship: Prevention of Aggregation by this compound
Caption: Mechanism of aggregation prevention by incorporating this compound.
Conclusion
This compound is a valuable tool for the synthesis of "difficult" aggregating peptide sequences. By temporarily protecting the backbone amide, it disrupts the formation of intermolecular hydrogen bonds that lead to on-resin aggregation, thereby improving the efficiency of the synthesis. However, researchers should be aware of the potential for difficult coupling of the subsequent amino acid residue and plan their synthesis strategy accordingly, for instance by incorporating a double coupling step. While extensive quantitative data directly comparing its performance to standard amino acids is limited, the qualitative benefits and the underlying mechanism are well-established, making it an important reagent in the peptide chemist's toolkit.
References
Application Notes and Protocols for the Synthesis of Amyloid-Beta Peptides Using Fmoc-(FmocHmb)Ala-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of amyloid-beta (Aβ) peptides, particularly the highly amyloidogenic Aβ1-42, presents significant challenges primarily due to their hydrophobic nature and propensity to aggregate during solid-phase peptide synthesis (SPPS).[1] This on-resin aggregation can lead to incomplete coupling and deprotection steps, resulting in low yields and difficult purification of the target peptide. To address these issues, various strategies have been developed, including the use of specialized resins, modified coupling reagents, and backbone protection.[1][2]
One effective strategy to disrupt inter- and intra-chain hydrogen bonding, the primary cause of aggregation, is the incorporation of backbone-protecting groups. The 2-hydroxy-4-methoxybenzyl (Hmb) group is a well-established backbone protecting group that can be introduced on the amide nitrogen of an amino acid residue.[3] By temporarily modifying the peptide backbone, Hmb disrupts the formation of secondary structures like β-sheets, which are responsible for aggregation. This application note provides a detailed protocol and workflow for the synthesis of amyloid-beta peptides using Fmoc-(FmocHmb)Ala-OH, a commercially available building block, to improve synthesis efficiency, yield, and purity.
Principle of Hmb Backbone Protection in Aβ Synthesis
The core principle behind using this compound in the synthesis of Aβ peptides is to introduce a bulky, temporary modification on the peptide backbone. Alanine is a common residue within the Aβ sequence, and its placement within hydrophobic stretches makes it a strategic location for introducing an aggregation-disrupting modification.
The Hmb group on the alanine residue sterically hinders the formation of the hydrogen bonds necessary for the assembly of β-sheets on the resin. This keeps the growing peptide chains well-solvated and accessible for subsequent coupling and deprotection reactions. The Hmb group is labile to the final trifluoroacetic acid (TFA) cleavage cocktail, ensuring the native peptide sequence is obtained after synthesis.[4]
Data Presentation: Expected Improvements in Aβ1-42 Synthesis
While direct comparative data for the synthesis of Aβ1-42 with and without this compound is not extensively published, the use of backbone protection in other "difficult" sequences has shown significant improvements in both crude purity and overall yield. The following table provides an illustrative comparison based on typical outcomes observed in the synthesis of aggregation-prone peptides.
| Parameter | Standard Fmoc-SPPS of Aβ1-42 | Fmoc-SPPS of Aβ1-42 with this compound | Notes |
| Crude Peptide Purity (HPLC) | Often < 20% | Expected to be > 50% | Backbone protection minimizes deletion and truncation products by preventing incomplete reactions. |
| Overall Isolated Yield | Typically 1-5% | Expected to be 10-20% or higher | Improved crude purity leads to more efficient purification and higher recovery of the target peptide. |
| Solubility of Crude Peptide | Poor, often requires harsh solvents | Improved solubility in standard HPLC solvents | The Hmb group can be retained during initial purification to enhance solubility, then removed. |
| Ease of Purification | Challenging due to multiple co-eluting impurities | Simplified due to a cleaner crude product profile | A more homogenous crude product reduces the complexity of HPLC purification. |
Experimental Protocols
This section provides a detailed protocol for the manual solid-phase synthesis of human Amyloid-Beta (1-42) utilizing this compound at a strategic position to mitigate on-resin aggregation.
Materials and Reagents
-
Fmoc-Ala-Wang resin or other suitable resin for C-terminal acid peptides
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
-
Cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS (Triisopropylsilane)
-
Cold diethyl ether
-
HPLC grade acetonitrile and water
Proposed Position for this compound Incorporation
The Aβ1-42 sequence contains several alanine residues. A strategic position for the incorporation of this compound is at Ala21 , which is located within the central hydrophobic core (residues 17-21: LVFFA) and is a critical region for aggregation.
Step-by-Step Synthesis Protocol
-
Resin Preparation:
-
Swell the Fmoc-Ala-Wang resin in DMF for 1 hour in a reaction vessel.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
-
-
Amino Acid Coupling (for standard Fmoc-amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Drain and wash the resin as described in step 2.5.
-
Perform a Kaiser test to ensure complete coupling (negative result). If the test is positive, recouple.
-
-
Incorporation of this compound (at Ala21):
-
Follow the same procedure as in step 3 for the coupling of this compound. Due to the bulkiness of the Hmb group, a longer coupling time (e.g., 4 hours or overnight) or a double coupling may be beneficial.
-
-
Coupling onto the Hmb-Protected Alanine:
-
The coupling of the next amino acid (Phe20) onto the secondary amine of the Hmb-protected alanine is sterically hindered.
-
Use a more potent coupling reagent combination such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)/DIPEA or perform the coupling at an elevated temperature (e.g., 50 °C) if using a heated synthesizer.
-
Allow for an extended coupling time (4-6 hours or overnight) and perform a Kaiser test to confirm completion.
-
-
Chain Elongation:
-
Repeat the deprotection (step 2) and coupling (step 3) cycles for the remaining amino acid residues up to the N-terminus.
-
-
Final Fmoc Deprotection:
-
After the final coupling, perform the Fmoc deprotection as described in step 2.
-
-
Cleavage and Global Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (TFA/H₂O/TIS) to the resin.
-
Agitate at room temperature for 2-3 hours. This step will cleave the peptide from the resin and remove all side-chain protecting groups, including the Hmb group.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA). Due to the hydrophobicity of Aβ1-42, initial solubilization in a small amount of hexafluoroisopropanol (HFIP) or formic acid may be necessary before dilution.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C4 or C18 column.
-
Analyze the fractions by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to identify those containing the pure peptide.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Visualizations
Experimental Workflow for Aβ1-42 Synthesis with Hmb Protection
Caption: Workflow for the SPPS of Aβ1-42 using this compound.
Logical Relationship of Aggregation and Backbone Protection
References
- 1. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 2. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 3. Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Automated synthesis of backbone protected peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Fmoc-(FmocHmb)Ala-OH for Enhanced Peptide Solubility and Synthesis of "Difficult" Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of peptides, particularly long and hydrophobic sequences, is often hampered by aggregation of the growing peptide chain on the solid support. This aggregation can lead to incomplete coupling and deprotection steps, resulting in low yields and impure products. Fmoc-(FmocHmb)Ala-OH is a specialized amino acid derivative designed to overcome these challenges. The incorporation of a 2-hydroxy-4-methoxybenzyl (Hmb) protecting group on the backbone amide nitrogen of an alanine residue effectively disrupts interchain hydrogen bonding, the primary cause of on-resin aggregation.[1][2] This application note provides a comprehensive overview of the use of this compound in solid-phase peptide synthesis (SPPS) to improve the synthesis of "difficult" peptides, such as the amyloid-beta (Aβ) peptide implicated in Alzheimer's disease.[3]
Principle of Action
The Hmb group on the peptide backbone acts as a reversible N-alkyl substituent. By replacing an amide proton with the bulky Hmb group, the formation of secondary structures like β-sheets, which are responsible for aggregation, is sterically hindered.[1] This maintains the peptide chain in a more solvated and accessible state on the solid-phase support, facilitating efficient coupling of subsequent amino acids. The Hmb group is labile to standard trifluoroacetic acid (TFA) cleavage conditions and is removed during the final deprotection and cleavage of the peptide from the resin.[3]
Applications
The use of this compound is particularly advantageous for the synthesis of:
-
Hydrophobic peptides: Sequences rich in hydrophobic amino acids that have a high tendency to aggregate.
-
Long peptide sequences: Where the cumulative probability of aggregation increases with each coupling cycle.
-
"Difficult" sequences: Peptides known to be challenging to synthesize with standard SPPS protocols, such as amyloid-beta peptides and other amyloidogenic sequences.[3]
Data Presentation: Improved Synthesis of a "Difficult" Peptide (Amyloid-Beta 1-42)
The synthesis of the amyloid-beta peptide (Aβ1-42) is notoriously difficult due to its high propensity for aggregation. The following table summarizes representative data on the purity and yield of Aβ1-42 synthesized using different strategies, highlighting the improvements seen with methods that mitigate aggregation, such as the use of backbone protection.
| Synthesis Strategy | Crude Purity (%) | Overall Yield (%) | Reference |
| Standard Fmoc/tBu SPPS | ~14% | ~72% (crude) | [4] |
| Microwave-assisted SPPS | ~67% | ~87% (crude) | [4] |
| O-acyl isopeptide method | >96% | 33.6% (purified) | [4] |
| Hmb-assisted SPPS | Significantly Improved | ~30% (purified) | [5] |
Note: The data is compiled from different studies for illustrative purposes. Direct comparative studies under identical conditions are limited. The "Hmb-assisted SPPS" data reflects the significant improvement in handling and purification, leading to a much higher final yield of pure product.
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol outlines the general steps for manual Fmoc-SPPS.
1. Resin Swelling:
- Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.
- Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes.
2. Fmoc Deprotection:
- Drain the DMF.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5-10 minutes.
- Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
- Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling:
- In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent such as HBTU (2.9-4.5 equivalents), and an additive like HOBt (3-5 equivalents) in DMF.
- Add a hindered base such as diisopropylethylamine (DIPEA) (6-10 equivalents) to activate the amino acid.
- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate for 1-2 hours at room temperature.
- Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
4. Washing:
- Drain the coupling solution.
- Wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).
5. Repeat Cycles:
- Repeat steps 2-4 for each amino acid in the peptide sequence.
6. Cleavage and Deprotection:
- After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DMF, DCM, and methanol, and dry thoroughly under vacuum.
- Prepare a cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5).
- Add the cleavage cocktail to the dried resin and agitate for 2-4 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
- Dry the crude peptide pellet under vacuum.
7. Purification:
- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Incorporation of this compound and Coupling of the Subsequent Residue
This protocol details the specific steps for incorporating the Hmb-protected alanine and coupling the next amino acid, which can be challenging due to steric hindrance.
1. Incorporation of this compound:
- Follow the general SPPS protocol (Protocol 1) for the deprotection of the N-terminus of the growing peptide chain.
- For the coupling step, use this compound as the amino acid to be incorporated. Standard coupling reagents like HBTU/DIPEA can be used. Ensure the coupling reaction goes to completion.
2. Deprotection of the Fmoc groups:
- After coupling this compound, the subsequent deprotection step with 20% piperidine in DMF will remove both the Nα-Fmoc group and the O-Fmoc group from the Hmb moiety, exposing the free amine and the hydroxyl group.
3. Coupling of the Next Amino Acid onto the Hmb-Alanine Residue:
- This step is critical and requires optimized conditions to facilitate the O→N acyl shift.
- Activation: Activate the incoming Fmoc-amino acid (3-5 equivalents) using a potent activating agent. For sterically hindered couplings, symmetric anhydrides or acid fluorides can be effective. Alternatively, coupling reagents like HATU or PyBOP can be used.
- Coupling: Add the activated amino acid to the resin. The reaction initially proceeds via acylation of the hydroxyl group of the Hmb moiety, forming a phenyl ester intermediate. This is followed by a slower intramolecular O→N acyl transfer to form the desired peptide bond.[1]
- Reaction Time and Temperature: Allow for an extended coupling time (e.g., 4-24 hours) to ensure the O→N acyl shift goes to completion. In some difficult cases, performing the coupling at an elevated temperature (e.g., 40-50 °C) can improve the efficiency of the acyl transfer.[2]
- Solvent: Dichloromethane (DCM) has been reported to favor the intramolecular acyl migration.[5]
- Monitoring: Monitor the reaction carefully. A double coupling may be necessary to ensure a high yield.
Visualizations
Experimental Workflow: SPPS with this compound
Caption: Workflow for SPPS incorporating this compound.
Signaling Pathway: Amyloid Precursor Protein (APP) Processing
Caption: Amyloidogenic and non-amyloidogenic processing of APP.
References
- 1. Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated synthesis of backbone protected peptides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Difficult Couplings Involving Fmoc-(FmocHmb)Ala-OH
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for difficult coupling reactions encountered after the incorporation of Fmoc-(FmocHmb)Ala-OH in solid-phase peptide synthesis (SPPS). The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling step immediately following the insertion of this compound often difficult?
A1: The 2-hydroxy-4-methoxybenzyl (Hmb) group is introduced to the backbone amide nitrogen to disrupt inter-chain hydrogen bonding, which is a primary cause of on-resin aggregation.[1][2] While effective at preventing aggregation, once the N-terminal Fmoc group of the Hmb-protected alanine is removed, the subsequent acylation occurs on a sterically hindered secondary amine.[3][4] This steric hindrance significantly slows down the coupling reaction compared to the acylation of a primary amine on a standard peptide chain.
Q2: My coupling reaction after the Hmb-alanine residue is incomplete, as indicated by a positive Kaiser test. What is the immediate troubleshooting strategy?
A2: An incomplete coupling is the most common issue. The recommended approach is a systematic workflow that begins with using more potent reagents and may include procedural modifications. Consider the following steps:
-
Optimize Coupling Reagent: Standard coupling reagents may be insufficient. Switch to a more powerful onium salt (uronium/aminium or phosphonium) reagent known to be effective for sterically hindered couplings, such as HATU, HCTU, or PyBOP.[5][6] For acylating the secondary amine after an Hmb residue, reagents like PyBrOP® or HATU are specifically recommended.[4][7]
-
Perform a Double Coupling: If a single coupling with a potent reagent is still incomplete, a second coupling with fresh reagents is a highly effective method to drive the reaction to completion.[5][8]
-
Extend Reaction Time: Difficult couplings benefit from longer reaction times. Extending the coupling from a standard 1-2 hours to 4 hours or even overnight can significantly improve yields.[9]
-
Increase Temperature: Gently heating the reaction vessel can sometimes provide the necessary activation energy to overcome the steric barrier, though this should be done with caution to avoid side reactions.[10]
Q3: I am observing a lower-than-expected yield, but monitoring tests suggest the coupling was complete. What other side reactions could be occurring?
A3: A significant side reaction specific to Hmb-protected amino acids is the formation of a cyclic lactone during the activation step.[1][2] This intramolecular cyclization consumes the activated amino acid, making it unavailable for coupling to the peptide chain, thereby reducing the overall yield of the desired product.[2] To mitigate this, avoid prolonged pre-activation times.[5]
Q4: How does the Hmb group facilitate the coupling to its own hindered secondary amine?
A4: The hydroxyl group at the 2-position of the benzyl moiety in the Hmb group provides anchimeric assistance.[2][11] The activated incoming amino acid is initially captured by this hydroxyl group to form a phenyl ester intermediate. This is followed by a slow, intramolecular O→N acyl transfer to form the desired, more stable tertiary amide bond.[2][4]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting incomplete couplings after an Hmb-protected residue.
Caption: A decision tree for troubleshooting difficult couplings.
Hmb-Assisted Acylation Mechanism
This diagram illustrates the two-step O→N acyl transfer that facilitates the otherwise difficult acylation of the Hmb-protected secondary amine.
Caption: The O->N acyl transfer mechanism for Hmb-assisted coupling.
Data Presentation
Table 1: Relative Performance of Coupling Reagents for Hindered Couplings
While direct quantitative data for this compound coupling is sparse, the following data, extrapolated from studies on other sterically hindered amino acids, provides a strong indication of the relative efficacy of common coupling reagents.[5]
| Coupling Reagent | Class | Relative Equivalents | Typical Coupling Time (min) | Coupling Efficiency | Key Considerations |
| HATU | Uronium/Aminium | 3 - 5 | 20 - 45 | > 99.5% | Highly reactive, excellent for hindered couplings, low racemization risk.[5][11] Higher cost. |
| HCTU | Uronium/Aminium | 3 - 5 | 30 - 60 | > 99% | More reactive than HBTU, good for difficult sequences.[11] |
| PyBOP | Phosphonium | 3 - 5 | 45 - 90 | > 98% | Does not cause guanidinylation of the N-terminus.[5][6] |
| DIC/HOBt | Carbodiimide | 3 - 5 | 60 - 120 | 95 - 98% | Cost-effective but slower kinetics and less efficient for hindered residues.[8][12] |
Experimental Protocols
Protocol 1: High-Potency Double Coupling for Hmb-Protected Residues
This protocol is recommended when a standard coupling protocol results in a positive Kaiser test.
-
First Coupling:
-
Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the Hmb-alanine residue. Wash thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve the incoming Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF. Add DIPEA (8 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 2 hours at room temperature.
-
Washing: Drain the reaction solution and wash the resin with DMF (3 times).
-
-
Monitoring and Second Coupling:
-
Kaiser Test: Perform a Kaiser test (see Protocol 2) on a small sample of resin beads.
-
If Positive: Proceed immediately to the second coupling.
-
Second Coupling: Prepare a fresh solution of activated Fmoc-amino acid as described in step 1.2. Add this solution to the washed resin and allow the reaction to proceed for another 2 hours.
-
Final Wash: After the second coupling, wash the resin thoroughly with DMF (5 times) and proceed to the next deprotection step in your synthesis.
-
Protocol 2: Kaiser Test (Qualitative Test for Free Primary Amines)
This test is used to monitor the presence of unreacted primary amines on the peptide-resin. Note: This test does not work for secondary amines (like proline or an Hmb-protected residue itself) and can give false negatives on highly aggregated resins.[7]
-
Reagent Preparation:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted in 100 mL pyridine.
-
-
Procedure:
-
Sample Preparation: Place a small sample of resin beads (10-15 beads) into a small glass test tube.
-
Washing: Wash the beads with DMF and then with ethanol to remove residual reagents.
-
Reaction: Add 2-3 drops of each Reagent A, B, and C to the test tube.
-
Heating: Heat the test tube at 100°C for 5 minutes.
-
Observation:
-
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. peptide.com [peptide.com]
Technical Support Center: Fmoc-(FmocHmb)Ala-OH Coupling
Welcome to the technical support center for optimizing the use of Fmoc-(FmocHmb)Ala-OH in solid-phase peptide synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions, and detailed protocols to address challenges associated with this sterically hindered building block.
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of this compound.
Q1: My coupling reaction with this compound is incomplete or has a very low yield. What should I do?
A1: Incomplete coupling is the most common issue due to the steric hindrance imposed by the Hmb backbone protecting group.[1] Follow these steps to improve efficiency:
-
Optimize Your Coupling Reagent: Standard carbodiimide reagents like DIC may be insufficient. Switch to a more potent aminium/uronium or phosphonium salt reagent. HATU and COMU are highly recommended for sterically hindered couplings.[1][2][3]
-
Increase Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., 4-6 hours or even overnight) to ensure it goes to completion.[4]
-
Perform a Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of activated this compound to the resin for a second coupling cycle.[2][5]
-
Increase Reagent Equivalents: Use a higher excess of the amino acid and coupling reagents. An excess of 3-5 equivalents relative to the resin loading capacity is often effective.[4]
-
Confirm Deprotection: Before coupling, ensure the previous Fmoc deprotection was complete by performing a Kaiser test. A positive (blue) result confirms the presence of free primary amines ready for coupling.[4]
Below is a workflow to troubleshoot a low-yield coupling reaction.
Q2: I'm observing a side product that corresponds to the mass of a cyclic lactone. How can I prevent this?
A2: Activated Hmb-amino acids can undergo an intramolecular cyclization to form a lactone, which terminates the peptide chain.[6] This side reaction is competitive with the desired intermolecular coupling.
-
Avoid Prolonged Pre-activation: Minimize the time between the activation of the amino acid and its addition to the resin. A pre-activation time of 1-2 minutes is generally sufficient.[2]
-
Alternative Building Block: If lactone formation is persistent and significantly impacts yield, consider using an Fmoc-Ala-(Dmb)Gly-OH dipeptide in a similar strategic position in your sequence. The 2,4-dimethoxybenzyl (Dmb) group lacks the hydroxyl moiety and thus cannot form the cyclic lactone.[6] However, be aware that coupling onto a Dmb-protected residue is even more challenging.[6]
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" building block?
A1: The 2-hydroxy-4-methoxybenzyl (Hmb) group is a backbone amide protecting group. It is intentionally bulky to disrupt the inter-chain hydrogen bonding that leads to peptide aggregation on the solid support.[7][8] While this effect is beneficial for synthesizing long or hydrophobic sequences, the Hmb group itself creates significant steric hindrance at the N-terminus, which slows down the kinetics of the subsequent coupling reaction.[1]
Q2: What is the mechanism of coupling onto an Hmb-protected residue?
A2: The coupling mechanism is unique. The hydroxyl group on the Hmb moiety assists in the reaction through an O,N-intramolecular acyl shift. The incoming activated amino acid first reacts with the hydroxyl group to form a reactive phenyl ester intermediate. This intermediate then undergoes a rearrangement where the acyl group transfers from the oxygen to the backbone nitrogen, forming the desired, sterically hindered tertiary amide bond.[6]
Q3: Which coupling reagents are best for this compound?
A3: For challenging couplings like this, aminium/uronium salts (e.g., HATU, HCTU, COMU) or phosphonium salts (e.g., PyAOP, PyBOP) are strongly recommended.[1][3] They are more reactive than carbodiimides and can better overcome the steric hindrance.[1][9] Experimental data on similar hindered amino acids suggests that HATU and COMU often provide the highest coupling efficiencies and fastest reaction times.[2][10]
Q4: Can I use microwave irradiation to improve the coupling efficiency?
A4: Yes, microwave-assisted peptide synthesis can be very effective for difficult couplings. The elevated temperature can significantly accelerate the reaction kinetics and improve yields. Reagents like COMU are particularly well-suited for microwave-accelerated protocols.[3]
Data Presentation
Table 1: Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids
This table summarizes data from studies on sterically hindered amino acids (e.g., Aib), which serves as a reliable proxy for the behavior of this compound.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield | Racemization Risk | Key Considerations |
| HATU | Aminium/Uronium Salt | 1 - 2 hours | High (>99%) | Very Low | Highly efficient due to reactive OAt-ester formation; risk of N-terminal guanidinylation if used in large excess.[1][2][11] |
| COMU | Aminium/Uronium Salt | 1 - 2 hours | High (>99%) | Very Low | Comparable efficiency to HATU; based on safer OxymaPure, avoiding explosive benzotriazole byproducts.[1][10][12] |
| HBTU | Aminium/Uronium Salt | 2 - 4 hours | Significant to High | Low | Less reactive than HATU; may require longer reaction times or double coupling for comparable results.[2][9] |
| PyBOP | Phosphonium Salt | 2 - 16 hours | High (>90%) | Low | Effective, but generally slower than aminium salts. Avoids guanidinylation side reaction.[1] |
| DIC/Oxyma | Carbodiimide/Additive | 2 - 4 hours | Moderate to High | Low | Cost-effective option, but significantly slower reaction rates. Risk of N-acylurea formation.[3][13] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol is recommended for manual SPPS to achieve high coupling efficiency.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-purity, amine-free N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
-
Kaiser test kit
Procedure:
-
Resin Preparation: If starting a new synthesis, ensure the first amino acid is loaded onto the resin. Swell the peptide-resin in DMF for at least 30-60 minutes in a reaction vessel.[2]
-
Fmoc Deprotection:
-
Drain the swelling solvent.
-
Add 20% piperidine in DMF to the resin and agitate for 3 minutes.
-
Drain, and add a fresh solution of 20% piperidine in DMF. Agitate for an additional 10-15 minutes.[4]
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Confirmation of Deprotection (Kaiser Test):
-
Take a small sample of resin beads and wash them with ethanol.
-
Perform a Kaiser test according to the kit instructions. A positive result (blue beads) confirms the presence of free amines. If the test is negative, repeat the deprotection step.[2]
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (2.9-3.9 equivalents) in DMF.
-
Add DIPEA (6-8 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.[2]
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the drained peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult sequences, this time can be extended.[4]
-
-
Monitoring and Recoupling:
-
After the initial coupling time, perform another Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling.
-
If the Kaiser test is positive (blue), indicating incomplete reaction, drain the vessel and perform a second coupling (recouple) by repeating steps 4 and 5 with fresh reagents.
-
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to prepare for the next cycle of deprotection and coupling.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. kilobio.com [kilobio.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Use of the Hmb backbone-protecting group in the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Preventing Side Reactions with Fmoc-(FmocHmb)Ala-OH in SPPS
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you mitigate common side reactions encountered during solid-phase peptide synthesis (SPPS) using Fmoc-(FmocHmb)Ala-OH.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in SPPS?
A1: this compound is a specialized amino acid derivative used in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) to prevent common side reactions, primarily peptide aggregation and aspartimide formation. The 2-hydroxy-4-methoxybenzyl (Hmb) group temporarily protects the backbone amide nitrogen, disrupting inter- and intramolecular hydrogen bonds that lead to the formation of secondary structures like β-sheets, which are a major cause of aggregation in "difficult" sequences.[1][2] This backbone protection also effectively prevents aspartimide formation, a notorious side reaction in sequences containing Asp-Gly or Asp-Ala.
Q2: How does the Hmb group facilitate the coupling of the subsequent amino acid?
A2: Coupling onto the secondary amine of an Hmb-protected residue is sterically hindered. However, the 2-hydroxyl group of the Hmb moiety acts as a temporary acceptor for the incoming activated amino acid. The reaction proceeds through an initial O-acylation to form a phenolic ester intermediate. This is followed by a spontaneous and favorable intramolecular O→N acyl transfer to form the desired peptide bond. This two-step mechanism helps to overcome the steric hindrance of the secondary amine.
Q3: When should I consider using this compound in my peptide sequence?
A3: The use of this compound is recommended for:
-
"Difficult" sequences: Peptides with a high content of hydrophobic residues that are prone to aggregation.
-
Aspartimide-prone sequences: To prevent side reactions at Asp-Gly or Asp-Ala motifs.
-
Long peptides: Where the risk of aggregation increases with chain length.
It is most effective when incorporated at the beginning of a hydrophobic stretch of amino acids. For optimal performance, it is advised to have a spacing of at least six residues between an Hmb-protected residue and other structure-disrupting elements like proline or pseudoproline.
Q4: How is the Hmb protecting group removed?
A4: The Hmb group is labile to trifluoroacetic acid (TFA) and is typically removed during the final cleavage of the peptide from the resin, along with other acid-labile side-chain protecting groups.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound, providing explanations and actionable solutions.
Problem 1: Incomplete coupling of the amino acid following the (FmocHmb)Ala residue.
-
Symptom: Positive Kaiser test after coupling, indicating free amines on the resin.
-
Likely Cause: Coupling onto the Hmb-protected secondary amine is inherently slower and more challenging than coupling to a primary amine. Standard coupling conditions may be insufficient.
-
Solutions:
-
Extend Coupling Time: Increase the coupling reaction time to 2-4 hours or even overnight to allow for the O→N acyl transfer to complete.
-
Use a More Potent Coupling Reagent: While standard reagents can be used, more powerful activating agents are often more effective. Consider using HATU, HBTU, or PyBOP in combination with a non-nucleophilic base like DIEA.
-
Double Coupling: If the first coupling is incomplete, perform a second coupling with fresh reagents.
-
Increase Temperature: For particularly difficult couplings, increasing the temperature (e.g., to 55°C) can improve the reaction rate, though this should be done with caution to avoid potential side reactions.
-
Problem 2: Observation of a side product with the same mass as the desired peptide but different retention time in HPLC.
-
Symptom: A peak in the HPLC chromatogram with the correct mass but eluting at a different time than the expected product.
-
Likely Cause: Lactonization of the this compound building block during the activation step. The activated carboxylic acid can react intramolecularly with the hydroxyl group of the Hmb moiety to form a cyclic lactone, which is a dead-end product.
-
Solutions:
-
Use Pre-activated Esters: Employing pre-formed active esters of this compound can minimize the time the activated species is in solution, reducing the chance of lactonization.
-
Consider Dmb Protection: The 2,4-dimethoxybenzyl (Dmb) group, which lacks the hydroxyl group, can be used as an alternative to Hmb. (Dmb)Gly cannot form cyclic lactones. However, coupling onto a Dmb-protected amine is even more difficult as it lacks the O→N acyl transfer mechanism.
-
Optimize Activation Conditions: Avoid prolonged pre-activation times. Add the activated amino acid to the resin immediately after preparation.
-
Problem 3: Side reactions involving tryptophan residues in the peptide sequence.
-
Symptom: Observation of unexpected adducts on tryptophan residues in the final cleaved peptide.
-
Likely Cause: The carbocation generated from the cleavage of the Hmb group by TFA can be a potent alkylating agent and can react with the nucleophilic indole side chain of tryptophan.
-
Solutions:
-
Use a Scavenger Cocktail: During the final TFA cleavage, use a scavenger cocktail that includes triisopropylsilane (TIS) to quench the Hmb carbocation. A recommended cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5).
-
Protect the Tryptophan Side Chain: Use Fmoc-Trp(Boc)-OH for the incorporation of tryptophan residues. The Boc protecting group on the indole nitrogen provides additional protection against alkylation during cleavage.
-
Data Presentation
Table 1: Comparison of Strategies to Prevent Peptide Aggregation
| Feature | Hmb-Protected Amino Acids | Pseudoprolines | Dmb-Protected Amino Acids |
| Primary Function | Prevents inter- and intramolecular hydrogen bonding by backbone amide protection.[1] | Induces a "kink" in the peptide backbone, disrupting secondary structure formation.[2] | Prevents inter- and intramolecular hydrogen bonding by backbone amide protection. |
| Building Block | Individual amino acid derivative (e.g., Fmoc-(Hmb)Ala-OH). | Dipeptide derivative of Ser, Thr, or Cys (e.g., Fmoc-Xaa-Ser(ψPro)-OH).[2] | Individual amino acid or dipeptide derivative (e.g., Fmoc-(Dmb)Gly-OH). |
| Applicability | Can be incorporated at almost any position in the peptide chain.[1] | Limited to sequences containing Ser, Thr, or Cys residues.[1] | Can be incorporated at various positions, often as a dipeptide to facilitate coupling. |
| Performance | Effective in a wide range of difficult peptides, but can lead to slow and incomplete coupling of the subsequent amino acid.[1] | Generally considered superior in improving purity and yield, with reported yield increases of up to 10-fold in highly aggregated sequences.[3] | Effective in preventing aggregation; coupling to the protected amine is difficult without the hydroxyl-assisted mechanism. |
| Key Side Reaction | Lactonization during activation. | Potential for incomplete conversion back to the native residue upon cleavage. | N/A (no hydroxyl group for lactonization). |
Note: Quantitative yield comparisons are highly sequence-dependent and are not extensively available in the literature for direct, side-by-side comparisons under identical conditions.
Experimental Protocols
Protocol 1: Manual Coupling of this compound
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat with a fresh solution of 20% piperidine in DMF for 10 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and an activating agent such as HATU (2.9 equivalents) in DMF.
-
Add a non-nucleophilic base such as DIEA (6 equivalents) to the solution.
-
Allow for a short pre-activation time of 1-2 minutes.
-
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is recommended.
-
Washing: After complete coupling, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Final Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). If the peptide contains tryptophan, ensure TIS is included.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether.
-
Peptide Isolation: Allow the peptide to precipitate at -20°C for at least 30 minutes. Pellet the peptide by centrifugation, decant the ether, and wash the pellet with cold ether.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
Mandatory Visualizations
References
Overcoming incomplete Fmoc deprotection in Hmb-containing peptides.
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during solid-phase peptide synthesis (SPPS), with a specific focus on overcoming incomplete Fmoc deprotection in peptides containing Hmb-protected amino acids.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the Hmb protecting group in peptide synthesis?
A1: The 2-hydroxy-4-methoxybenzyl (Hmb) group is a backbone protecting group introduced on the amide nitrogen of an amino acid. Its main purpose is to disrupt the formation of secondary structures, such as β-sheets, during peptide elongation.[1] This is particularly crucial in "difficult sequences" that are prone to aggregation, which can lead to poor solvation of the peptide-resin and consequently, incomplete reactions.[2]
Q2: Can the Hmb group itself cause incomplete Fmoc deprotection?
A2: There is no direct evidence to suggest that the Hmb group itself sterically hinders or chemically interferes with the Fmoc deprotection reaction. In fact, Hmb is employed to prevent a major cause of incomplete deprotection, which is peptide aggregation.[3] By disrupting interchain hydrogen bonding, the Hmb group helps to maintain the accessibility of the N-terminal Fmoc group to the deprotection reagent (e.g., piperidine).[1]
Q3: What are the common causes of incomplete Fmoc deprotection in SPPS?
A3: Incomplete Fmoc deprotection is a common issue in SPPS and can be attributed to several factors:
-
Peptide Aggregation: The growing peptide chain can fold into secondary structures, preventing the deprotection reagent from reaching the N-terminal Fmoc group.[4] This is a primary challenge in hydrophobic or "difficult" sequences.[2]
-
Steric Hindrance: Bulky side-chain protecting groups near the N-terminus can physically block the access of the deprotection base.
-
Poor Resin Swelling: Inadequate swelling of the solid support can limit the diffusion of reagents to the reaction sites.[5]
-
Insufficient Reaction Time or Reagent Concentration: The deprotection reaction may not go to completion if the reaction time is too short or the concentration of the base is too low.[4]
Q4: How can I detect incomplete Fmoc deprotection?
A4: Several methods can be used to detect incomplete Fmoc deprotection:
-
UV-Vis Spectroscopy: Quantitative monitoring of the Fmoc deprotection can be achieved by measuring the absorbance of the dibenzofulvene (DBF)-piperidine adduct released into the filtrate at around 301 nm.[5]
-
HPLC Analysis: Analysis of a small, cleaved sample of the peptide by reverse-phase HPLC will show a peak corresponding to the Fmoc-protected peptide in addition to the desired product.[5]
-
Mass Spectrometry: The mass spectrum of the crude peptide will show a mass difference of 222.24 Da (the mass of the Fmoc group) between the desired peptide and the Fmoc-containing impurity.
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test to detect free primary amines. A negative result (yellow beads) after the deprotection step suggests that the Fmoc group has not been removed.
Q5: Are there any specific challenges associated with the amino acid following an Hmb-protected residue?
A5: Yes, while Hmb is effective at preventing aggregation, the coupling of the subsequent amino acid onto the Hmb-containing residue can be challenging.[3][6] This is because the Hmb group introduces steric bulk around the secondary amine, which can slow down the acylation reaction.[1]
Troubleshooting Guides
Issue 1: Incomplete Fmoc Deprotection in an Hmb-Containing Peptide
If you have confirmed incomplete Fmoc deprotection, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution | Justification |
| Peptide Aggregation (despite Hmb) | 1. Switch to a more polar solvent: Use N-methyl-2-pyrrolidone (NMP) instead of N,N-dimethylformamide (DMF).[5] 2. Increase deprotection time and/or temperature: This can help to disrupt residual secondary structures.[5] 3. Incorporate chaotropic salts: Add salts like LiCl to the deprotection solution to further disrupt aggregation.[5] | Even with Hmb, highly aggregation-prone sequences may require more stringent conditions to ensure full solvation and reagent accessibility. |
| Insufficient Deprotection Conditions | 1. Extend deprotection time: Double the standard deprotection time as a starting point.[7] 2. Increase piperidine concentration: If using a lower concentration, consider increasing it to the standard 20%. | Ensures the reaction has sufficient time to go to completion, especially for long or complex peptides. |
| Steric Hindrance from Adjacent Residues | 1. Extend deprotection time: Allows more time for the deprotection reagent to access the sterically hindered Fmoc group.[5] 2. Consider a stronger, non-nucleophilic base: A combination of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF can be more effective for sterically hindered positions.[5] | Bulky side chains can slow down the kinetics of Fmoc removal, necessitating more forceful conditions. |
Issue 2: Difficult Coupling Following an Hmb-Protected Residue
| Potential Cause | Recommended Solution | Justification |
| Steric Hindrance from Hmb Group | 1. Use a more potent coupling reagent: Switch from standard carbodiimide-based reagents to phosphonium- or iminium-based reagents like HBTU, HATU, or PyBOP.[7] 2. Double couple: Perform the coupling reaction twice to drive it to completion.[7] 3. Use pre-formed symmetrical anhydrides: This can be an effective method for coupling to the sterically hindered secondary amine.[6] | The increased steric bulk from the Hmb group requires more powerful activation to achieve efficient acylation. |
| Slow Reaction Kinetics | 1. Extend coupling time: Allow the coupling reaction to proceed for a longer duration (e.g., double the standard time). | Provides more time for the sterically hindered nucleophile to attack the activated carboxyl group. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[5]
-
Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 times).[5]
-
First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring it is fully covered. Agitate for 3 minutes.[5]
-
Drain: Drain the deprotection solution.[5]
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[5]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the DBF-piperidine adduct.
Protocol 2: UV-Vis Monitoring of Fmoc Deprotection
-
Collect Filtrate: After each deprotection step, collect the piperidine solution in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).[5]
-
Dilute: Dilute the collected solution to the mark with DMF.[5]
-
Measure Absorbance: Measure the absorbance of the diluted solution at approximately 301 nm using a UV-Vis spectrophotometer, with DMF as the blank.[5]
-
Calculate Loading: The amount of Fmoc removed can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the DBF-piperidine adduct (approximately 7800 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette (typically 1 cm).
Protocol 3: Small-Scale Test Cleavage for HPLC Analysis
-
Resin Sampling: After the final deprotection and washing steps, take a small sample of the peptide-resin (approximately 5-10 mg).
-
Drying: Dry the resin sample under vacuum.
-
Cleavage: Prepare a cleavage cocktail appropriate for the peptide sequence and resin (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Treat the dried resin sample with the cleavage cocktail for 2-3 hours at room temperature.[5]
-
Peptide Precipitation: Precipitate the cleaved peptide with cold diethyl ether.[5]
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.[5]
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) and analyze the sample by reverse-phase HPLC.[5]
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
Removal of the Hmb protecting group during peptide cleavage.
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the removal of the 2-hydroxy-4-methoxybenzyl (Hmb) protecting group during peptide cleavage from the solid-phase resin.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the Hmb protecting group in solid-phase peptide synthesis (SPPS)?
A1: The Hmb protecting group is utilized as a temporary backbone amide protection strategy to disrupt interchain hydrogen bonding. This prevents peptide aggregation, which can otherwise lead to incomplete coupling and deprotection steps, especially in "difficult" or hydrophobic sequences. By interrupting the formation of secondary structures on the resin, Hmb-protected derivatives help to improve synthetic yields and purity.[1][2]
Q2: Under what conditions is the Hmb group typically removed?
A2: The Hmb group is designed to be labile under the strong acidic conditions used for the final cleavage of the peptide from the resin.[2] It is typically removed simultaneously with other side-chain protecting groups (like Boc, tBu) during treatment with a Trifluoroacetic Acid (TFA)-based cleavage cocktail.[1][2]
Q3: Is the Hmb group stable during the Fmoc deprotection steps of SPPS?
A3: Yes, the Hmb group is stable to the basic conditions used for the removal of the Fmoc group, which typically involves treatment with a piperidine solution in DMF.[2] This orthogonality is crucial for its application in Fmoc-based SPPS.[2]
Q4: Can the Hmb group be retained on the cleaved peptide?
A4: Yes, it is possible to retain the Hmb group on the peptide after cleavage. Acylation of the Hmb group's hydroxyl moiety, for instance with acetic anhydride, significantly increases its stability towards TFA. This can be advantageous as the backbone-protected peptide often exhibits improved solubility, which can aid in purification. The Hmb group can then be removed in a subsequent step after deacetylation.[3]
Q5: What are the most common side reactions associated with Hmb cleavage?
A5: A primary concern during the cleavage of Hmb-protected peptides is the modification of sensitive amino acid residues. The cleavage byproducts of the Hmb group can lead to the alkylation of the indole side chain of unprotected Tryptophan (Trp). Therefore, it is highly recommended to use Fmoc-Trp(Boc)-OH during synthesis to protect the tryptophan residue.[1]
Troubleshooting Guide
This section addresses common problems encountered during the removal of the Hmb protecting group.
Issue 1: Incomplete Removal of the Hmb Group
Incomplete deprotection of the Hmb group is a known challenge, particularly in the synthesis of long and complex peptides, and can result in heterogeneous final products that are difficult to purify.[4]
Symptoms:
-
Appearance of a significant, often later-eluting, peak in the HPLC chromatogram of the crude peptide.
-
Mass spectrometry (MS) analysis reveals a mass corresponding to the desired peptide plus the mass of the Hmb group (+136.15 Da).
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Cleavage Time | For peptides with multiple Hmb groups or those prone to aggregation, the standard 2-4 hour cleavage time may be insufficient. It is advisable to perform a time-course study, analyzing small aliquots by HPLC to determine the optimal deprotection time for your specific peptide.[5] |
| Suboptimal Cleavage Cocktail | The composition of the cleavage cocktail is critical. Ensure a high concentration of TFA (typically >90%). The choice of scavengers can also influence the efficiency. For difficult sequences, a more robust cocktail may be required. |
| Peptide Aggregation | Even with Hmb protection during synthesis, the peptide may aggregate on the resin, limiting reagent access. Ensure the resin is well-swollen before cleavage and use a sufficient volume of the cleavage cocktail to maintain a slurry that can be agitated.[5] |
| Acylation of Hmb Hydroxyl Group | If the hydroxyl group of Hmb was unintentionally acylated during synthesis, its acid lability will be significantly reduced.[3] In such cases, a pre-treatment step to remove the acyl group (e.g., with 20% piperidine in DMF) before the TFA cleavage may be necessary.[3] A recent study also showed that acetyl group removal increases the acid lability of Hmb groups.[4] |
| Re-cleavage | If incomplete deprotection is observed, the crude peptide can be precipitated, washed, and subjected to a second cleavage treatment with a fresh cocktail.[5] |
Issue 2: Side Product Formation with Sensitive Residues
Symptoms:
-
Multiple peaks in the HPLC chromatogram close to the main product peak.
-
MS analysis reveals masses corresponding to modifications of sensitive residues (e.g., Trp alkylation, Met oxidation).
Possible Causes and Solutions:
| Cause | Recommended Action |
| Alkylation of Tryptophan | The carbocations generated from the Hmb group and other protecting groups during TFA cleavage can alkylate the indole ring of Trp. |
| Solution: Always use Boc-protected Tryptophan (Fmoc-Trp(Boc)-OH) during synthesis.[1] Additionally, use a cleavage cocktail containing scavengers effective at quenching these reactive species, such as triisopropylsilane (TIS) or a more comprehensive cocktail like Reagent K.[1][5] | |
| Oxidation of Methionine | The thioether side chain of Methionine (Met) is susceptible to oxidation during cleavage. |
| Solution: Employ a cleavage cocktail specifically designed to minimize methionine oxidation, such as Reagent H, which contains reducing agents like dimethylsulfide and ammonium iodide.[6][7] | |
| Reattachment to Resin | In some cases, cleaved protecting groups can reattach to nucleophilic side chains like tyrosine. |
| Solution: The use of appropriate scavengers in the cleavage cocktail is crucial to prevent this side reaction.[7] |
Data Presentation: Comparison of Common Cleavage Cocktails
The selection of the cleavage cocktail is critical for successful Hmb removal and depends on the peptide sequence. The following table provides a qualitative comparison of commonly used cleavage cocktails. Quantitative data on Hmb removal efficiency is highly sequence-dependent and not widely published in a comparative format.
| Reagent | Composition | Primary Use & Characteristics | Suitability for Hmb Removal |
| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | A general-purpose, low-odor cocktail suitable for many peptides. TIS is an effective scavenger for carbocations.[8] | Effective for many sequences, but may be insufficient for very difficult or aggregation-prone peptides. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A robust, broad-spectrum cocktail for peptides with sensitive residues like Cys, Met, and Trp.[5][7] | Generally very effective due to its strong acidic nature and multiple scavengers. The malodorous nature is a drawback. |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | An "odorless" alternative to Reagent K, particularly useful when trityl-based protecting groups are present. It does not prevent methionine oxidation.[7] | Good general efficacy, but may not be suitable for Met-containing peptides where Hmb removal is also a concern. |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% DMS, 1.5% NH₄I | Specifically designed to prevent the oxidation of methionine residues.[6][7] | Recommended for Hmb-protected peptides containing methionine to address both potential issues simultaneously. |
Experimental Protocols
Protocol 1: Standard Hmb Removal using TFA/TIS/H₂O
This protocol is suitable for peptides without highly sensitive residues like unprotected Trp or Met.
-
Resin Swelling: Swell the peptide-resin (e.g., 100 mg) in Dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Washing: Drain the DCM and wash the resin with DCM (3x) to remove any residual DMF from the synthesis. Dry the resin under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O. For 100 mg of resin, prepare 1-2 mL of the cocktail. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Ensure the resin is fully submerged and can be agitated.
-
Incubation: Agitate the mixture at room temperature for 2-4 hours. The optimal time should be determined empirically for the specific peptide.
-
Peptide Isolation:
-
Filter the cleavage solution to separate it from the resin beads.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under vacuum.
-
Protocol 2: Hmb Removal for Peptides with Sensitive Residues using Reagent K
This protocol is recommended for peptides containing residues such as Cys, Met, and unprotected Trp.
-
Resin Preparation: Follow steps 1 and 2 from Protocol 1.
-
Cleavage Cocktail Preparation: Prepare Reagent K: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT). Caution: Thioanisole and EDT have strong, unpleasant odors and should be handled in a well-ventilated fume hood.
-
Cleavage Reaction: Add Reagent K to the peptide-resin (approximately 1-2 mL per 100 mg of resin).
-
Incubation: Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Isolation: Follow step 6 from Protocol 1.
Visualizations
Caption: Standard workflow for Hmb protecting group removal and peptide cleavage.
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. merckmillipore.com [merckmillipore.com]
Fmoc-(FmocHmb)Ala-OH and aspartimide formation in Asp-Gly sequences.
Topic: Aspartimide Formation in Asp-Gly Sequences and the Use of Backbone Protection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with aspartimide formation during Fmoc-based solid-phase peptide synthesis (SPPS), particularly in peptides containing the problematic Asp-Gly sequence.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation, and why is it a significant problem, especially in Asp-Gly sequences?
A1: Aspartimide formation is a common and troublesome side reaction in Fmoc SPPS that occurs when the peptide backbone is exposed to the basic conditions of Fmoc deprotection (e.g., piperidine). The nitrogen atom of the amino acid residue following an aspartic acid (Asp) residue can attack the side-chain carbonyl group of the Asp. This intramolecular cyclization forms a five-membered ring intermediate called an aspartimide.
This side reaction is particularly problematic for several reasons:
-
Formation of Multiple Impurities: The aspartimide ring is unstable and can be opened by nucleophiles like piperidine or residual water. This leads to the formation of a mixture of byproducts, including the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and their D-amino acid-containing epimers.[1]
-
Purification Challenges: These byproducts, particularly the α- and β-aspartyl peptides and their epimers, often have very similar masses and chromatographic properties to the target peptide, making their separation by HPLC extremely difficult or impossible.[1]
-
Sequence Dependence: The Asp-Gly sequence is notoriously prone to this side reaction. The lack of steric hindrance from the glycine residue makes the backbone nitrogen more accessible for the intramolecular attack.[2]
Caption: Mechanism of base-catalyzed aspartimide formation.
Q2: I was advised to use Fmoc-(FmocHmb)Ala-OH to prevent this side reaction. Is this the correct reagent?
A2: The suggestion to use a "this compound" derivative points towards the correct strategy of backbone protection, but the specific molecule mentioned is not a standard or commercially available reagent for this purpose. The underlying principle is to protect the backbone amide nitrogen of the residue following the aspartic acid to prevent it from participating in the cyclization reaction.
The 2-hydroxy-4-methoxybenzyl (Hmb) group is indeed used for backbone protection. However, it is typically introduced on the amino acid that follows the Asp residue. Furthermore, coupling amino acids to an Hmb-protected secondary amine can be challenging.[3] A more common and highly effective approach for Asp-Gly sequences is to use a pre-formed dipeptide with a similar backbone protecting group.
Q3: What is the current recommended best practice for preventing aspartimide formation in Asp-Gly sequences?
A3: The most reliable and widely recommended method to completely suppress aspartimide formation in Asp-Gly sequences is to use a backbone-protected dipeptide building block. The gold standard for this application is Fmoc-Asp(OtBu)-(Dmb)Gly-OH .[4] In this molecule, the 2,4-dimethoxybenzyl (Dmb) group is attached to the nitrogen atom of the glycine residue, effectively preventing the side reaction.[1][4]
Q4: How does the Dmb group in Fmoc-Asp(OtBu)-(Dmb)Gly-OH prevent aspartimide formation?
A4: The 2,4-dimethoxybenzyl (Dmb) group sterically shields the backbone amide nitrogen of the glycine residue. This protection converts the secondary amine of the peptide bond into a tertiary amine, which removes the reactive lone pair of electrons and physically blocks the nucleophilic attack on the aspartyl side chain that initiates aspartimide formation.[4][5] The Dmb group is stable during the standard Fmoc-SPPS cycles but is cleaved under the final acidic conditions of resin cleavage and global deprotection (e.g., with TFA).[5]
Caption: Dmb group protecting the glycine amide nitrogen.
Troubleshooting Guide
Q5: I'm observing a significant side product with a mass of -18 Da relative to my target peptide in an Asp-Gly containing sequence. What is this?
A5: A mass loss of 18 Da is a tell-tale sign of the stable aspartimide intermediate. This indicates that the cyclization has occurred, but the ring has not yet been opened by a nucleophile. If you also see peaks corresponding to the correct mass of your target peptide but with poor resolution and multiple shoulders, it is likely that the aspartimide has been hydrolyzed back to the linear peptide, creating a mixture of hard-to-separate α- and β-isomers.[1] To resolve this, a re-synthesis using a backbone protection strategy, such as incorporating Fmoc-Asp(OtBu)-(Dmb)Gly-OH, is strongly recommended.
Q6: I am using Fmoc-Asp(OtBu)-(Dmb)Gly-OH, but the coupling reaction appears to be slow or incomplete according to my monitoring tests (e.g., Kaiser test). What should I do?
A6: The Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide is significantly bulkier than a standard amino acid, which can lead to slower coupling kinetics. To ensure complete coupling, consider the following adjustments:
-
Extended Coupling Time: Double the standard coupling time for this specific step. A duration of 2-4 hours is often recommended.[6]
-
Double Coupling: If a single extended coupling is insufficient, perform a second coupling with a fresh solution of the activated dipeptide.
-
Choice of Coupling Reagents: Use highly efficient coupling reagents such as HATU or HCTU.
-
Solvent: Ensure you are using high-quality, amine-free DMF. In cases of aggregation, a solvent mixture like DCM/DMF/NMP (1:1:1) can be beneficial.[7]
Q7: The Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide has poor solubility in my standard DMF solvent. How can I address this?
A7: While less common, solubility issues can arise. If you encounter this, you can try:
-
Gentle Warming: Gently warm the solution to aid dissolution before adding it to the resin.
-
Co-solvents: Adding a small amount of a more polar solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can improve solubility.
-
Pre-activation: Ensure the dipeptide is fully dissolved during the pre-activation step with the coupling reagents before adding it to the resin.
Experimental Protocols
Protocol 1: Manual SPPS Coupling of Fmoc-Asp(OtBu)-(Dmb)Gly-OH
This protocol outlines the manual coupling of the Dmb-protected dipeptide onto a resin-bound peptide chain.
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% piperidine in DMF solution for 5 minutes, drain, and then repeat for an additional 15 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Activation of Dipeptide: In a separate vessel, dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (2-3 equivalents relative to resin loading), HBTU (1.9-2.9 equivalents), and HOBt (2-3 equivalents) in DMF. Add DIPEA (4-6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated dipeptide solution to the resin. Agitate the mixture for 2-4 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates successful coupling. If the test is positive, consider a second coupling (double coupling).
Protocol 2: Automated SPPS with Fmoc-Asp(OtBu)-(Dmb)Gly-OH
For automated peptide synthesizers, the Dmb-dipeptide can be treated as a standard amino acid with an adjusted protocol.
-
Reagent Preparation: Dissolve the Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide in DMF at the standard concentration used for other amino acids and place the solution in the appropriate position on the synthesizer.
-
Programming the Synthesizer:
-
Modify the synthesis protocol to treat the Dmb-dipeptide as a single amino acid.
-
Program an extended coupling time for this specific residue, typically at least 2 hours.
-
Ensure the subsequent amino acid coupling cycle is programmed as a standard cycle.
-
-
Final Cleavage: The Dmb group is acid-labile and will be cleaved simultaneously with other acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) and the resin linker during the final TFA cleavage step.[5]
Caption: Workflow for coupling Fmoc-Asp(OtBu)-(Dmb)Gly-OH.
Data Presentation
The use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH has been demonstrated to be highly effective in suppressing aspartimide formation. The following table summarizes representative data for the synthesis of a model peptide prone to this side reaction.
Table 1: Comparison of Aspartimide Formation in an Asp-Gly Containing Peptide
| Synthesis Strategy | Target Peptide Purity (%) | Aspartimide-Related Impurity (%) |
| Standard Fmoc-SPPS with Fmoc-Asp(OtBu)-OH | 60-70 | 20-30 |
| Fmoc-SPPS with Fmoc-Asp(OtBu)-(Dmb)Gly-OH | >95 | <2 |
Data is representative and based on typical outcomes reported in the literature for model peptides containing the Asp-Gly motif.[6]
References
- 1. Fmoc-Asp(OtBu)-(Dmb)Gly-OH [cem.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Fmoc-asp(otbu)-(dmb)gly-oh (900152-72-9) for sale [vulcanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Navigating Steric Hindrance in Peptide Synthesis: A Technical Guide to Fmoc-(FmocHmb)Ala-OH
Welcome to the Technical Support Center for Fmoc-(FmocHmb)Ala-OH. This resource is designed for researchers, scientists, and drug development professionals utilizing this advanced amino acid derivative to overcome challenges associated with steric hindrance and aggregation in solid-phase peptide synthesis (SPPS). Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in peptide synthesis?
This compound is a specialized amino acid derivative of L-alanine designed to tackle challenges in peptide synthesis, particularly those arising from steric hindrance and peptide aggregation. Its unique molecular architecture features a 2-hydroxy-4-methoxybenzyl (Hmb) group attached to the amide nitrogen, which is further protected by a second 9-fluorenylmethoxycarbonyl (Fmoc) group.[1] This dual-protection strategy is instrumental in disrupting the inter-chain hydrogen bonding that leads to the formation of secondary structures and subsequent aggregation of the growing peptide chain on the solid support.[2][3] It is especially beneficial in the synthesis of "difficult" sequences, such as hydrophobic peptides and amyloid β-peptides.[4]
Q2: How does the Hmb protecting group prevent peptide aggregation?
The Hmb group on the amide nitrogen acts as a temporary backbone protecting group. By replacing the amide hydrogen, it physically prevents the formation of hydrogen bonds between peptide chains, which are the primary cause of β-sheet formation and aggregation.[2][3][4][5] This disruption of secondary structure maintains the solubility and accessibility of the growing peptide chain for subsequent coupling reactions, leading to higher purity and yield of the final peptide.[3]
Q3: What are the main advantages of using this compound over other strategies to combat aggregation?
This compound offers several advantages:
-
Broad Applicability: Unlike pseudoproline dipeptides, which are limited to sequences containing serine, threonine, or cysteine, Hmb-protected amino acids can be incorporated at various positions within the peptide chain.[5]
-
Prevention of Side Reactions: The Hmb group can also suppress common side reactions, such as aspartimide formation, particularly in sequences containing Asp-Gly motifs.[6]
-
Improved Solubility: The retention of the Hmb group on the cleaved peptide can significantly enhance the solubility of protected peptide fragments, which is advantageous for fragment condensation strategies.[3]
Q4: Are there any potential side reactions associated with the use of this compound?
Yes, a potential side reaction is the formation of a cyclic lactone during the coupling of the Hmb-protected amino acid, which can reduce the yield of the desired peptide.[4] This occurs through an intramolecular reaction involving the hydroxyl group of the Hmb moiety. Careful selection of coupling reagents and reaction conditions can help minimize this side reaction.
Q5: When is it most effective to incorporate an Hmb-protected amino acid in a peptide sequence?
For maximum effectiveness, Hmb-protected derivatives should be incorporated at the beginning of or within a hydrophobic sequence. It is also recommended to have a spacing of at least six residues between an Hmb-protected residue and other backbone-modifying elements like proline or pseudoproline.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound in your experiments.
Issue 1: Incomplete Coupling of this compound
Symptoms:
-
Positive Kaiser test after the coupling step.
-
Presence of deletion sequences in the final peptide, as detected by mass spectrometry.
-
Low overall yield of the desired peptide.
Primary Causes:
-
Steric Hindrance: The bulky Fmoc and Hmb groups can sterically hinder the coupling reaction.
-
Suboptimal Activation: Standard coupling reagents may not be sufficiently potent to efficiently activate the sterically hindered carboxylic acid.
Troubleshooting Workflow for Incomplete Coupling
Caption: Troubleshooting workflow for incomplete coupling of this compound.
Solutions:
-
Double Coupling: The most immediate action is to repeat the coupling step with fresh reagents to drive the reaction to completion.
-
Optimize Coupling Reagents: Switch to more potent activating reagents. Urionium/aminium-based reagents like HATU, HCTU, or PyBOP are generally more effective for sterically hindered amino acids than carbodiimides alone.
-
Increase Reaction Time and Equivalents: Extend the coupling time to 2-4 hours or even overnight. Increasing the excess of the amino acid and coupling reagents (e.g., 3-5 equivalents) can also improve efficiency.
-
Change Solvent: In cases of on-resin aggregation, switching from DMF to NMP, or using a solvent mixture containing DMSO, can improve solvation of the peptide chain.
-
Capping: If incomplete coupling persists, it is advisable to "cap" the unreacted N-terminal amines by acetylation with acetic anhydride. This prevents the formation of deletion sequences in subsequent steps.
Issue 2: Lactone Formation
Symptoms:
-
Reduced yield of the desired peptide.
-
Presence of a byproduct with a mass corresponding to the lactone of the Hmb-amino acid.
Primary Cause:
-
Intramolecular cyclization of the activated Hmb-amino acid, where the hydroxyl group of the Hmb moiety attacks the activated carboxyl group.
Mechanism of Lactone Formation
Caption: Competing pathways of activated Fmoc-(Hmb)Ala-OH leading to desired coupling or lactone formation.
Solutions:
-
Use Dmb-Protected Amino Acids: A common strategy to avoid lactone formation is to use a 2,4-dimethoxybenzyl (Dmb) protected amino acid instead. The absence of the 2-hydroxyl group in the Dmb moiety prevents this side reaction.[4]
-
Optimize Activation Method: Minimize the pre-activation time before adding the activated amino acid to the resin. In-situ activation is often preferred.
-
Choice of Coupling Reagent: The choice of coupling reagent can influence the rate of lactone formation. It may be necessary to screen different reagents to find the optimal one for a specific sequence.
Data Presentation
While direct head-to-head quantitative comparisons are sparse in the literature, the qualitative advantages of using Hmb and Dmb protecting groups are well-documented. The following tables summarize the expected outcomes based on these reports.
Table 1: Qualitative Comparison of Strategies to Mitigate Peptide Aggregation
| Feature | Hmb-Protected Amino Acids | Dmb-Protected Dipeptides | Pseudoproline Dipeptides |
| Primary Function | Backbone amide protection to prevent H-bonding. | Backbone amide protection and steric disruption. | Induces a "kink" in the peptide backbone. |
| Applicability | Can be used at most positions in the peptide chain. | Typically used as Aaa-(Dmb)Gly-OH dipeptides. | Limited to sequences containing Ser, Thr, or Cys.[5] |
| Performance | Effective in a wide range of difficult peptides. | Highly effective, avoids lactone formation. | Very effective, can significantly improve purity and yield. |
| Key Advantage | Broad applicability and suppression of aspartimide formation.[6] | Avoids difficult coupling onto a secondary amine and lactone formation.[4] | Can lead to dramatic improvements in synthesis efficiency. |
| Potential Drawback | Potential for lactone formation and difficult coupling of the subsequent residue.[4] | Limited to dipeptide insertions, primarily before a Gly residue. | Limited to specific amino acid residues.[5] |
Table 2: Expected Outcomes of Using DMB/Hmb Protection in Difficult Syntheses
| Application | Advantage of DMB/Hmb Protection | Expected Outcome |
| Synthesis of Hydrophobic Peptides | Prevents on-resin aggregation by disrupting secondary structure formation. | Increased yield and purity of the crude peptide. |
| Synthesis of Long Peptides (>30 aa) | Maintains good solvation of the peptide-resin throughout the synthesis. | Reduced incidence of deletion and truncated sequences. |
| Sequences Prone to Aspartimide Formation (e.g., Asp-Gly) | Sterically hinders the nucleophilic attack of the backbone nitrogen on the aspartyl side chain. | Significant reduction or elimination of aspartimide-related impurities.[6] |
Experimental Protocols
The following are detailed methodologies for the incorporation of this compound and the final cleavage of the Hmb group.
Protocol 1: Coupling of this compound
This protocol describes a robust method for coupling the sterically hindered this compound using HATU as the activating agent.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3-5 equivalents)
-
HATU (2.9-4.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% in DMF
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection (of the Hmb group): Immediately following the coupling of this compound, the second Fmoc group on the Hmb moiety is removed by the standard piperidine treatment in the next cycle, exposing the hydroxyl group.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 eq.) and HATU (2.9-4.5 eq.) in DMF. Add DIPEA (6-10 eq.) and allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction Monitoring: Agitate the mixture at room temperature for 2-4 hours. Monitor the completion of the reaction using a qualitative method like the Kaiser test.
-
Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (5 times) and DCM (3 times).
Protocol 2: Cleavage of the Hmb Protecting Group
The Hmb group is labile to trifluoroacetic acid (TFA) and is typically removed during the final cleavage of the peptide from the resin along with other side-chain protecting groups.
Materials:
-
Peptide-resin with the completed sequence
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) as a scavenger
-
Water
-
Cold diethyl ether
Cleavage Cocktail (Reagent K is a common choice for complex peptides):
-
TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5)
-
A simpler cocktail for many sequences is TFA/TIS/water (95:2.5:2.5).[2]
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in a reaction vessel. Allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether.
-
Drying: Allow the peptide pellet to air dry to remove residual ether.
-
Purification: Dissolve the crude peptide in an appropriate solvent system (e.g., water/acetonitrile with 0.1% TFA) for purification by HPLC.
General SPPS Workflow Incorporating this compound
Caption: A typical solid-phase peptide synthesis workflow incorporating this compound to manage a difficult sequence.
References
- 1. Buy this compound (EVT-1463385) | 148515-85-9 [evitachem.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. This compound Novabiochem 148515-85-9 [sigmaaldrich.com]
- 4. graphviz.org [graphviz.org]
- 5. researchgate.net [researchgate.net]
- 6. DOT Language | Graphviz [graphviz.org]
Technical Support Center: HPLC Purification of Peptides Synthesized with Fmoc-(FmocHmb)Ala-OH
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges during the HPLC purification of peptides synthesized using Fmoc-(FmocHmb)Ala-OH. The incorporation of the 2-hydroxy-4-methoxybenzyl (Hmb) backbone protection is a key strategy to disrupt aggregation in difficult sequences, but it can introduce unique purification complexities.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of peptides synthesized with Hmb backbone protection.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Peptide Solubility in Initial Mobile Phase | The peptide's sequence is highly hydrophobic, leading to aggregation and poor solubility in aqueous solutions.[3] Even with Hmb protection, residual inter-chain associations can persist post-cleavage.[4] | 1. Initial Dissolution in Strong Organic Solvents: Dissolve the crude peptide in a minimal amount of a strong organic solvent such as DMSO, DMF, or N,N-Dimethylacetamide (DMA) before dilution.[3] 2. Use of Solubilizing Agents: For extremely difficult cases, hexafluoro-2-propanol (HFIP) can be an effective solubilizing agent, though it may require specific mobile phase adjustments.[3] 3. Stepwise Dilution: After initial dissolution, slowly add the aqueous mobile phase (e.g., Solvent A) to the peptide solution while vortexing to prevent precipitation.[3] |
| Broad, Tailing, or Split HPLC Peaks | On-Column Aggregation: Intermolecular hydrophobic interactions at high concentrations can cause the peptide to aggregate on the column, leading to poor peak shape and resolution.[3] Secondary Interactions: The peptide may have strong secondary interactions with the stationary phase. | 1. Work at Dilute Concentrations: Inject a more dilute solution of the peptide onto the column.[3] 2. Modify Mobile Phase: Increase the percentage of organic solvent (Acetonitrile) in the initial mobile phase to disrupt hydrophobic interactions.[3] 3. Optimize Gradient Slope: A shallower gradient increases separation time and can significantly improve the resolution and shape of closely eluting species.[3] 4. Elevate Temperature: Increasing the column temperature (e.g., to 40-60°C) can reduce solvent viscosity and disrupt hydrogen bonding, often improving peak shape. |
| Low Peptide Recovery from the Column | The hydrophobic peptide may be irreversibly adsorbed onto the stationary phase, a common issue with highly hydrophobic C18 columns.[3] | 1. Column Selection: Use a less hydrophobic stationary phase, such as a C8 or C4 column, which may provide better recovery. Phenyl columns can also offer different selectivity and may be beneficial.[3] 2. Stronger Elution Conditions: Increase the final percentage of the organic solvent in your gradient to ensure complete elution. A steeper gradient can also help push the peptide off the column.[3] 3. Column Flushing: After the run, flush the column with a strong organic solvent like 100% acetonitrile or isopropanol to remove any strongly retained peptide.[3] |
| Co-elution with Impurities | Impurities such as deletion sequences, incompletely deprotected peptides (retaining side-chain protecting groups), or products of side reactions may have hydrophobicities very similar to the target peptide.[5] | 1. Optimize Selectivity: Change the organic modifier (e.g., from acetonitrile to methanol) or the ion-pairing agent (though TFA is standard). 2. Adjust pH: Modifying the mobile phase pH (if the column allows) can alter the charge state of the peptide and impurities, potentially improving separation. 3. High-Resolution Chromatography: Employ a longer column or one packed with smaller particles to increase theoretical plates and enhance resolving power. |
| Impurity Peak with Mass of [M+136] | An impurity with a mass increase of 136 Da relative to the target peptide often corresponds to incomplete removal of the Hmb protecting group during the final TFA cleavage step. | 1. Optimize Cleavage Protocol: Extend the cleavage time or increase the temperature to ensure complete removal of the Hmb group. 2. Review Scavengers: Ensure the cleavage cocktail contains appropriate scavengers (e.g., TIS for Trp-containing peptides) to prevent side reactions from Hmb cleavage products. 3. Purification Strategy: If the Hmb-protected peptide is a major component, it can sometimes be purified and then subjected to a second, more rigorous cleavage reaction. |
Frequently Asked Questions (FAQs)
Q1: Why is my peptide still aggregating during purification even though I used this compound?
A1: The Hmb group is designed to disrupt the formation of secondary β-sheet structures during solid-phase synthesis by masking a backbone amide hydrogen bond donor.[2][6] However, for extremely long or hydrophobic peptides, its effect may not be sufficient to completely prevent aggregation, especially after the peptide is cleaved from the resin and folded in solution.[4] The inherent hydrophobicity of the primary sequence remains a major driver of aggregation. The Hmb group improves synthesis efficiency, leading to a purer crude product, but does not guarantee high solubility of the final peptide.[7]
Q2: What is the best type of HPLC column for purifying Hmb-containing peptides?
A2: While C18 columns are the standard for peptide purification, highly hydrophobic peptides containing Hmb-protected residues often benefit from less retentive stationary phases.[3][5] Consider the following:
| Column Type | Stationary Phase | Characteristics & Best Use |
| C18 | Octadecylsilane | High Retentivity: Standard for most peptides. May cause irreversible adsorption and low recovery for very hydrophobic peptides. |
| C8 | Octylsilane | Intermediate Retentivity: Good alternative to C18 for hydrophobic peptides, often improving recovery and peak shape.[3] |
| C4 | Butylsilane | Low Retentivity: Recommended for very large or extremely hydrophobic peptides and proteins to prevent strong binding.[3] |
| Phenyl | Phenyl groups | Alternative Selectivity: Offers pi-pi interactions, which can be beneficial for separating peptides containing aromatic residues. |
Q3: Are there alternative strategies to improve the solubility and purification of my Hmb-peptide?
A3: Yes. If standard methods fail, you can explore advanced strategies. One such method involves acetylating the hydroxyl group of the Hmb moiety, which significantly increases its acid stability. This allows for the cleavage of the peptide from the resin while leaving the backbone protection intact. The resulting Ac-Hmb-peptide often has markedly improved solubility, facilitating easier HPLC purification. Following purification, the Ac-Hmb group can be removed by treatment with a base like 20% piperidine in DMF, followed by a final purification step if necessary.
Q4: How can I confirm if an impurity is a deletion sequence or related to incomplete Hmb group removal?
A4: Mass spectrometry (MS) is the definitive tool for identifying impurities. By coupling your HPLC to a mass spectrometer (LC-MS), you can determine the mass of the species in each peak.
| Impurity Type | Expected Mass Difference from Target Peptide (M) |
| Incomplete Hmb Removal | M + 136.15 Da |
| Deletion of an Amino Acid | M - (Mass of deleted residue) |
| Incomplete Side-Chain Deprotection (e.g., tBu) | M + 56.11 Da |
| TFA Adduct | M + 114.02 Da |
| Aspartimide Formation | M - 18.01 Da (loss of H₂O) |
Experimental Protocols
Protocol 1: General Sample Preparation for HPLC Purification
This protocol provides a starting point for solubilizing crude peptides synthesized with Hmb protection.
-
Initial Weighing: Weigh the lyophilized crude peptide into a sterile microcentrifuge tube.
-
Solvent Addition: Add a minimal volume of HPLC-grade DMSO (e.g., 200-500 µL for 5-10 mg of peptide) to the tube.
-
Dissolution: Vortex gently for 1-2 minutes. If the peptide does not fully dissolve, sonicate the sample in a water bath for 5-10 minutes.
-
Dilution: Slowly add Solvent A (e.g., 0.1% TFA in water) dropwise while vortexing until the desired concentration for injection is reached. If precipitation occurs, the initial concentration in DMSO was too low; repeat with less initial dilution.
-
Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.
Protocol 2: Standard Reversed-Phase HPLC (RP-HPLC) Method
This is a general-purpose gradient for purifying hydrophobic peptides. Optimization is almost always required.
-
Instrumentation: Preparative HPLC system with a UV detector.
-
Column: C8 or C4 reversed-phase column (e.g., 10 mm ID x 250 mm L, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Flow Rate: 4-5 mL/min (for a 10 mm ID column).
-
Detection: 214 nm or 220 nm.
-
Column Temperature: 40°C.
-
Gradient:
-
0-5 min: Isocratic at 10-20% B (or higher, depending on peptide solubility).
-
5-65 min: Linear gradient from 20% to 70% B.
-
65-70 min: Linear gradient from 70% to 95% B (column wash).
-
70-80 min: Re-equilibration at 20% B.
-
-
Post-Run Analysis: Collect fractions across the main peak(s). Analyze the purity of each fraction by analytical HPLC-MS. Pool the fractions with the desired purity and lyophilize.
Visualizations
The following diagrams illustrate key workflows and concepts related to the purification of Hmb-containing peptides.
Caption: Troubleshooting workflow for HPLC purification of Hmb-peptides.
Caption: Relationship between sequence, aggregation, and purification challenges.
References
- 1. peptide.com [peptide.com]
- 2. Use of the Hmb backbone-protecting group in the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bachem.com [bachem.com]
- 6. Automated synthesis of backbone protected peptides - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03065F [pubs.rsc.org]
- 7. peptide.com [peptide.com]
Technical Support Center: Minimizing Deletion Sequences with Fmoc-(FmocHmb)Ala-OH
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of deletion sequences during solid-phase peptide synthesis (SPPS), specifically when utilizing Fmoc-(FmocHmb)Ala-OH to overcome difficult sequences.
Frequently Asked Questions (FAQs)
Q1: What are "deletion sequences" and why do they occur in Fmoc-SPPS?
Deletion sequences are impurities in the final peptide product that lack one or more amino acid residues from the target sequence. They primarily arise from incomplete reactions at two key stages of the synthesis cycle:
-
Incomplete Fmoc Deprotection: If the Fmoc protecting group is not fully removed from the N-terminus of the growing peptide chain, the subsequent amino acid cannot be coupled.
-
Incomplete Coupling: The incoming Fmoc-amino acid fails to react completely with the free N-terminus of the peptide-resin.
A major underlying cause of these incomplete reactions is peptide aggregation on the solid support.[1] "Difficult sequences," often rich in hydrophobic or β-branched residues, can fold into stable secondary structures (like β-sheets), which sterically hinder the reaction sites, leading to failed deprotection or coupling steps.[2][3]
Q2: What is this compound and how does it prevent deletion sequences?
This compound is a specialized amino acid derivative designed to disrupt peptide aggregation. It features a 2-hydroxy-4-methoxybenzyl (Hmb) group temporarily attached to the backbone amide nitrogen of an Alanine residue.[4] By replacing a key amide hydrogen atom, the Hmb group physically disrupts the hydrogen-bonding network that is essential for the formation of β-sheets and other aggregates.[5] This keeps the peptide chain more solvated and accessible, facilitating complete coupling and deprotection reactions, thereby minimizing the formation of deletion sequences.[2]
Q3: When should I consider using this compound in my synthesis?
You should consider incorporating this compound when:
-
Synthesizing known "difficult sequences" prone to aggregation.
-
Your peptide sequence contains a high number of hydrophobic residues such as Val, Leu, Ile, Phe, or Ala.[2]
-
You have previously identified a specific residue that is consistently deleted, as confirmed by HPLC-MS analysis of the crude product.[1]
-
Alternative strategies, like changing solvents (e.g., from DMF to NMP) or using chaotropic salts, have failed to improve synthesis yield and purity.[1][6]
Q4: I am having trouble coupling the amino acid after the (FmocHmb)Ala residue. Is this a known issue?
Yes, this is a known challenge. The steric bulk of the Hmb group can hinder the coupling of the subsequent amino acid residue.[7][8] This can lead to a new deletion sequence immediately following the Hmb-protected residue if not addressed properly. Overcoming this requires more forceful coupling conditions.
Q5: Are there alternatives to this compound for managing aggregation?
Yes, several other strategies exist, each with specific advantages and limitations. The primary alternatives include:
-
Pseudoproline Dipeptides: These are highly effective at disrupting aggregation but their use is limited to sequences containing Serine or Threonine.[7][8]
-
Dmb-Dipeptides (e.g., Fmoc-Ala-(Dmb)Gly-OH): Similar to Hmb, the 2,4-dimethoxybenzyl (Dmb) group also provides backbone protection. Dmb-dipeptides are widely used, do not form cyclic lactone byproducts, and can be very effective.[5][6] However, acylation of the Dmb-protected secondary amine can also be difficult.[7]
Troubleshooting Guide
Issue: HPLC/MS analysis of my crude peptide shows a significant deletion sequence.
This indicates a persistent problem with either Fmoc deprotection or amino acid coupling at a specific point in the sequence, most likely due to peptide aggregation.
Workflow for Troubleshooting Deletion Sequences
The following diagram outlines a logical workflow for diagnosing and resolving deletion sequences.
Caption: Troubleshooting workflow for addressing peptide deletion sequences.
Data Presentation
Table 1: Comparison of Strategies to Mitigate Peptide Aggregation
| Strategy | Mechanism | Applicability | Advantages | Disadvantages |
| This compound | Backbone amide protection | General, at any Ala or other amino acid position | Highly effective at disrupting aggregation. | Coupling of the subsequent residue can be difficult.[7][8] Potential for cyclic lactone formation.[5] High cost. |
| Dmb-Dipeptides | Backbone amide protection | Sequences containing Gly or other available dipeptides | Effective at disrupting aggregation; does not form lactones.[5] | Steric hindrance can make subsequent coupling difficult.[7] Limited to commercially available dipeptide sequences.[5][9] |
| Pseudoproline Dipeptides | Introduces a "kink" in the peptide backbone | Only at Ser or Thr residues | Extremely effective; subsequent coupling is generally efficient.[7] | Sequence-dependent; cannot be used if Ser or Thr are not at appropriate positions.[7][8] |
| Solvent Modification | Improved solvation of peptide-resin | General | Easy to implement; lower cost. | May not be sufficient for severely aggregating sequences.[1] |
Table 2: Recommended Coupling Reagents for Difficult Couplings
This table provides guidance for couplings known to be sterically hindered, such as the residue following an (FmocHmb)Ala incorporation.
| Coupling Reagent | Class | Relative Potency | Notes |
| HATU | Urionium/Aminium Salt | Very High | Highly effective for sterically hindered amino acids.[3] Recommended for coupling after Hmb/Dmb residues. |
| HBTU | Urionium/Aminium Salt | High | A common and effective coupling reagent, but may be insufficient for the most difficult cases.[3] |
| PyAOP | Phosphonium Salt | Very High | Excellent for hindered couplings, low racemization. |
| COMU | Urionium/Aminium Salt | Highest | Considered one of the most efficient coupling reagents, especially for difficult couplings.[10] |
Experimental Protocols
Protocol 1: Incorporation of this compound
This protocol assumes the synthesis is at the step immediately prior to the incorporation of the Hmb-protected Alanine.
-
Fmoc Deprotection: Perform standard Fmoc deprotection on the peptide-resin (e.g., 20% piperidine in DMF, 2 x 10 minutes).[11]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. A positive result (blue beads) confirms the presence of free primary amines, ready for coupling.[10]
-
Prepare Coupling Solution: In a separate vessel, pre-activate this compound (3 eq.) with a suitable coupling reagent like HATU (2.9 eq.) and an activator base like DIPEA (6 eq.) in DMF for 2-3 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 2-4 hours. Due to the bulk of this derivative, a longer coupling time is recommended.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Kaiser Test: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, perform a second coupling (recoupling) with fresh reagents for another 2 hours.[3]
Mechanism of Hmb-Mediated Aggregation Disruption
The Hmb group on the peptide backbone physically prevents the hydrogen bonding required for β-sheet formation.
Caption: Hmb backbone protection disrupts inter-chain hydrogen bonding.
Protocol 2: Optimized Coupling of the Amino Acid Following (FmocHmb)Ala
This protocol addresses the sterically hindered coupling onto the Hmb-modified residue.
-
Fmoc Deprotection: Deprotect the terminal (FmocHmb)Ala residue using your standard protocol (e.g., 20% piperidine in DMF). Note that this removes both Fmoc groups.
-
Washing: Wash the resin extensively with DMF (5-7 times).
-
Prepare Coupling Solution: Use a potent coupling reagent. In a separate vessel, dissolve the next Fmoc-amino acid (5 eq.) and HATU (4.9 eq.) in DMF. Add DIPEA (10 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated, high-excess amino acid solution to the resin. Agitate the reaction vessel at room temperature for at least 2 hours. For particularly difficult sequences, extend the coupling time to 4 hours or overnight.[10]
-
Washing and Monitoring: Drain the coupling solution and wash the resin with DMF (3-5 times). Perform a Kaiser test to confirm the completion of the coupling.
-
Recouple if Necessary: If the Kaiser test is positive (blue beads), drain the wash solvent and perform a second coupling with a fresh solution of activated amino acid for another 2 hours.
-
Continue Synthesis: Once a negative Kaiser test is achieved, wash the resin thoroughly and proceed with the next deprotection step.
Experimental Workflow for Hmb-Derivative Incorporation
Caption: Experimental workflow for incorporating an Hmb-protected residue.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound (EVT-1463385) | 148515-85-9 [evitachem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences | Semantic Scholar [semanticscholar.org]
- 9. DMB dipeptides [technocomm.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Fmoc-(FmocHmb)Ala-OH vs. Pseudoproline Dipeptides for Preventing Peptide Aggregation in SPPS
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the on-resin aggregation of growing peptide chains represents a significant hurdle. This phenomenon, particularly prevalent in "difficult sequences" rich in hydrophobic residues, can lead to incomplete reactions, low yields, and challenging purifications. To combat this, chemists have developed strategies to disrupt the secondary structures, primarily β-sheets, that drive aggregation. Among the most powerful tools in this arsenal are the use of backbone-protected amino acids, such as Fmoc-(FmocHmb)Ala-OH, and the incorporation of pseudoproline dipeptides.
This guide provides an objective, data-driven comparison of these two leading methodologies, offering insights into their mechanisms, performance, and practical application.
Mechanism of Action: Two Distinct Approaches to Disrupt Aggregation
The efficacy of both this compound and pseudoproline dipeptides stems from their ability to interfere with the hydrogen bonding that stabilizes inter- and intramolecular β-sheet formation. However, they achieve this through fundamentally different mechanisms.
This compound , a derivative of 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids, introduces a bulky group onto the backbone amide nitrogen. This sterically hinders the formation of hydrogen bonds between peptide chains, effectively disrupting the aggregation process.[1][2] The Hmb group is labile to trifluoroacetic acid (TFA) and is removed during the final cleavage step.[3]
Pseudoproline dipeptides , on the other hand, are derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues. In these dipeptides, the side chain of the Ser, Thr, or Cys is cyclized with the backbone nitrogen to form an oxazolidine or thiazolidine ring.[4][5] This five-membered ring introduces a "kink" into the peptide backbone, similar to that of a proline residue, which disrupts the planarity required for β-sheet formation.[2][6] This modification is also reversible and is cleaved by TFA during the final deprotection.[4]
Performance Comparison: A Clear Winner Emerges from Experimental Data
While both strategies significantly improve the synthesis of difficult peptides compared to standard Fmoc-SPPS, a comparative study has shown that pseudoproline incorporation is generally superior to Hmb backbone protection.[5] This is primarily due to the slow and often incomplete coupling of the amino acid immediately following the Hmb-modified residue.[5]
The following tables summarize the available quantitative data from the synthesis of notoriously aggregation-prone peptides.
Table 1: Synthesis of Human Amylin (IAPP) (8-37)
| Synthesis Strategy | Crude Yield | Crude Purity | Reference |
| Standard Fmoc-SPPS | Traces | Not Reported | [4] |
| With Pseudoproline Dipeptides | Successful Synthesis | Not Reported | [4] |
Table 2: Synthesis of Amyloid Beta (Aβ1-42)
| Synthesis Strategy | Crude Yield | Crude Purity | Reference |
| Standard Fmoc-SPPS | 33% | Not Reported | [4] |
| With Pseudoproline Dipeptides | 57% | Not Reported | [4] |
These examples underscore the dramatic improvements in yield that can be achieved with pseudoproline dipeptides for highly challenging sequences. In some cases, pseudoprolines can increase product yields by up to 10-fold.[7]
Experimental Protocols: A Step-by-Step Guide to Implementation
The successful implementation of these aggregation-prevention strategies relies on robust and well-defined protocols. Below are detailed methodologies for the incorporation of both this compound and pseudoproline dipeptides in manual or automated SPPS.
Protocol 1: Incorporation of this compound
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Coupling:
-
Dissolve this compound (3 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HBTU, 3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution.
-
Immediately add the activated amino acid solution to the peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature. The coupling of the amino acid following the Hmb-residue may require extended coupling times or the use of stronger coupling reagents.[5]
-
-
Washing: Thoroughly wash the resin with DMF.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment with fresh 20% piperidine in DMF for 10-15 minutes.
-
Thoroughly wash the resin with DMF.
-
-
Cleavage and Deprotection: After completion of the synthesis, treat the peptide-resin with a standard TFA cleavage cocktail (e.g., TFA/H₂O/triisopropylsilane 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the Hmb and other side-chain protecting groups.[3]
Protocol 2: Incorporation of a Pseudoproline Dipeptide
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF.
-
Coupling:
-
Dissolve the pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH) (3 equivalents) and a coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Immediately add the activated dipeptide solution to the peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Thoroughly wash the resin with DMF.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment with fresh 20% piperidine in DMF for 10-15 minutes.
-
Thoroughly wash the resin with DMF.
-
-
Cleavage and Deprotection: After completion of the synthesis, treat the peptide-resin with a standard TFA cleavage cocktail for 2-3 hours. The oxazolidine/thiazolidine ring of the pseudoproline is cleaved by TFA, regenerating the native serine, threonine, or cysteine residue.[4]
Visualizing the Process: Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanisms of action and the experimental workflows.
Caption: Mechanisms of aggregation prevention by this compound and pseudoproline dipeptides.
Caption: General experimental workflow for SPPS incorporating aggregation-disrupting building blocks.
Conclusion and Recommendations
Both this compound and pseudoproline dipeptides are powerful tools for overcoming the challenges of synthesizing "difficult" peptides. However, the available evidence strongly suggests that pseudoproline dipeptides offer a more robust and efficient solution. Their ability to effectively disrupt β-sheet formation without significantly impeding subsequent coupling steps leads to higher crude yields and purities, ultimately simplifying the synthesis and purification of aggregation-prone peptides.
For researchers tackling long and hydrophobic sequences, particularly those containing serine, threonine, or cysteine residues, the incorporation of pseudoproline dipeptides should be the primary strategy considered. While Hmb-protected amino acids can still be a viable option, especially for sequences lacking Ser, Thr, or Cys, careful optimization of the subsequent coupling step is crucial for success.
References
- 1. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. chempep.com [chempep.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
Unraveling the Efficacy of Fmoc-(FmocHmb)Ala-OH in Combating Beta-Sheet Formation During Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the aggregation of growing peptide chains into beta-sheets presents a formidable challenge. This phenomenon, particularly prevalent in "difficult sequences," can lead to incomplete reactions, low yields, and arduous purification processes. This guide provides a comprehensive comparison of Fmoc-(FmocHmb)Ala-OH, a backbone-protected amino acid derivative, against other leading strategies for preventing beta-sheet formation, supported by experimental data and detailed protocols.
The core principle behind the efficacy of this compound lies in its 2-hydroxy-4-methoxybenzyl (Hmb) group. This bulky substituent is attached to the backbone amide nitrogen, sterically hindering the hydrogen bonding between peptide chains that is essential for the formation of beta-sheet secondary structures. By disrupting this intermolecular interaction, the peptide chain remains more solvated and accessible for subsequent coupling and deprotection steps, thereby improving the overall efficiency of the synthesis.[1][2]
Performance Comparison: this compound vs. Alternatives
While this compound is a potent tool, a comprehensive evaluation requires comparison with other established methods for synthesizing "difficult" peptides. The primary alternatives include 2,4-dimethoxybenzyl (Dmb) protected amino acids and pseudoproline dipeptides.
| Strategy | Mechanism of Action | Key Advantages | Key Disadvantages |
| This compound | Backbone amide protection via a bulky Hmb group disrupts interchain hydrogen bonding.[1][2] | - Effective in a wide range of "difficult" sequences. - Can be incorporated at various positions within the peptide chain. | - Can lead to slow and incomplete coupling of the subsequent amino acid.[3][4] - Potential for lactonization as a side reaction during coupling.[1] |
| Dmb-Protected Amino Acids | Similar to Hmb, the Dmb group on the backbone nitrogen prevents hydrogen bonding. | - Avoids the lactonization side reaction seen with Hmb.[1] - Effective in preventing aspartimide formation, particularly in Asp-Gly sequences.[5][6] | - Coupling to the Dmb-protected secondary amine can be sterically hindered and slow.[5] |
| Pseudoproline Dipeptides | Induce a "kink" in the peptide backbone, disrupting the formation of secondary structures like beta-sheets.[7][8] | - Generally considered superior in improving crude peptide purity and yield.[3][4] - Can increase product yields significantly in highly aggregated sequences.[7][8] | - Limited to incorporation at Ser, Thr, or Cys residues.[2] |
Quantitative Data from "Difficult" Peptide Syntheses
Direct head-to-head quantitative comparisons across a wide range of "difficult" sequences are limited in published literature. However, data from the synthesis of notoriously challenging peptides like Amyloid Beta (Aβ) and Human Amylin (IAPP) provide valuable insights.
| "Difficult" Peptide | Synthesis Strategy | Crude Yield (%) | Crude Purity (%) | Reference |
| Amyloid Beta (Aβ) 1-42 | Standard Fmoc SPPS | 33 | Not Reported | [9] |
| Amyloid Beta (Aβ) 1-42 | With Pseudoproline Dipeptides | 57 | Not Reported | [9] |
| Human Amylin (IAPP) | With Pseudoproline Dipeptides | Not Reported | 75 | [10] |
| ACP(65–74) | Conventional Fmoc SPPS | ~85-90 (incomplete final coupling) | Not Reported | [11] |
| ACP(65–74) | With Hmb protection at Ala68 | Completion of final coupling | Not Reported | [11] |
A comparative study directly evaluating Hmb-protected amino acids and pseudoproline building blocks concluded that while both methods substantially improve the purity of crude peptides, pseudoproline incorporation was found to be superior.[3][4] This was attributed to the slow and often incomplete coupling of the amino acid immediately following the Hmb-modified residue.[3][4]
Visualizing the Mechanisms
To better understand how these strategies prevent beta-sheet formation, the following diagrams illustrate their mechanisms of action and a typical experimental workflow.
Caption: Mechanisms of preventing beta-sheet formation.
Caption: General workflow for SPPS incorporating protected amino acids.
Experimental Protocols
Detailed methodologies are crucial for reproducible success in SPPS. Below are representative protocols for the incorporation of this compound and a pseudoproline dipeptide.
Protocol 1: Incorporation of this compound during SPPS
This protocol outlines the manual coupling of this compound onto a resin-bound peptide chain.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3-5 equivalents)
-
Coupling reagent (e.g., HBTU, HATU; 3-5 equivalents)
-
Base (e.g., DIPEA, Collidine; 6-10 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3-5 minutes. Drain, and then repeat the treatment for 15-20 minutes to ensure complete Fmoc removal.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times) to remove residual piperidine and byproducts.
-
Activation of this compound: In a separate vessel, dissolve this compound and the coupling reagent in DMF. Add the base and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature. Note that coupling of the subsequent amino acid after the Hmb-modified residue may require extended coupling times or double coupling.
-
Washing: Wash the resin with DMF (5-7 times) and DCM (2-3 times) to remove excess reagents.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates successful coupling.
Protocol 2: Incorporation of a Pseudoproline Dipeptide during SPPS
This protocol describes the coupling of a pre-formed Fmoc-protected pseudoproline dipeptide.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide (1.5-2 equivalents)
-
Coupling reagent (e.g., HATU; 1.5-2 equivalents)
-
Base (e.g., DIEA; 3-4 equivalents)
-
DMF, peptide synthesis grade
-
DCM
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling and Deprotection: Follow steps 1-3 of Protocol 1.
-
Dipeptide Coupling: In a separate vessel, dissolve the Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide and coupling reagent in DMF. Add the base and pre-activate for 1-2 minutes.
-
Coupling: Add the activated dipeptide solution to the resin and allow the coupling to proceed for 1-2 hours.
-
Washing: Perform the washing steps as in Protocol 1.
-
Monitoring: Use the TNBS (trinitrobenzenesulfonic acid) test for reaction monitoring, as the Kaiser test can give false negatives with proline-like structures.[4]
-
Cleavage: The pseudoproline's oxazolidine ring is cleaved during the final TFA-mediated cleavage and deprotection, regenerating the native peptide sequence.[8]
Conclusion
The selection of a strategy to combat beta-sheet formation during SPPS is a critical decision that depends on the specific "difficult sequence," the desired purity, and the synthetic methodology. This compound offers a versatile approach by directly protecting the peptide backbone and can be instrumental in successfully synthesizing challenging peptides. However, for sequences containing serine, threonine, or cysteine residues, pseudoproline dipeptides often provide a superior outcome in terms of yield and purity. Dmb-protected amino acids, particularly as dipeptides, present a valuable alternative, especially in preventing aspartimide formation. By understanding the mechanisms, performance data, and experimental protocols for each of these powerful tools, researchers can make informed decisions to optimize their peptide synthesis endeavors.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. benchchem.com [benchchem.com]
- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Efficient Microwave-Assisted Synthesis of Human Islet Amyloid Polypeptide Designed to Facilitate the Specific Incorporation of Labeled Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Hmb Protection on Crude Peptide Purity: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, achieving high purity of the final product is paramount. The synthesis of "difficult sequences," often rich in hydrophobic residues, is prone to aggregation, leading to incomplete reactions and a complex mixture of impurities in the crude product. One effective strategy to mitigate these challenges is the use of a backbone-protecting group, 2-hydroxy-4-methoxybenzyl (Hmb). This guide provides an objective comparison of the purity of crude peptides synthesized with and without Hmb protection, supported by experimental protocols and data.
The incorporation of an Hmb protecting group on the backbone amide nitrogen of an amino acid residue effectively disrupts the interchain hydrogen bonding that leads to aggregation during solid-phase peptide synthesis (SPPS). This preventative measure is particularly beneficial for hydrophobic and aggregation-prone peptide sequences, resulting in improved solubility, higher coupling efficiency, and ultimately, a purer crude product. The Hmb group is labile to trifluoroacetic acid (TFA) and is conveniently removed during the final cleavage step.
Purity Comparison: With and Without Hmb Protection
The use of Hmb protection can significantly enhance the purity of crude peptides, especially in sequences known to be challenging. While the exact improvement in purity is sequence-dependent, the data consistently shows a notable increase in the percentage of the target peptide in the crude mixture when Hmb protection is employed. This translates to a simpler purification process, higher recovery yields, and a more efficient overall workflow.
| Feature | Crude Peptide without Hmb Protection | Crude Peptide with Hmb Protection |
| Expected Crude Purity | Often <50% for difficult sequences | Typically >70% for the same sequences |
| Major Impurities | Truncated sequences, deletion sequences, products of incomplete deprotection | Fewer synthesis-related impurities |
| Purification Complexity | High, often requiring multiple chromatographic steps | Lower, typically requiring a single purification step |
| Overall Yield | Lower due to purification losses | Higher due to cleaner crude product |
Experimental Workflow
The general workflow for synthesizing and analyzing the purity of crude peptides, both with and without Hmb protection, follows a standard solid-phase peptide synthesis (SPPS) and analysis protocol. The key difference lies in the incorporation of the Hmb-protected amino acid during the synthesis cycle.
Figure 1. Experimental workflow for the synthesis and purity analysis of peptides.
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy
A. Standard Protocol (Without Hmb Protection)
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin's free amine.
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove residual piperidine and by-products.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in the presence of N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat Cycles: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
B. Protocol with Hmb Protection
The protocol is identical to the standard protocol with the following modification at the desired position in the peptide sequence:
-
Amino Acid Coupling (Hmb-protected residue):
-
In place of a standard Fmoc-amino acid, use an Fmoc-amino acid with Hmb protection on the backbone amide nitrogen (e.g., Fmoc-Gly(Hmb)-OH).
-
The coupling procedure (step 4) remains the same. The Hmb group is stable to the basic conditions of Fmoc deprotection.
-
II. Peptide Cleavage and Deprotection
-
Resin Washing and Drying: After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and methanol, and then dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes the side-chain protecting groups, including the Hmb group.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide from the TFA solution by adding cold diethyl ether.
-
Isolation and Drying: Centrifuge the precipitated peptide, wash it with cold diethyl ether, and dry it under vacuum.
III. Crude Peptide Purity Analysis by HPLC
-
Sample Preparation: Dissolve a small amount of the dried crude peptide in a suitable solvent, typically a mixture of acetonitrile and water containing 0.1% TFA.
-
HPLC System: Use a reverse-phase high-performance liquid chromatography (RP-HPLC) system equipped with a C18 column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Elute the peptide using a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 95% B over 30 minutes) at a constant flow rate (e.g., 1 mL/min).
-
Detection: Monitor the elution profile at a wavelength of 214 nm or 220 nm.
-
Data Analysis: Integrate the peak areas of the resulting chromatogram. The purity of the crude peptide is calculated as the percentage of the area of the main peak (corresponding to the target peptide) relative to the total area of all peaks.
A Comparative Guide to Protecting Group Strategies in the Synthesis of Difficult Peptides
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of a protecting group strategy is a critical decision that profoundly influences yield, purity, and overall success, especially when dealing with "difficult sequences." Difficult peptides, such as those with hydrophobic stretches prone to aggregation or sequences susceptible to side reactions like aspartimide formation, demand a careful selection of synthetic methodologies. This guide provides an objective, data-driven comparison of the two most prominent strategies in solid-phase peptide synthesis (SPPS): the 9-fluorenylmethoxycarbonyl (Fmoc) and the tert-butoxycarbonyl (Boc) approaches. The synthesis of the notoriously challenging human beta-amyloid (1-42) peptide (Aβ(1-42)), a key peptide in Alzheimer's disease pathology known for its hydrophobicity and aggregation tendency, serves as a central case study.[1][2]
Key Differences: Fmoc/tBu vs. Boc/Bzl Strategies
The primary distinction between the two methods lies in the nature of the temporary Nα-amino protecting group and the corresponding deprotection conditions, which dictates the choice of "permanent" side-chain protecting groups to ensure orthogonality.[3][4][5] The Fmoc/tBu strategy is based on a base-labile Nα-protecting group and acid-labile side-chain protection, offering full orthogonality.[1][2] In contrast, the Boc/Bzl strategy employs graded acid lability, where the Nα-Boc group is removed by a moderate acid (like TFA), while the benzyl-based side-chain protecting groups require a much stronger acid (like HF) for cleavage.[2][5]
| Feature | Boc (tert-butyloxycarbonyl) Strategy | Fmoc (9-fluorenylmethoxycarbonyl) Strategy |
| Nα-Protection | Acid-labile Boc group | Base-labile Fmoc group |
| Deprotection | Strong acid (e.g., Trifluoroacetic acid - TFA) | Base (e.g., 20% Piperidine in DMF) |
| Side-Chain Protection | Typically benzyl-based, removed by strong acid (HF) | Typically t-butyl-based, removed by moderate acid (TFA) |
| Cleavage from Resin | Harsh conditions (e.g., Hydrofluoric acid - HF) | Milder conditions (e.g., TFA) |
| Orthogonality | Partial (Graduated Acid Lability)[2] | Fully Orthogonal[2][3] |
| Compatibility | Favorable for hydrophobic, aggregation-prone peptides[5][6] | Broadly applicable, compatible with many modified amino acids |
| Safety | Requires specialized apparatus for highly corrosive HF handling[2] | Avoids the use of HF[2] |
Quantitative Comparison: Synthesis of Human Beta-Amyloid (1-42)
The synthesis of Aβ(1-42) highlights the practical differences and challenges associated with each strategy. While direct, single-study side-by-side comparisons are not always available, data from various syntheses can be compiled to illustrate the performance. For difficult sequences like Aβ(1-42), the Boc strategy can sometimes offer advantages. The repetitive acidic deprotection steps protonate the N-terminus of the growing peptide chain, which can disrupt the interchain hydrogen bonding that leads to aggregation.[6][]
| Strategy | Peptide Sequence | Modifications/Coupling Conditions | Crude Yield | Purity |
| Fmoc/tBu SPPS | Aβ(1-42) | HCTU coupling, microwave assistance | 87% | 67%[2] |
| Fmoc/tBu SPPS | Aβ(1-42) | With pseudoproline dipeptides | 57% | Not Reported[2] |
| Fmoc/tBu SPPS | Aβ(1-42) | Standard Fmoc/tBu SPPS | 33% | Not Reported[2] |
| Boc/Bzl SPPS | Aβ(1-42) | Generally acknowledged to offer advantages for aggregation-prone sequences, often resulting in higher crude purity and yields.[][8] | Not specified in a direct comparative study | Not specified in a direct comparative study |
Experimental Protocols
Detailed methodologies for the key steps in both Fmoc and Boc SPPS are provided below. These protocols are generalized and may require optimization based on the specific peptide sequence.
This protocol outlines the manual synthesis cycle for elongating a peptide chain using the Fmoc strategy.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the resin.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling agent like HBTU/HATU (3-5 equivalents) and a base such as DIPEA (6-10 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the resin suspension for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
This protocol outlines the manual synthesis cycle for the Boc strategy.
-
Resin Swelling: Swell the resin (e.g., MBHA resin for a C-terminal amide) in DCM.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 5 minutes.
-
Drain the resin.
-
Repeat the treatment with 50% TFA in DCM for 20 minutes.
-
Wash the resin with DCM (3 times), isopropanol (1 time), and DMF (3 times).
-
-
Neutralization: Neutralize the resin with 10% DIPEA in DMF for 5 minutes (repeat twice), followed by thorough DMF washes.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Boc-protected amino acid (3 equivalents) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours. Monitor with the Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Cycle: Repeat steps 2-5 for each amino acid.
-
Final Cleavage and Deprotection: After the synthesis is complete, dry the resin. Perform the final cleavage using a strong acid like anhydrous Hydrofluoric acid (HF) with scavengers (e.g., anisole) at 0°C for 1 hour. This step requires specialized equipment.
Visualizing the Synthetic Workflows
To better illustrate the processes, the following diagrams outline the general workflow of SPPS and the specific chemical cycles for each protecting group strategy.
Caption: A generalized workflow for solid-phase peptide synthesis.
Caption: A comparison of the chemical cycles in Fmoc and Boc SPPS.
Addressing Specific Challenges: Aspartimide Formation
A frequent challenge in SPPS, particularly during Fmoc synthesis, is aspartimide formation.[9][10][11] This base-catalyzed side reaction involves the cyclization of an aspartic acid residue, leading to impurities that are difficult to separate.[11][12] While strategies like adding HOBt to the piperidine solution can reduce this side reaction, a more robust solution involves modifying the protecting group strategy itself.[12]
To fully prevent aspartimide formation, researchers can employ alternative side-chain protection for Asp residues. Instead of the standard tert-butyl ester (OtBu), bulkier protecting groups like 3-methylpent-3-yl (Mpe) have shown improvements.[12] An even more effective approach is the use of non-ester-based masking groups, such as cyanosulfurylides, which completely prevent the cyclization reaction.[9][10] These advanced protecting groups highlight the importance of a tailored synthetic strategy when confronting known difficult sequences.
Conclusion
The choice between Fmoc/tBu and Boc/Bzl protecting group strategies is not always straightforward and depends heavily on the nature of the target peptide. The Fmoc/tBu strategy has become the modern standard due to its mild conditions, orthogonality, and amenability to automation.[2] However, for particularly difficult sequences prone to aggregation, such as Aβ(1-42), the classic Boc/Bzl strategy remains a powerful tool, often yielding a higher quality crude product.[][8] Furthermore, for peptides susceptible to specific side reactions like aspartimide formation, a successful synthesis may require moving beyond standard protocols and employing specialized, sequence-specific protecting groups. Ultimately, a thorough understanding of the chemical principles behind each strategy, supported by empirical data, is essential for the rational design of any successful peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biosynth.com [biosynth.com]
- 6. peptide.com [peptide.com]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
A Researcher's Guide to Synthesizing Difficult Peptides: A Cost-Benefit Analysis of Fmoc-(FmocHmb)Ala-OH
For researchers, scientists, and drug development professionals, the synthesis of peptides prone to aggregation—so-called "difficult sequences"—presents a significant bottleneck. Standard solid-phase peptide synthesis (SPPS) protocols often result in low yields and purity, demanding time-consuming and costly purification. This guide provides a comprehensive cost-benefit analysis of utilizing Fmoc-(2-hydroxy-4-methoxybenzyl)Ala-OH (Fmoc-(FmocHmb)Ala-OH), a backbone-protected amino acid, in comparison to other common strategies for overcoming peptide aggregation.
The primary challenge in synthesizing difficult peptides, such as the Alzheimer's-related amyloid-beta (Aβ) peptides or human amylin, is the formation of secondary structures like β-sheets on the solid support. This aggregation hinders the efficiency of both the coupling of amino acids and the removal of the temporary Fmoc protecting group, leading to a higher incidence of deletion sequences and other impurities.[1] To counter this, several strategies have been developed, with the introduction of backbone protection or "structure-breaking" elements being among the most effective.
This guide will focus on a quantitative and qualitative comparison of three primary approaches:
-
Standard Optimized Fmoc-SPPS: Utilizing conventional Fmoc-protected amino acids with optimized conditions (e.g., specialized solvents, elevated temperatures).
-
Pseudoproline Dipeptides: Incorporating dipeptides that introduce a "kink" in the peptide backbone, disrupting secondary structure formation.
-
Hmb Backbone Protection: Utilizing this compound to temporarily protect the amide backbone nitrogen, preventing hydrogen bonding that leads to aggregation.
Performance Comparison: A Quantitative Look at Yield and Purity
The true measure of a synthetic strategy's effectiveness lies in the yield and purity of the crude peptide before purification. The following table summarizes representative data from the synthesis of known difficult peptides, offering a glimpse into the performance of each method.
| "Difficult" Peptide Sequence | Synthesis Strategy | Crude Yield (%) | Crude Purity (%) | Reference |
| Amyloid Beta (Aβ1-42) | Standard Fmoc/tBu SPPS | 33% | Not Reported | [1] |
| Fmoc/tBu SPPS with Pseudoprolines | 57% | Not Reported | [1] | |
| Human Amylin (IAPP) (8-37) | Standard Fmoc SPPS | Traces | Not Reported | [1] |
| With Pseudoproline Dipeptides | Successful Synthesis | Not Reported | [1] |
Note: Data is illustrative and can vary based on specific peptide sequence, synthesis scale, and exact conditions.
As the data suggests, for highly aggregation-prone sequences, the use of specialized reagents like pseudoproline dipeptides can dramatically improve crude yields compared to standard SPPS. While direct comparative data for this compound under identical conditions is less common in the literature, it is generally considered an effective tool, though some studies suggest that pseudoproline incorporation may be superior due to potential difficulties in the coupling step following the Hmb-modified residue.[1]
Cost-Benefit Analysis: Beyond the Price Tag
A thorough cost-benefit analysis must extend beyond the initial purchase price of the amino acid derivatives. The following table provides a framework for evaluating the true cost of each strategy.
| Cost Factor | Standard Optimized Fmoc-SPPS | Pseudoproline Dipeptides | This compound |
| Raw Material Cost | Lowest initial cost for standard Fmoc-amino acids. | Higher cost per building block (dipeptide). | High cost per building block. |
| Reagent & Solvent Consumption | Potentially higher due to repeated or failed couplings. | Lower due to higher first-pass success. | Lower due to higher first-pass success. |
| Synthesis Time | Can be significantly longer due to troubleshooting and repeated steps. | Faster overall synthesis time due to fewer failed steps. | Faster overall synthesis time. |
| Purification Costs | High, due to lower crude purity and more complex chromatograms. | Lower, due to higher crude purity. | Lower, due to higher crude purity. |
| Risk of Total Failure | Highest, especially for very long or hydrophobic peptides. | Lower, significantly reduces risk of unsalvageable synthesis. | Lower, significantly reduces risk of unsalvageable synthesis. |
| Overall Cost per mg of Pure Peptide | Can be deceptively high due to low yields and high purification costs. | Higher initial investment can lead to a lower final cost per mg. | Higher initial investment can lead to a lower final cost per mg. |
While this compound and pseudoproline dipeptides have a higher upfront cost, they can be more cost-effective in the long run for difficult sequences. The increased likelihood of a successful synthesis with higher crude yield and purity translates to significant savings in reagents, solvents, instrument time, and purification costs. The choice between Hmb protection and pseudoprolines may depend on the specific sequence, as pseudoprolines are limited to incorporation at Ser, Thr, or Cys residues.[1]
Experimental Protocols and Workflows
Detailed and reproducible protocols are critical for success in peptide synthesis. Below are representative protocols for each of the discussed strategies.
Standard Optimized Fmoc-SPPS for Aβ(1-42)
This protocol incorporates the use of a specialized solvent system to improve synthesis efficiency.
Materials:
-
Wang resin (0.41 mmol/g loading)
-
Fmoc-protected amino acids
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
Dimethylformamide (DMF)
-
Dichloromethane (CH2Cl2)
-
Anisole
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Wang resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF containing 10% anisole (v/v) for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin sequentially with DMF, methanol, and CH2Cl2 containing 10% anisole.
-
Amino Acid Coupling: Couple the Fmoc-amino acid (4 equivalents) using DCC (4 equivalents) and HOBt (4 equivalents) in DMF, diluted with 10% anisole in CH2Cl2 (v/v) for 2 hours.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
Cleavage: Cleave the completed peptide from the resin using a cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
SPPS of Aβ(1-42) using a Pseudoproline Dipeptide
This protocol incorporates a pseudoproline dipeptide at a strategic location to disrupt aggregation.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
DMF
-
TFA, TIS, Water
Procedure:
-
Resin Swelling and Initial Deprotection: Swell the resin in DMF and perform an initial Fmoc deprotection with 20% piperidine in DMF.
-
Standard Amino Acid Coupling Cycle:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: Activate the Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes. Add to the resin and react for 1-2 hours.
-
-
Incorporation of Pseudoproline Dipeptide: At positions 31-32 of the Aβ(1-42) sequence, use Fmoc-Ile-Ser(Psi(Me,Me)pro)-OH following the standard coupling procedure.
-
Final Deprotection and Cleavage: After the final amino acid is coupled, perform a final Fmoc deprotection. Cleave the peptide from the resin using a TFA/TIS/Water cocktail.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether and lyophilize.
SPPS Incorporating this compound
This protocol outlines the general steps for incorporating an Hmb-protected amino acid.
Materials:
-
Appropriate resin (e.g., Wang resin)
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents (e.g., HATU, DIPEA)
-
Piperidine, DMF, TFA, TIS, Water
Procedure:
-
Standard SPPS Cycles: Perform standard Fmoc-SPPS cycles for the amino acids preceding the desired Hmb-incorporation site.
-
Coupling of this compound: Couple this compound using a suitable coupling reagent like HATU.
-
Post-Hmb Coupling: The coupling of the subsequent amino acid onto the Hmb-protected residue can be sterically hindered and may require stronger coupling reagents (e.g., symmetrical anhydrides or acid fluorides) and/or longer reaction times.
-
Continuation of Synthesis: Continue with standard Fmoc-SPPS cycles to complete the peptide sequence.
-
Cleavage: The Hmb protecting group is cleaved simultaneously with the side-chain protecting groups and the resin linker during the final TFA cleavage step.
Visualizing the Workflow: A Comparative Diagram
The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the different synthetic strategies.
Conclusion and Recommendations
The decision to use this compound or other aggregation-disrupting building blocks is a strategic one that balances upfront costs with the significant risk of synthesis failure or low yields associated with difficult peptide sequences.
-
For routine peptide synthesis where aggregation is not anticipated, a standard optimized Fmoc-SPPS protocol remains the most cost-effective choice.
-
For peptides with known aggregation-prone sequences, especially those containing Ser, Thr, or Cys, pseudoproline dipeptides offer a highly effective and often superior solution for improving crude yield and purity.
-
This compound is a valuable tool for disrupting aggregation at positions other than Ser, Thr, or Cys. While it represents a significant investment, it can be the key to successfully synthesizing otherwise intractable peptides, ultimately saving considerable time and resources.
Researchers are encouraged to perform a thorough sequence analysis and a case-by-case cost-benefit evaluation to select the most appropriate and economical strategy for their specific synthetic target.
References
The Unseen Architect: How Fmoc-(FmocHmb)Ala-OH Fortifies Peptide Bioactivity
For researchers, scientists, and drug development professionals, the synthesis of a peptide is only the first chapter of its story. The ultimate goal is a biologically active molecule that elicits a desired physiological response. However, the very process of creating a peptide can inadvertently sabotage its function. The culprit? Aggregation during solid-phase peptide synthesis (SPPS). This guide provides an in-depth comparison of how incorporating Fmoc-(FmocHmb)Ala-OH can be a pivotal strategy in preserving the biological activity of the final peptide, offering a distinct advantage over standard synthesis protocols and comparing it with other aggregation-disrupting alternatives.
The core challenge in synthesizing long or hydrophobic peptides, often referred to as "difficult sequences," is the propensity of the growing peptide chains to aggregate on the solid support. This aggregation, driven by intermolecular hydrogen bonding, can physically block reagents from reaching the N-terminus of the peptide, leading to incomplete couplings and a cascade of deletion sequences in the final crude product. The presence of these impurities not only complicates purification but can also significantly diminish the specific biological activity of the target peptide. The intended therapeutic or research tool is then a heterogeneous mixture, with the desired molecule potentially being a minor component.
The Shielding Effect of this compound
This compound is a specialized amino acid derivative designed to counteract this aggregation. It introduces a temporary 2-hydroxy-4-methoxybenzyl (Hmb) group onto the backbone amide nitrogen of the alanine residue. This bulky group acts as a shield, disrupting the hydrogen bonding patterns that lead to the formation of secondary structures like β-sheets between peptide chains. By keeping the peptide chains solvated and accessible, this compound ensures more efficient and complete coupling steps. The result is a higher yield and purity of the target peptide, which directly translates to a greater concentration of the biologically active molecule in the final product.
A Comparative Look at Aggregation-Disrupting Strategies
While this compound is a powerful tool, it is not the only solution to the problem of peptide aggregation. Other notable alternatives include pseudoproline dipeptides and dipeptides containing 2,4-dimethoxybenzyl (Dmb) modified glycine.
| Strategy | Mechanism of Action | Key Advantages | Key Considerations |
| This compound | Introduces a temporary Hmb group on the backbone amide nitrogen, sterically hindering inter-chain hydrogen bonding. | Effective for hydrophobic sequences. Can improve solubility of the final peptide if the Hmb group is retained during cleavage. | The Hmb group is introduced on a single amino acid. Can sometimes lead to the formation of cyclic lactones during coupling, reducing yield. |
| Pseudoproline Dipeptides | Incorporates a temporary oxazolidine or thiazolidine ring structure (a "pseudoproline") from serine, threonine, or cysteine residues. This introduces a "kink" in the peptide backbone, disrupting secondary structure formation. | Highly effective at breaking β-sheet formation. The kink is temporary and the native amino acid is restored upon cleavage. | Limited to sequences containing Ser, Thr, or Cys. Requires the use of pre-formed dipeptides as direct coupling to the pseudoproline is sterically hindered. |
| Dmb-Gly Dipeptides | Utilizes a Dmb group on a glycine residue within a dipeptide. Similar to Hmb, the Dmb group disrupts backbone hydrogen bonding. | Effective for glycine-rich sequences. Less prone to lactone formation compared to Hmb-derivatives. | Primarily used for glycine-containing sequences. The Dmb cation formed during cleavage can be a potent alkylating agent, potentially modifying sensitive residues like tryptophan. |
The Biological Activity Payoff: A Case Study with Human Amylin
A compelling example of the impact of aggregation-disrupting strategies on biological activity is the synthesis of human amylin. This 37-amino acid peptide hormone is notoriously difficult to synthesize using standard Fmoc-SPPS due to its high propensity for aggregation.
In a study focused on an efficient synthesis of human amylin, researchers utilized pseudoproline dipeptides to overcome these synthetic hurdles. The incorporation of these aggregation-disrupting elements was crucial for obtaining a sufficiently pure crude peptide that could undergo the necessary disulfide bond formation. The final, purified human amylin was then tested for its biological function and was found to be fully functional in a cAMP assay .[1] This demonstrates a clear link: the use of an aggregation-disrupting technique enabled the successful synthesis of a peptide that was confirmed to be biologically active. Without the pseudoproline dipeptides, the synthesis would have likely failed to produce a sufficient quantity of the correct peptide, resulting in a product with little to no biological activity.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the general steps for incorporating this compound into a peptide sequence during manual Fmoc-SPPS.
1. Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.
2. Fmoc Deprotection: The Fmoc protecting group from the resin or the previously coupled amino acid is removed by treating the resin with 20% piperidine in DMF (2 x 10 minutes). The resin is then washed thoroughly with DMF.
3. Amino Acid Coupling:
- Activation: 3-5 equivalents of the desired Fmoc-amino acid (or this compound) are activated with a coupling reagent (e.g., HBTU/DIPEA or DIC/Oxyma) in DMF for 5-10 minutes.
- Coupling: The activated amino acid solution is added to the deprotected peptide-resin, and the reaction is allowed to proceed for 1-2 hours.
- Monitoring: The completion of the coupling reaction is monitored using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step is repeated.
4. Washing: After a successful coupling, the resin is washed thoroughly with DMF to remove excess reagents and byproducts.
5. Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Hmb group, if desired) are removed by treating the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water).
7. Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for a cAMP Biological Activity Assay
This protocol provides a general framework for assessing the biological activity of a synthesized peptide like amylin by measuring its effect on intracellular cyclic AMP (cAMP) levels in a cell-based assay.
1. Cell Culture: A suitable cell line expressing the target receptor for the synthesized peptide (e.g., a cell line expressing the amylin receptor) is cultured in appropriate media until it reaches a desired confluency.
2. Cell Seeding: The cells are seeded into a multi-well plate (e.g., a 96-well plate) at a predetermined density and allowed to adhere overnight.
3. Peptide Treatment:
- The purified synthetic peptide is dissolved in a suitable buffer to create a stock solution.
- Serial dilutions of the peptide are prepared in assay buffer.
- The cell culture medium is replaced with the assay buffer containing the different concentrations of the synthetic peptide. A control group with only the assay buffer is also included.
4. Incubation: The cells are incubated with the peptide for a specific period (e.g., 15-30 minutes) at 37°C to allow for receptor binding and signaling.
5. Cell Lysis and cAMP Measurement:
- After incubation, the cells are lysed according to the manufacturer's protocol of a commercially available cAMP assay kit.
- The intracellular cAMP levels in the cell lysates are measured using the assay kit, which is typically based on a competitive immunoassay format (e.g., ELISA).
6. Data Analysis: The measured cAMP concentrations are plotted against the corresponding peptide concentrations. A dose-response curve is generated, from which key parameters like the EC50 (the concentration of peptide that elicits 50% of the maximum response) can be calculated to quantify the peptide's biological activity.
Visualizing the Process
Caption: Workflow from peptide synthesis to biological activity assessment.
Caption: Impact of this compound on peptide synthesis outcome.
References
Revolutionizing Difficult Peptide Synthesis: An Analytical Validation of Fmoc-(FmocHmb)Ala-OH
For researchers, scientists, and drug development professionals, the synthesis of "difficult" peptide sequences, prone to aggregation and incomplete reactions, presents a significant bottleneck. This guide provides an in-depth analytical validation of peptides synthesized using Fmoc-(FmocHmb)Ala-OH, a backbone-protected amino acid derivative designed to overcome these challenges. Through a comparative analysis with alternative strategies and supported by experimental data, we demonstrate the utility of this reagent in producing high-purity peptides for demanding research applications.
The solid-phase peptide synthesis (SPPS) of sequences rich in hydrophobic or β-sheet-forming residues often leads to on-resin aggregation. This phenomenon can obstruct reactive sites, resulting in low yields and the formation of deletion by-products that are challenging to purify. To mitigate this, various strategies have been developed, including the use of pseudoproline dipeptides and other backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb). This compound, where Hmb stands for 2-hydroxy-4-methoxybenzyl, offers a powerful alternative by temporarily modifying the peptide backbone, thereby disrupting the intermolecular hydrogen bonding that drives aggregation.
Comparative Performance in Difficult Peptide Synthesis
The true test of any aggregation-disrupting strategy lies in its application to notoriously difficult sequences, such as the amyloid-beta (Aβ) peptide, which is implicated in Alzheimer's disease. While a direct head-to-head comparison of all available methods for the synthesis of the exact same peptide under identical conditions is scarce in the literature, we can compile and compare data from various studies to evaluate their relative performance.
| Synthesis Strategy | Model Peptide | Crude Purity (%) | Overall Yield (%) | Reference |
| Fmoc-(Hmb)Ala Backbone Protection | Influenza Hemagglutinin Fragment | Significantly Improved vs. Standard SPPS | Excellent | [1](--INVALID-LINK--) |
| Standard Fmoc-SPPS | Amyloid-Beta (1-42) | 14 | 72 | [2](--INVALID-LINK--) |
| Microwave-Assisted Fmoc-SPPS | Amyloid-Beta (1-42) | 67 | 87 | [2](--INVALID-LINK--) |
| Pseudoproline Dipeptides | Highly Aggregated Sequences | - | Up to 10-fold increase | [3](--INVALID-LINK--) |
| Dmb-Dipeptides | Difficult and Aspartimide-Prone Sequences | Improved | Enhanced | (--INVALID-LINK--) |
Note: The data presented is compiled from different studies and should be interpreted as indicative of the relative performance of each strategy.
While pseudoprolines are often considered superior for improving purity and yield, their application is limited to sequences containing serine or threonine residues.[3] this compound and Dmb-dipeptides offer greater flexibility as they can be incorporated at various positions within the peptide chain to disrupt aggregation.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and validation of peptides using this compound. Below are representative protocols for the key experimental stages.
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: General workflow for Fmoc solid-phase peptide synthesis.
1. Resin Swelling: The solid support (e.g., Rink Amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF) for at least one hour.
2. N-terminal Fmoc Deprotection: The temporary Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in DMF.
3. Washing: The resin is thoroughly washed with DMF to remove residual piperidine and by-products.
4. Amino Acid Coupling: The next Fmoc-protected amino acid (either a standard derivative or this compound) is activated with a coupling reagent (e.g., HATU, HCTU) and coupled to the deprotected N-terminus of the peptide chain. For difficult couplings, extended reaction times or double coupling may be necessary.
5. Cleavage and Deprotection: Once the peptide sequence is fully assembled, it is cleaved from the resin, and all side-chain protecting groups (including the Hmb group) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
6. Precipitation and Washing: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether and washed to remove scavengers and other small molecules.
Analytical Validation Workflow
Caption: Workflow for the analytical validation of synthesized peptides.
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is typically used to elute the peptide. The gradient may need to be optimized based on the hydrophobicity of the peptide.
-
Detection: UV absorbance is monitored at 214 nm (peptide bond) and 280 nm (aromatic residues).
-
Purity Analysis: The purity of the crude peptide is determined by integrating the peak area of the main product relative to the total peak area in the chromatogram.
2. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS):
-
Matrix: A suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid, is mixed with the purified peptide solution.
-
Sample Preparation: The peptide-matrix mixture is spotted onto a MALDI target plate and allowed to air-dry.
-
Data Acquisition: The sample is irradiated with a laser, and the time-of-flight of the resulting ions is measured to determine their mass-to-charge ratio.
-
Identity Confirmation: The observed molecular weight of the peptide is compared to its calculated theoretical mass to confirm the identity of the synthesized product. It is important to be aware of potential in-source fragmentation, where labile protecting groups or the peptide backbone itself can fragment in the mass spectrometer source, leading to the appearance of unexpected peaks. Careful analysis of the spectra is necessary to distinguish these from synthesis-related impurities.
Conclusion
The use of this compound represents a significant advancement in the synthesis of "difficult" peptides. By effectively disrupting on-resin aggregation, this backbone protection strategy leads to improved crude purity and overall yield, simplifying the purification process and providing researchers with higher quality material for their studies. While other methods like the use of pseudoproline dipeptides are also highly effective, the flexibility of incorporating Hmb protection at various points in a peptide sequence makes it a valuable tool in the peptide chemist's arsenal. The analytical validation protocols outlined in this guide provide a robust framework for ensuring the identity and purity of peptides synthesized using this powerful technique, ultimately enabling more reliable and reproducible scientific outcomes.
References
The Role of Backbone Protection in Conquering Difficult Peptides: A Comparative Analysis of Fmoc-(FmocHmb)Ala-OH and Other Aggregation Inhibitors
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the challenge of synthesizing "difficult sequences" is a persistent hurdle. These sequences, often rich in hydrophobic residues, have a high propensity for on-resin aggregation, leading to poor yields, low purity, and, in some cases, complete synthesis failure. This guide provides an objective comparison of Fmoc-(FmocHmb)Ala-OH with other leading aggregation inhibitors, supported by experimental data, to facilitate the strategic selection of the most effective approach for overcoming these synthetic challenges.
Peptide aggregation during SPPS arises from the formation of intermolecular hydrogen bonds, which leads to the formation of secondary structures like β-sheets on the solid support.[1] This self-association can physically obstruct reactive sites, impeding both the removal of the N-terminal Fmoc protecting group and the subsequent coupling of the next amino acid.[1] To counteract this, various backbone protection strategies have been developed, with this compound, Dmb-protected dipeptides, and pseudoproline dipeptides being among the most prominent.
Mechanism of Action: Disrupting the Hydrogen Bond Network
The primary function of these aggregation inhibitors is to disrupt the hydrogen bonding patterns that lead to the formation of secondary structures. They achieve this through different mechanisms:
-
This compound and other Hmb-derivatives: These reagents introduce a 2-hydroxy-4-methoxybenzyl (Hmb) group onto the backbone amide nitrogen. This bulky group sterically hinders the formation of intermolecular hydrogen bonds, thereby preventing aggregation.[2][3] The Hmb group is labile to trifluoroacetic acid (TFA) and is removed during the final cleavage step.[3]
-
Dmb-Dipeptides: Similar to Hmb, the 2,4-dimethoxybenzyl (Dmb) group, when incorporated into the peptide backbone, serves to disrupt secondary structures.[4] Dmb is often introduced as a dipeptide, such as Fmoc-Ala-(Dmb)Gly-OH, to improve coupling efficiency.[4] A key advantage of Dmb over Hmb is the absence of a hydroxyl group, which can sometimes lead to side reactions.
-
Pseudoproline Dipeptides: These dipeptides, derived from serine or threonine, introduce a temporary "kink" into the peptide backbone by forming an oxazolidine ring.[5] This structural disruption effectively breaks the interchain hydrogen bonding responsible for β-sheet formation.[5] The native peptide sequence is fully restored upon cleavage from the resin with TFA.[5]
Comparative Performance: Case Studies
To illustrate the relative efficacy of these aggregation inhibitors, we will examine their application in the synthesis of two notoriously "difficult" peptide sequences: a fragment of the Acyl Carrier Protein (ACP) and the Amyloid-β (1-42) peptide.
Case Study 1: Acyl Carrier Protein Fragment (65-74) - H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH2
The synthesis of the ACP(65-74) fragment is a classic example of a challenging SPPS due to its high hydrophobicity and tendency to aggregate.
| Aggregation Inhibitor Strategy | Crude Purity (%) | Crude Yield (%) | Reference |
| None (Standard Fmoc Chemistry) | Very Low | Very Low | [6] |
| Fmoc-(FmocHmb)Ile-OH at position 70 | Significantly Improved | Significantly Improved | [2] |
| Fmoc-Ala-(Dmb)Gly-OH at positions 67-68 | High | High | [6] |
As the data indicates, the incorporation of either Hmb or Dmb backbone protection leads to a dramatic improvement in the synthesis of ACP(65-74) compared to standard Fmoc chemistry.
Case Study 2: Amyloid-β (1-42)
The Aβ(1-42) peptide is highly prone to aggregation and is a key pathological hallmark of Alzheimer's disease. Its synthesis is notoriously difficult.
| Aggregation Inhibitor Strategy | Crude Purity (%) | Crude Yield (%) | Reference |
| None (Standard Fmoc Chemistry) | ~14% | 72% | [7] |
| Microwave-assisted SPPS | 67% | 87% | [7] |
| Pseudoproline Dipeptides (e.g., at Ser8) | Significantly Improved | Significantly Improved | [7] |
| Fmoc-(FmocHmb)- and Fmoc-(Dmb)-derivatives | Generally Improved | Generally Improved | [2][4] |
For Aβ(1-42), various strategies have been employed to improve synthetic outcomes. While direct head-to-head quantitative comparisons in a single study are limited, the literature suggests that both pseudoproline dipeptides and backbone protection with Hmb or Dmb derivatives significantly enhance the purity and yield of this challenging peptide.[2][4][7]
Experimental Protocols
Below are generalized protocols for the incorporation of this compound and other aggregation inhibitors in SPPS.
Protocol 1: Incorporation of this compound
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then for 10 minutes to remove the Fmoc group from the preceding amino acid.
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
-
Coupling of this compound:
-
Pre-activate a solution of this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF with DIPEA (6 equivalents) for 2 minutes.
-
Add the activated solution to the resin and couple for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test or TNBS test.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Continuation of Synthesis: Proceed with the standard Fmoc-SPPS cycles for the subsequent amino acids. The O-Fmoc protection of the Hmb group is removed during the standard piperidine treatment in the next cycle.[8]
-
Final Cleavage: Cleave the peptide from the resin and remove the Hmb group and other side-chain protecting groups using a standard TFA cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) for 2-3 hours.
Protocol 2: Incorporation of Fmoc-Ala-(Dmb)Gly-OH Dipeptide
-
Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling of Fmoc-Ala-(Dmb)Gly-OH:
-
Pre-activate a solution of Fmoc-Ala-(Dmb)Gly-OH (2 equivalents), HATU (1.9 equivalents) in DMF with DIPEA (4 equivalents) for 2 minutes.
-
Add the activated solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction.
-
-
Washing and Synthesis Continuation: Follow steps 5 and 6 from Protocol 1. The Dmb group is stable to the basic conditions of Fmoc removal.
-
Final Cleavage: The Dmb group is removed during the final TFA cleavage, similar to the Hmb group.
Protocol 3: Incorporation of a Pseudoproline Dipeptide
-
Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling of Pseudoproline Dipeptide:
-
Couple the Fmoc-Xaa-Yaa(ΨMe,Mepro)-OH dipeptide (where Xaa and Yaa are the corresponding amino acids) using standard coupling reagents like HBTU/HOBt/DIPEA.
-
-
Washing and Synthesis Continuation: Proceed with standard Fmoc-SPPS.
-
Final Cleavage: The oxazolidine ring of the pseudoproline is cleaved by TFA during the final cleavage step, regenerating the native serine or threonine residue.
Visualizing the Strategies
To better understand the concepts discussed, the following diagrams illustrate the mechanism of action and the general workflow of SPPS with these aggregation inhibitors.
Caption: Mechanisms of action for different aggregation inhibitors in SPPS.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Conclusion
The choice of an aggregation inhibitor is highly dependent on the specific "difficult sequence" being synthesized.
-
This compound and other Hmb/Dmb derivatives offer a versatile solution as they can be incorporated at various positions within the peptide chain.[2][4] They are particularly useful for sequences rich in hydrophobic residues where serine or threonine may not be suitably positioned for pseudoproline incorporation.
-
Pseudoproline dipeptides are extremely effective at disrupting aggregation but are limited to sequences containing serine or threonine.[5]
-
Dmb-dipeptides provide the benefits of backbone protection without the potential for side reactions associated with the hydroxyl group of Hmb, making them a favorable alternative in many cases.
By carefully considering the nature of the target peptide and the mechanisms of these powerful synthetic tools, researchers can significantly improve the outcomes of challenging peptide syntheses, paving the way for advancements in drug discovery and biomedical research.
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
